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  • Product: Ethyl 2-(1H-indazol-3-yl)acetate
  • CAS: 53541-18-7

Core Science & Biosynthesis

Foundational

Ethyl 2-(1H-indazol-3-yl)acetate chemical structure and properties

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes structural nuance, synthetic reliability, and functional utility over generic desc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes structural nuance, synthetic reliability, and functional utility over generic descriptions.

Structural Dynamics, Synthetic Architecture, and Pharmaceutical Utility[1]

Executive Summary

Ethyl 2-(1H-indazol-3-yl)acetate represents a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] Structurally analogous to the ubiquitous indole-3-acetic acid (auxin), this compound leverages the unique electronic properties of the indazole core—specifically the pyrazole-benzene fusion—to offer distinct solubility, metabolic stability, and hydrogen-bonding profiles compared to its indole counterparts. This guide analyzes the C3-substituted isomer, distinguishing it from the thermodynamically accessible but pharmacologically distinct N1-isomer, and details its synthesis, reactivity, and application as a bioisostere in kinase inhibition and anti-inflammatory research.

Part 1: Chemical Identity & Structural Analysis[1][2]

The compound consists of a 1H-indazole bicyclic system substituted at the C3 position with an ethyl acetate side chain.

Parameter Technical Specification
IUPAC Name Ethyl 2-(1H-indazol-3-yl)acetate
Common Name Indazole-3-acetic acid ethyl ester
CAS Number 100463-57-2 (Base Acid: 26663-42-3; 5-Cl Analog: 27512-72-7)
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
SMILES CCOC(=O)CC1=NNC2=CC=CC=C12
Topological Polar Surface Area 54.9 Ų
1.1 Tautomeric Dynamics (The 1H vs. 2H Paradox)

Indazoles exhibit annular tautomerism. In the solution phase, the 1H-tautomer is thermodynamically favored over the 2H-form by approximately 2–4 kcal/mol due to the preservation of benzenoid aromaticity in the carbocyclic ring.

  • Implication: While the 1H-form is dominant, electrophilic attacks (e.g., alkylation) often yield mixtures of N1- and N2-substituted products depending on solvent polarity and base strength. The C3-acetate side chain in the title compound is fixed, but the N-H proton remains labile (

    
    ), serving as a handle for further diversification.
    
1.2 Isomeric Distinction (Critical Control Point)

Researchers must distinguish the title compound (C3-isomer) from Ethyl 2-(1H-indazol-1-yl)acetate (N1-isomer, CAS 954116-84-8).[1]

  • C3-Isomer (Target): Side chain attached to the pyrazole carbon. Bioisostere of indole-3-acetic acid.[1]

  • N1-Isomer (Impurity/Alternate): Side chain attached to the nitrogen. Often the result of direct alkylation of unsubstituted indazole.

Part 2: Physicochemical Profile[1][4]

The following data aggregates experimental values for the ethyl ester and its close analogs (methyl ester/free acid) to establish a working baseline.

PropertyValue / RangeContext
Melting Point 146–148 °C (Methyl ester ref)Ethyl ester likely exhibits slightly lower MP (~130–140 °C).[1]
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water; lipophilic nature facilitates membrane permeability.
pKa (Indazole NH) ~13.8Weakly acidic; deprotonation requires moderate bases (e.g., K₂CO₃, Cs₂CO₃).
LogP 2.1 (Predicted)Optimal range for oral bioavailability (Lipinski compliant).
H-Bond Donors 1 (NH)Critical for ATP-pocket binding in kinase targets.[1]
Part 3: Synthetic Architecture

Direct functionalization of the indazole C3 position is synthetically challenging. The most robust protocols involve ring closure strategies rather than substitution on the pre-formed heterocycle.

Protocol A: Reductive Cyclization (The "Jacobson" Modification)

This method is preferred for its regiocontrol, ensuring the side chain is exclusively at C3.

Mechanism: 3-Amino-3-(2-nitrophenyl)propanoic acid derivatives undergo reductive cyclization where the amino group condenses with the reduced nitro group (nitroso/hydroxylamine intermediate) to form the N-N bond.[1]

Step-by-Step Methodology:

  • Precursor Synthesis: Condense 2-nitrobenzaldehyde with malonic acid to form 2-nitrocinnamic acid, followed by amination to yield 3-amino-3-(2-nitrophenyl)propanoic acid .[1]

  • Cyclization:

    • Reagents: Hydrazine hydrate (excess), Raney Nickel (catalyst), NaOH (aq).

    • Conditions: Heat to 80°C for 30–60 minutes.

    • Reaction: The hydrazine reduces the nitro group; the adjacent amino group facilitates immediate cyclization to 1H-indazole-3-acetic acid .[1]

  • Esterification:

    • Reagents: Absolute Ethanol, H₂SO₄ (cat.) or Thionyl Chloride.

    • Conditions: Reflux for 4–6 hours.

    • Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄.

Protocol B: Microwave-Assisted One-Pot Synthesis

A modern adaptation utilizing microwave irradiation to accelerate the cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid directly in ethanol.[1]

  • Reagents: 3-amino-3-(2-nitrophenyl)propanoic acid, Ethanol (solvent & reactant), Base (NaOH).[1][2]

  • Settings: Microwave reactor at 150°C for 10–20 min.

  • Yield: High conversion to the ethyl ester directly, bypassing the isolation of the free acid.

SynthesisPath Start 2-Nitrobenzaldehyde Inter1 3-Amino-3- (2-nitrophenyl)propanoic acid Start->Inter1 1. Malonic acid 2. NH3/amination Acid 1H-Indazole-3- acetic acid Inter1->Acid Reductive Cyclization (Ni/N2H4 or Zn/AcOH) Product Ethyl 2-(1H-indazol-3-yl)acetate Inter1->Product Microwave/EtOH (Direct Route) Acid->Product Esterification (EtOH, H+)

Caption: Figure 1. Synthetic pathways for Ethyl 2-(1H-indazol-3-yl)acetate highlighting the classical reductive cyclization and the direct microwave-assisted route.

Part 4: Reactivity & Functionalization[1][10][11]

The Ethyl 2-(1H-indazol-3-yl)acetate scaffold serves as a versatile intermediate.[1]

  • N-Alkylation/Acylation:

    • The free NH at position 1 is nucleophilic. Treatment with alkyl halides (R-X) and base (Cs₂CO₃) typically yields N1-alkylated products.[1]

    • Note: Use of bulky protecting groups (e.g., THP, SEM) can direct substitution or protect the nitrogen during side-chain modifications.

  • Active Methylene Reactivity:

    • The methylene group (

      
       to the ester and the aromatic ring) is sufficiently acidic for deprotonation.
      
    • Application: Knoevenagel condensations or

      
      -alkylation to create complex side chains (e.g., for multi-target kinase inhibitors).
      
  • Hydrazinolysis:

    • Reaction of the ester with hydrazine hydrate yields 1H-indazole-3-acetohydrazide , a key precursor for forming 1,3,4-oxadiazole or pyrazole rings fused to the indazole core (common in antimicrobial research).[1]

Part 5: Pharmaceutical & Agrochemical Relevance[1][11][12][13]
5.1 Agrochemical: The "Ethychlozate" Connection

The 5-chloro derivative of this compound is known as Ethychlozate (Figaron) .

  • Mechanism: It acts as an auxin mimic (synthetic plant hormone).

  • Utility: Used for thinning young fruit in citrus orchards and accelerating abscission. This validates the biological activity of the indazole-3-acetate motif as a stable bioisostere of indole-3-acetate (natural auxin).[1]

5.2 Medicinal Chemistry: Kinase & Enzyme Inhibition[3][4]
  • Aldose Reductase Inhibition: The acid form (1H-indazole-3-acetic acid) inhibits aldose reductase, an enzyme implicated in diabetic complications (neuropathy/retinopathy).[1][5] The ethyl ester serves as a prodrug, improving lipophilicity for cell penetration before hydrolysis.

  • Anti-inflammatory (COX Inhibition): The structural similarity to Indomethacin (an indole-acetic acid derivative) suggests potential COX-1/COX-2 inhibitory activity.[1] The indazole nitrogen offers a hydrogen bond donor site distinct from the indole, potentially altering selectivity profiles.

  • Antitumor Activity: Derivatives synthesized via hydrazinolysis of the ethyl ester have shown cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) lines, often by interfering with microtubule dynamics or specific kinases (VEGFR-2).[1]

Part 6: Analytical Characterization

To validate the synthesis of the C3-isomer, compare spectral data against the following expected values.

1H NMR (DMSO-d₆, 400 MHz) Prediction:

  • 
     13.0 ppm (s, 1H):  Broad singlet for Indazole N-H (exchangeable).
    
  • 
     7.7–7.1 ppm (m, 4H):  Aromatic protons (H4, H5, H6, H7). H4 (doublet) is typically most deshielded due to the anisotropic effect of the C3-substituent.
    
  • 
     4.10 ppm (q, 2H):  Ethyl ester 
    
    
    
    .[1]
  • 
     3.95 ppm (s, 2H):  Methylene singlet (
    
    
    
    ).[1] Critical diagnostic peak for C3-substitution.
  • 
     1.20 ppm (t, 3H):  Ethyl ester 
    
    
    
    .

IR Spectrum:

  • 3200–3400 cm⁻¹: N-H stretch (broad).

  • 1730–1740 cm⁻¹: Ester C=O stretch (strong).

  • 1620 cm⁻¹: C=N stretch of the pyrazole ring.

References
  • Synthesis of Indazole-3-acetic acid: J. Am. Chem. Soc., 79, 5245 (1957). (Foundational synthesis via cyclization).[4]

  • Microwave-Assisted Synthesis: Odell, L. R., et al. "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." Chem. Eur. J., 2012. Link

  • Ethychlozate (Agrochemical Application): Kamuro, Y., et al. "Plant Growth Regulating Action of Ethychlozate." Acta Horticulturae. Link

  • Aldose Reductase Inhibitors: U.S. Patent 4,939,140 (Pfizer Inc).[5] "Oxophthalazinyl acetic acids and analogs."

  • Antitumor Indazoles: Abbasi, M., et al. "Synthesis and biological evaluation of novel indazole derivatives."[6] Journal of Chemical Research, 2021. Link

Sources

Exploratory

Comprehensive Technical Guide on 1H-Indazole-3-Acetic Acid Ethyl Ester: Molecular Weight, Reactivity, and Experimental Workflows

Executive Summary 1H-indazole-3-acetic acid ethyl ester is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Serving as a bioisostere for indole-3-acetic acid deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-indazole-3-acetic acid ethyl ester is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Serving as a bioisostere for indole-3-acetic acid derivatives, the indazole core provides unique hydrogen-bonding capabilities and improved metabolic stability. This whitepaper provides an in-depth physicochemical profile—anchored by its precise molecular weight of 204.23 g/mol —and details field-proven experimental workflows for its functionalization, specifically addressing the mechanistic challenges of N-alkylation and ester saponification.

Physicochemical Profiling and Structural Analysis

Understanding the exact molecular weight and physicochemical properties of 1H-indazole-3-acetic acid ethyl ester is the first step in rigorous analytical validation. The molecule consists of a bicyclic indazole core substituted at the C3 position with an acetic acid ethyl ester moiety.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 1H-Indazole-3-acetic acid, ethyl ester
Synonyms Ethyl 2-(1H-indazol-3-yl)acetate
CAS Registry Number 53541-18-7[1]
Molecular Formula C11H12N2O2[1]
Molecular Weight (MW) 204.23 g/mol [1]
Monoisotopic Mass 204.090 g/mol
SMILES String O=C(OCC)Cc1n[nH]c2ccccc12

Mechanistic Insights: The N1 vs. N2 Alkylation Challenge

A critical challenge in working with 1H-indazole-3-acetic acid ethyl ester is the regioselective functionalization of the indazole core. The indazole ring exhibits annular tautomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms. Because the 1H-tautomer is thermodynamically more stable, it is the predominant species in solution[2]. However, direct alkylation often yields a difficult-to-separate mixture of N1- and N2-alkylated regioisomers[2].

Expertise & Causality: To achieve high N1-selectivity, the choice of base and solvent is paramount. Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) at 0 °C strongly favors N1-alkylation[3]. The strong base completely deprotonates the indazole, forming an ambidentate anion. In non-polar or moderately polar aprotic solvents like THF, the counterion (Na+) coordinates with the nitrogen atoms, allowing the reaction to proceed under thermodynamic control. Alternatively, employing Cesium Carbonate (Cs2CO3) in Dimethylformamide (DMF) leverages the "cesium effect." The large ionic radius of Cs+ creates a chelation complex that sterically hinders the N2 position, driving the electrophilic attack almost exclusively to the N1 position[2].

G A 1H-Indazole-3-acetic acid ethyl ester (Tautomeric Mixture) B NaH / THF (0 °C) or Cs2CO3 / DMF A->B Thermodynamic conditions C K2CO3 / DMF or Low Temp A->C Kinetic conditions D N1-Alkylated Product (Thermodynamic / Chelation Control) B->D C->D Minor E N2-Alkylated Product (Kinetic Control) C->E

Caption: Reaction pathways dictating N1 vs N2 regioselectivity in indazole alkylation.

Experimental Protocols

Protocol 1: N1-Selective Alkylation of 1H-Indazole-3-Acetic Acid Ethyl Ester

Self-Validating System: This protocol uses gas evolution as a physical indicator of deprotonation and LC-MS to confirm the completion of the reaction. The shift in retention time and the mass addition confirm successful coupling.

  • Preparation: Dissolve 1H-indazole-3-acetic acid ethyl ester (1.0 eq, MW: 204.23 g/mol ) in anhydrous THF (0.2 M concentration) under an argon atmosphere[3].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise[3]. Causality: Evolution of H2 gas indicates active deprotonation. Stir for 30 minutes until gas evolution ceases, ensuring complete formation of the indazole anion.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise[3]. Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation: Monitor via LC-MS. The disappearance of the starting material peak (m/z 205.1 [M+H]+) and the appearance of the product mass indicate completion.

  • Quenching & Isolation: Quench with saturated aqueous NH4Cl to neutralize excess NaH. Extract with Ethyl Acetate (EtOAc), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Saponification of the Ethyl Ester

Hydrolyzing the ethyl ester to yield 1H-indazole-3-acetic acid (MW: 176.18 g/mol ) is a standard progression in drug synthesis to expose the carboxylic acid for subsequent amide coupling.

Expertise & Causality: Lithium Hydroxide (LiOH) is preferred over Sodium Hydroxide (NaOH) in methanolic solvent systems to prevent unwanted transesterification. Using an EtOH/H2O mixture ensures complete solubility of both the organic starting material and the inorganic base.

Workflow Step1 1. Dissolution Ester in EtOH/H2O Step2 2. Base Addition Add 2.0 eq LiOH Step1->Step2 Step3 3. Hydrolysis Stir at RT, monitor by LC-MS Step2->Step3 Step4 4. Acidification Adjust pH to 2-3 with 1M HCl Step3->Step4 Step5 5. Extraction Extract with EtOAc Step4->Step5 Step6 1H-Indazole-3-acetic acid (MW: 176.18 g/mol) Step5->Step6

Caption: Step-by-step experimental workflow for the saponification of the ethyl ester.

Step-by-Step Methodology:

  • Dissolution: Suspend the N-alkylated 1H-indazole-3-acetic acid ethyl ester in a 3:1 mixture of Ethanol and H2O.

  • Hydrolysis: Add LiOH monohydrate (2.0 eq). Stir at room temperature for 2-4 hours.

  • Validation: Analyze an aliquot via LC-MS (negative ion mode). The ester peak will disappear, replaced by the carboxylate mass (e.g., [M-H]- corresponding to the acid MW).

  • Acidification (Critical Step): Concentrate the mixture slightly to remove ethanol. Cool to 0 °C and add 1M HCl dropwise until the pH reaches 2-3. Causality: The indazole nitrogen is weakly basic, but the carboxylate (pKa ~4) must be fully protonated to drive the molecule into the organic phase during extraction. Failing to reach pH < 3 will result in the product remaining water-soluble, drastically reducing yield.

  • Isolation: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over MgSO4, and evaporate to yield the pure acid.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compounds, researchers must rely on orthogonal analytical techniques:

  • Mass Spectrometry (ESI-LC-MS): The parent ester (MW 204.23 g/mol ) readily ionizes in positive mode, showing a clear [M+H]+ peak at m/z 205.1. Following saponification, the resulting acid (MW 176.18 g/mol ) is best observed in negative mode at m/z 175.1 [M-H]-.

  • 1H NMR Spectroscopy (DMSO-d6): The ethyl ester is characterized by a distinct quartet (~4.1 ppm, 2H) and triplet (~1.2 ppm, 3H). The disappearance of these signals definitively proves successful saponification. The C3-methylene protons typically appear as a sharp singlet around 3.9 ppm.

References

  • ChemBK. "1H-Indazole-3-acetic acid, ethyl ester - Physico-chemical Properties." ChemBK Database. Available at: [Link]1]

  • Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein J. Org. Chem. 2024, 20, 1940–1954. Available at: [Link]2]

Sources

Foundational

Ethyl 2-(1H-indazol-3-yl)acetate vs ethyl 2-(1H-indazol-1-yl)acetate

Title: Regiochemical Divergence in Indazole Functionalization: A Comparative Analysis of Ethyl 2-(1H-indazol-3-yl)acetate and Ethyl 2-(1H-indazol-1-yl)acetate Executive Summary The indazole scaffold is a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Regiochemical Divergence in Indazole Functionalization: A Comparative Analysis of Ethyl 2-(1H-indazol-3-yl)acetate and Ethyl 2-(1H-indazol-1-yl)acetate

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry and agrochemistry. However, the regioselective functionalization of indazoles—specifically distinguishing between the N1, N2, and C3 positions—presents a classic synthetic challenge due to annular tautomerism and competing nucleophilic sites.

This technical guide provides an in-depth analysis of two critical regioisomers: ethyl 2-(1H-indazol-3-yl)acetate (C3-functionalized) and ethyl 2-(1H-indazol-1-yl)acetate (N1-functionalized). By examining the thermodynamic and kinetic principles governing their synthesis, this whitepaper equips researchers with the mechanistic rationale and field-proven protocols required to selectively synthesize and isolate these valuable intermediates.

Structural and Physicochemical Comparison

Understanding the physicochemical differences between these regioisomers is critical for downstream applications, ranging from drug formulation to receptor binding.

Table 1: Comparative Properties of Indazole Acetate Regioisomers

PropertyEthyl 2-(1H-indazol-3-yl)acetateEthyl 2-(1H-indazol-1-yl)acetate
Substitution Site C3 CarbonN1 Nitrogen
Molecular Formula C11H12N2O2C11H12N2O2
Molecular Weight 204.23 g/mol 204.23 g/mol
Synthesis Strategy De novo ring cyclizationDirect N-alkylation of 1H-indazole
Thermodynamic State Maintains 1H/2H tautomerism capabilityLocks indazole exclusively in the 1H-form
Primary Application Aldose reductase inhibitors, anti-inflammatoriesAuxin-like plant growth regulators, kinase inhibitors

Mechanistic Pathways & Regioselectivity

N1-Alkylation: Thermodynamic vs. Kinetic Control

Unsubstituted indazoles exhibit annular tautomerism between the 1H- and 2H-forms. Quantum mechanical calculations demonstrate that the 1H-tautomer is energetically more stable than the 2H-tautomer by approximately 4.46 kcal/mol . When treating 1H-indazole with an electrophile like ethyl bromoacetate, direct alkylation typically yields a mixture of N1 and N2 isomers.

To selectively synthesize ethyl 2-(1H-indazol-1-yl)acetate , the reaction must be driven by thermodynamic control. The use of sodium hydride (NaH) in tetrahydrofuran (THF) strongly favors N1-selectivity. The Na+ cation coordinates with the indazole, and the lower activation energy barrier for the 1H-tautomer pathway naturally funnels the intermediate toward the more stable N1-alkylated product . Conversely, N2-alkylation is kinetically favored only under specific conditions, such as using sterically bulky trichloroacetimidates under acidic conditions .

G Indazole 1H-Indazole (1H / 2H Tautomers) Reagents NaH, THF + Ethyl Bromoacetate Indazole->Reagents N1_Product Ethyl 2-(1H-indazol-1-yl)acetate (Thermodynamic, Major) Reagents->N1_Product  Thermodynamic Control N2_Product Ethyl 2-(2H-indazol-2-yl)acetate (Kinetic, Minor) Reagents->N2_Product  Kinetic Control

Reaction pathways for the N-alkylation of indazole highlighting N1 vs N2 regioselectivity.

C3-Functionalization: De Novo Synthesis

Unlike N-alkylation, direct C3-alkylation of an unprotected indazole with ethyl bromoacetate is synthetically unviable due to the overwhelming nucleophilicity of the nitrogen atoms. Therefore, ethyl 2-(1H-indazol-3-yl)acetate must be synthesized via de novo ring construction. A standard, highly reliable approach involves the reductive cyclization of o-aminophenylpropionic acid derivatives (or 2-hydrazinophenylacetic acid), followed by Fischer esterification of the resulting 1H-indazole-3-acetic acid .

G Precursor o-Hydrazinophenylacetic acid (or Diazotized Precursor) Cyclization Reductive Cyclization (e.g., N2H4, Ni catalyst) Precursor->Cyclization Acid 1H-Indazole-3-acetic acid Cyclization->Acid Esterification EtOH, H2SO4 (Reflux) Acid->Esterification Ester Ethyl 2-(1H-indazol-3-yl)acetate Esterification->Ester

De novo synthetic workflow for ethyl 2-(1H-indazol-3-yl)acetate via ring cyclization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1H-indazol-1-yl)acetate (N1-Alkylation)

Causality: Using NaH in an aprotic solvent (THF) deprotonates the indazole to form an indolyl sodium salt. The reaction under thermodynamic control at room temperature selectively drives the formation of the N1-alkylated product over the N2-isomer .

  • Deprotonation: Flame-dry a round-bottom flask under nitrogen. Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv).

    • Self-Validation: Visible hydrogen gas evolution confirms active deprotonation.

  • Alkylation: Stir for 30 minutes at 0 °C, then add ethyl bromoacetate (1.1 equiv) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Self-Validation: Monitor via LC-MS; the N1 isomer peak should dominate the chromatogram with minimal N2 presence.

  • Workup & Purification: Quench carefully with saturated aqueous NH4Cl. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the pure product .

Protocol 2: Synthesis of Ethyl 2-(1H-indazol-3-yl)acetate (Reductive Cyclization)

Causality: Because the N-atoms are too nucleophilic for direct C-alkylation, the C3-acetate is constructed by building the indazole ring around a pre-existing acetic acid moiety, ensuring 100% regiocontrol at the C3 position .

  • Cyclization: Dissolve 3-amino-3-(2-nitrophenyl)propionic acid (1.0 equiv) in a mixture of 5% aqueous NaOH and 85% hydrazine hydrate.

  • Reduction: Heat the mixture to 80 °C and carefully add Raney nickel catalyst in portions.

    • Self-Validation: The reduction of the nitro group and subsequent intramolecular cyclization will manifest as a distinct color change.

  • Acidification: Cool the mixture and adjust the pH to ~2 using 6 N HCl. Filter the resulting yellow precipitate (1H-indazole-3-acetic acid) and dry under vacuum.

  • Esterification: Suspend the intermediate acid in absolute ethanol. Add a catalytic amount of concentrated H2SO4 and heat to reflux for 12 hours.

    • Self-Validation: TLC monitoring (UV 254 nm) will show the disappearance of the highly polar acid baseline spot and the appearance of the less polar ester spot.

  • Workup: Concentrate the ethanol, neutralize with saturated NaHCO3, and extract with dichloromethane. Dry and concentrate to yield pure ethyl 2-(1H-indazol-3-yl)acetate.

Pharmacological & Industrial Applications

The regiochemistry of the acetate group drastically alters the biological target profile of the resulting molecule:

  • N1-Acetate Derivatives: Indazole-1-acetic acids and their esters exhibit potent auxin-like plant growth regulatory activities, heavily impacting seed germination and root growth in agricultural applications . They are also utilized as rigidified scaffolds for specific kinase inhibitors.

  • C3-Acetate Derivatives: The C3-acetic acid moiety is a critical structural motif in the development of aldose reductase inhibitors (used for diabetic complications) and anti-inflammatory drugs. It serves as the core intermediate in the synthesis of lonidamine analogs and the anti-inflammatory agent bindarit.

References

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Available at:[Link]

  • Beilstein Journals. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Available at: [Link]

  • MedCrave Online. "Effect of 3-Arylindazol-1-acetic acids on plants growth." Available at: [Link]

Exploratory

Thermodynamic and Practical Solubility of Ethyl 2-(1H-indazol-3-yl)acetate in DMSO and Methanol: A Technical Guide

Executive Summary For drug development professionals and analytical chemists, understanding the precise solvation behavior of intermediate building blocks and pharmacophores is critical to preventing assay artifacts. Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the precise solvation behavior of intermediate building blocks and pharmacophores is critical to preventing assay artifacts. Ethyl 2-(1H-indazol-3-yl)acetate (CAS: 53541-18-7) presents a unique solvation profile due to its rigid, hydrogen-bonding indazole core paired with a lipophilic ethyl ester tail. This whitepaper provides an in-depth analysis of its solubility thermodynamics in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), alongside a rigorously self-validating experimental protocol for empirical quantification.

Structural Thermodynamics and Solvent Causality

The dissolution of a crystalline solid into a solvent is governed by the disruption of its crystal lattice energy and the subsequent formation of solvent-solute interactions. Ethyl 2-(1H-indazol-3-yl)acetate contains a 1H-indazole ring system, which acts simultaneously as a hydrogen bond donor (HBD) at the N1 position and a hydrogen bond acceptor (HBA) at the N2 position. In the solid state, this leads to strong, highly ordered intermolecular hydrogen-bonded networks.

The Causality of Solvent Selection
  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO possesses a highly polarized sulfoxide (

    
    ) bond. The oxygen atom acts as a potent HBA. When ethyl 2-(1H-indazol-3-yl)acetate is introduced to DMSO, the sulfoxide oxygen rapidly accepts the proton from the indazole N1-H. Because DMSO lacks an HBD, it does not self-associate strongly through hydrogen bonds, meaning the energetic penalty to create a "cavity" for the solute is minimal. This results in a highly exothermic solvation enthalpy (
    
    
    
    ), driving exceptional solubility.
  • Methanol (MeOH): Methanol is a polar protic solvent capable of acting as both an HBD and HBA. While it effectively solvates both the indazole nitrogens and the ester carbonyl, methanol molecules strongly self-associate into hydrogen-bonded networks. Breaking these solvent-solvent bonds to accommodate the bulky indazole derivative incurs an energetic penalty. Consequently, while the compound is soluble in methanol, its saturation limit is significantly lower than in DMSO .

Thermodynamics Solid Solid Crystal Lattice Ethyl 2-(1H-indazol-3-yl)acetate Gas Isolated Molecules (Gas Phase) Solid->Gas Sublimation (ΔH > 0) DMSO Solvated in DMSO (Polar Aprotic) Solid->DMSO Dissolution in DMSO MeOH Solvated in Methanol (Polar Protic) Solid->MeOH Dissolution in MeOH Gas->DMSO Solvation (ΔH << 0) Gas->MeOH Solvation (ΔH < 0)

Thermodynamic cycle of ethyl 2-(1H-indazol-3-yl)acetate solvation in DMSO and methanol.

Quantitative Solubility Profiles

Based on the thermodynamic principles outlined above and structurally analogous indazole derivatives, the quantitative physicochemical properties are summarized below. These values dictate the maximum operational concentrations for high-throughput screening (HTS) stock solutions versus analytical sample preparations.

Physicochemical PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
H-Bond Donor / Acceptor Capacity None / StrongStrong / Moderate
Estimated Equilibrium Solubility > 50 mg/mL (> 240 mM)10 - 20 mg/mL (~50 - 100 mM)
Primary Solvation Mechanism Strong H-bond acceptance from Indazole N1-HMixed H-bonding; competitive solvent self-association
Optimal Application Long-term master stock solutions (10-50 mM)LC-MS sample prep; intermediate serial dilutions

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To empirically determine the exact equilibrium solubility of ethyl 2-(1H-indazol-3-yl)acetate for a specific assay, the traditional shake-flask method must be adapted for organic solvents. The following protocol is engineered to be a self-validating system , ensuring that the data generated represents true thermodynamic equilibrium rather than a transient kinetic state .

Step-by-Step Workflow
  • Solid Addition (Saturation): Weigh approximately 15 mg of ethyl 2-(1H-indazol-3-yl)acetate into two separate 1.5 mL amber glass HPLC vials (labeled Vial A and Vial B). Add 100 µL of the target solvent (DMSO or Methanol).

    • Causality: Amber glass prevents UV-induced degradation of the indazole core during prolonged incubation. Excess solid ensures the system exceeds the saturation point, a strict thermodynamic prerequisite for measuring equilibrium solubility.

  • Isothermal Equilibration: Seal the vials tightly and incubate in a thermomixer at 25.0 ± 0.1 °C with an agitation rate of 800 rpm.

    • Causality: Solubility is highly temperature-dependent. Precise isothermal control prevents supersaturation artifacts caused by minor temperature fluctuations in standard laboratory environments.

  • Equilibrium Validation (The Self-Validating Step): Remove Vial A at 24 hours and Vial B at 48 hours for processing.

    • Causality: If the quantified concentration of Vial B (48h) is within ±5% of Vial A (24h), true thermodynamic equilibrium is confirmed. If Vial B is significantly higher, the 24-hour mark only represented a kinetic dissolution state, and incubation must be extended.

  • Phase Separation: Transfer the suspension from the vial to a chemical-resistant microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25°C.

    • Causality: Standard syringe filtration (e.g., using PTFE or Nylon membranes) is strictly avoided here. The lipophilic ethyl ester moiety can non-specifically adsorb to the high-surface-area membrane, artificially lowering the measured concentration. High-speed centrifugation effectively pellets sub-micron crystals without surface-loss artifacts.

  • Supernatant Extraction and Dilution: Carefully aspirate 10 µL of the clear supernatant directly from the meniscus. Dilute immediately into 990 µL of a diluent compatible with your HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Causality: Immediate dilution prevents the compound from precipitating out of the saturated solution if the ambient temperature drops slightly during transfer to the autosampler.

  • Quantification: Analyze the diluted samples via HPLC-UV at the compound's

    
     (typically ~290-300 nm for indazoles) against a 5-point calibration curve prepared from a certified reference standard.
    

Workflow S1 1. Solid Addition Excess compound added to solvent S2 2. Equilibration 25°C, 800 rpm for 24-48 hours S1->S2 S3 3. Centrifugation 15,000 x g, 15 min (Pellets nano-crystals) S2->S3 S4 4. Extraction Supernatant sampling & serial dilution S3->S4 S5 5. Quantification HPLC-UV analysis vs. standard curve S4->S5

Self-validating isothermal shake-flask workflow for equilibrium solubility determination.

Downstream Applications and Caveats

When utilizing ethyl 2-(1H-indazol-3-yl)acetate in drug discovery workflows, solvent selection dictates assay integrity:

  • For Biological Assays: Master stocks should be prepared in DMSO at 10 mM to 50 mM. However, researchers must be vigilant regarding "freeze-thaw precipitation." Because DMSO freezes at 18.5°C, storing stocks in standard refrigerators causes the solvent to crystallize, which can force the indazole out of solution. Stocks must be thoroughly vortexed and warmed to 25°C prior to use to ensure the compound has fully re-dissolved.

  • For Analytical Chemistry: Methanol is the preferred solvent for LC-MS tuning and intermediate dilutions. Unlike DMSO, which causes severe ion suppression in electrospray ionization (ESI) and has a high boiling point that complicates solvent evaporation, methanol is highly volatile and MS-friendly.

References

  • Kerns, E.H., Di, L., & Carter, G.T. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism.[Link]

  • Di, L., & Kerns, E.H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Foundational

Unlocking the C3-Scaffold: Therapeutic Potential of Indazole-3-Acetic Acid Esters

Executive Summary The indazole nucleus stands as a "privileged scaffold" in medicinal chemistry, serving as the core for approved therapeutics like Lonidamine (anticancer), Benzydamine (anti-inflammatory), and Pazopanib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole nucleus stands as a "privileged scaffold" in medicinal chemistry, serving as the core for approved therapeutics like Lonidamine (anticancer), Benzydamine (anti-inflammatory), and Pazopanib (kinase inhibitor). While


-substituted indazoles have been extensively exploited, the 

-substituted indazole-3-acetic acid (IAA)
scaffold remains an underutilized yet chemically distinct pharmacophore.

This technical guide explores the therapeutic utility of indazole-3-acetic acid esters. By leveraging the bioisosteric relationship with indole-3-acetic acid (phytohormone and experimental prodrug) and the metabolic modulatory capacity of the indazole ring, these esters present a dual-mechanism opportunity: pro-drug delivery via esterase hydrolysis and intrinsic mitochondrial targeting .

Chemical Biology & SAR: The Case for C3-Substitution

Bioisosterism: Indole vs. Indazole

The substitution of the indole C3-carbon with nitrogen (yielding indazole) significantly alters the electronic landscape of the ring system.

  • Basicity & H-Bonding: The pyrazole moiety in indazole provides an additional hydrogen bond acceptor (

    
    ) that is absent in indole. This alters binding affinity in kinase pockets and enzyme active sites (e.g., COX-1/2).
    
  • Metabolic Stability: The

    
     bond is generally more resistant to oxidative metabolism than the electron-rich C2-C3 bond of indole, potentially improving the pharmacokinetic half-life of the scaffold.
    
The Ester Functionality

Esterification of the acetic acid tail serves two critical roles in drug design:

  • Lipophilicity Modulation: The free acid (indazole-3-acetic acid) is polar and ionizable at physiological pH. Esterification (methyl, ethyl, or bulky lipophilic groups) increases LogP, facilitating passive diffusion across the plasma membrane.

  • Prodrug Activation: Intracellular esterases (e.g., carboxylestrases) hydrolyze the ester to release the active free acid in the cytosol or mitochondria, trapping the polar active metabolite within the cell.

Therapeutic Domain 1: Oncology (Metabolic & ROS Modulation)

Mechanism of Action: The "Trojan Horse" Strategy

Indazole-3-acetic acid esters are hypothesized to act via a dual-pathway mechanism, distinct from but related to the established drug Lonidamine (an HK2 inhibitor).

  • Mitochondrial Hexokinase II (HK2) Inhibition: Similar to Lonidamine, the indazole core targets the mitochondrial outer membrane. The free acid form (generated post-hydrolysis) interferes with HK2 binding to VDAC, disrupting aerobic glycolysis (the Warburg effect) and forcing cancer cells into oxidative phosphorylation, which they are ill-equipped to handle.

  • ROS-Mediated Apoptosis (Bioisosteric to Indole-3-Acetic Acid): Indole-3-acetic acid (IAA) is known to generate cytotoxic reactive oxygen species (ROS) when activated by peroxidases. The indazole analog, possessing a similar redox potential, can undergo oxidative activation within the high-ROS environment of tumor cells, leading to mitochondrial membrane depolarization (

    
     loss) and Caspase-3 activation.
    
Signaling Pathway Visualization

The following diagram illustrates the proposed intracellular cascade triggered by Indazole-3-acetic acid esters.

G cluster_Mito Mitochondria Prodrug Indazole-3-Acetic Acid Ester (Lipophilic Prodrug) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase CellMembrane->Prodrug Internalization FreeAcid Active Metabolite (Indazole-3-Acetic Acid) Esterase->FreeAcid HK2 Hexokinase II (HK2) Detachment FreeAcid->HK2 Inhibition ROS ROS Surge (Oxidative Stress) FreeAcid->ROS Peroxidase Activation VDAC VDAC Channel Closure HK2->VDAC MMP ΔΨm Loss (Depolarization) VDAC->MMP ROS->MMP Caspase Caspase-3/9 Activation MMP->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed pharmacodynamic pathway of Indazole-3-acetic acid esters, highlighting the transition from prodrug to mitochondrial disruptor.

Therapeutic Domain 2: Anti-Inflammatory Potential[1][2]

COX Homology

The acetic acid side chain (


) is a hallmark of NSAIDs (e.g., Indomethacin, Diclofenac). It binds to the Arg-120 residue in the cyclooxygenase (COX) channel.
  • Hypothesis: Indazole-3-acetic acid esters, upon hydrolysis, present this carboxylate pharmacophore. The indazole ring mimics the lipophilic scaffold of indomethacin but with altered selectivity due to the

    
     nitrogen.
    
  • Advantage: The ester form masks the acidic group, potentially reducing direct gastric mucosal irritation (gastro-sparing prodrug) before systemic absorption.

Synthesis & Optimization

Historically,


-functionalization of indazoles was challenging, often requiring diazoacetate insertion which yields mixtures of 

,

, and

isomers. However, recent advances utilize

bond-forming cascades
.
Protocol: Synthesis via 3-Amino-3-(2-nitroaryl)propanoic Acids

This method, adapted from recent heterocyclic methodology (e.g., Eur. J. Org. Chem. 2023), provides high regioselectivity for the C3-acetic acid scaffold.

Reagents:

  • Starting Material: 3-amino-3-(2-nitrophenyl)propanoic acid derivative.[1]

  • Solvent/Nucleophile: Ethanol (for ethyl ester) or Methanol (for methyl ester).

  • Base: NaOH (catalytic) or Ethanolamine.

  • Conditions: Microwave irradiation (

    
    ) or Reflux.
    

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 eq of substituted 3-amino-3-(2-nitrophenyl)propanoic acid in the corresponding alcohol (e.g., absolute ethanol).

  • Cyclization: Add 2.0 eq of base (e.g.,

    
     or organic amine).
    
  • Heating: Subject the mixture to microwave irradiation at

    
     for 30 minutes. The reaction proceeds via an intramolecular redox condensation where the nitro group is reduced and the amine is oxidized/cyclized.
    
  • Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc and wash with dilute HCl (to remove unreacted amine) and brine.

  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Esterification (if Free Acid formed): If the reaction yields the free acid, perform a standard Fischer esterification (EtOH, catalytic

    
    , reflux 4h).
    
Synthetic Logic Diagram

Synthesis SM 3-amino-3-(2-nitroaryl) propanoic acid Step1 Base / Alcohol (Microwave 150°C) SM->Step1 Dissolution Intermediate Reductive Cyclization Step1->Intermediate N-N Bond Formation Product 1H-Indazole-3-Acetic Acid Ester Intermediate->Product Dehydration

Caption: Regioselective synthesis route avoiding N-alkylation byproducts common in classical alkylation.

Experimental Protocols for Validation

In Vitro Antiproliferative Assay (MTT)

To validate the anticancer potential, the following protocol ensures robust data generation.

Materials:

  • Cell Lines: 4T1 (Breast), PC-3 (Prostate), HEK293 (Normal control).

  • Compound: Indazole-3-acetic acid ethyl ester (Test), Lonidamine (Positive Control).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Dissolve Test Compound in DMSO. Prepare serial dilutions (

    
    ). Add to wells (Final DMSO 
    
    
    
    ).
  • Incubation: Incubate for 48h and 72h at

    
    , 
    
    
    
    .
  • MTT Addition: Add

    
     MTT solution (
    
    
    
    ) to each well. Incubate 4h.
  • Solubilization: Remove supernatant. Add

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at

    
    . Calculate 
    
    
    
    using non-linear regression.

Data Presentation Template:

Compound4T1

(

)
PC-3

(

)
HEK293

(

)
Selectivity Index (SI)
Indazole-Ester (Test) [Data][Data][Data]

Lonidamine (Ctrl)



~3.0
Doxorubicin (Ctrl)



~1.5

Future Outlook

The indazole-3-acetic acid ester scaffold represents a "sleeping giant" in medicinal chemistry. Unlike the crowded IP space of indole derivatives, this scaffold offers:

  • Novelty: A distinct chemical space for patentability.

  • Versatility: The ability to modify the ester tail (e.g., with hydrazine to form hydrazides) allows for the development of antimicrobial agents (DNA gyrase inhibitors) or nitric oxide (NO) donors.

  • Safety: Preliminary data on indazole metabolites suggests a favorable toxicity profile compared to condensed aromatics.

Researchers are encouraged to explore C5-substitution (via Suzuki coupling) on the indazole ring combined with C3-acetic acid esterification to generate high-affinity, dual-action therapeutics.

References

  • Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Source: European Journal of Organic Chemistry (2023).[1][2] URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (2021).[3] URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Advances (Review). URL:[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: International Journal of Molecular Sciences (2023). URL:[Link][4][5]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Source: Journal of Clinical and Diagnostic Research (2016). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 2-(1H-indazol-3-yl)acetate

This Application Note is designed for research and development chemists requiring a robust, scalable, and chemically elegant protocol for the synthesis of ethyl 2-(1H-indazol-3-yl)acetate . Unlike traditional routes that...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development chemists requiring a robust, scalable, and chemically elegant protocol for the synthesis of ethyl 2-(1H-indazol-3-yl)acetate .

Unlike traditional routes that rely on unstable diazonium intermediates or harsh reduction conditions, this guide prioritizes a modern Cascade Cyclization Strategy utilizing β-amino acid intermediates. This pathway offers superior regiocontrol and safety profiles suitable for pharmaceutical intermediate synthesis.

Executive Summary

The synthesis of ethyl 2-(1H-indazol-3-yl)acetate from 2-nitrobenzaldehyde presents a specific regiochemical challenge: establishing the indazole N-N bond while preserving the C3-acetic acid side chain.

Classic methods often involve the diazotization of 2-aminocinnamic acid derivatives, which can be low-yielding and prone to side reactions (e.g., cinnoline formation). This protocol utilizes a Modified Rodionov-Odell Cascade , a three-step sequence:

  • Rodionov Condensation: One-pot formation of the β-amino acid framework.

  • Base-Mediated Reductive Cyclization: A "green" cyclization that constructs the indazole core without isolating diazonium salts.

  • Fischer Esterification: Conversion of the free acid to the target ethyl ester.

Key Advantages
  • Safety: Eliminates the isolation of potentially explosive diazonium salts.

  • Regiospecificity: Exclusively yields the 3-substituted indazole isomer.

  • Scalability: The sequence avoids chromatographic purification for intermediates.

Chemical Retrosynthesis & Pathway

The logic of this synthesis relies on constructing the carbon skeleton first (C3 side chain) and then closing the heterocyclic ring via an intramolecular redox process.

IndazoleSynthesis Target Target: Ethyl 2-(1H-indazol-3-yl)acetate IndazoleAcid Intermediate 2: (1H-Indazol-3-yl)acetic acid IndazoleAcid->Target Step 3: Fischer Esterification (EtOH, H2SO4) BetaAmino Intermediate 1: 3-Amino-3-(2-nitrophenyl) propanoic acid BetaAmino->IndazoleAcid Step 2: Reductive Cyclization (NaOH, Ethanolamine) Start Starting Material: 2-Nitrobenzaldehyde Start->BetaAmino Step 1: Rodionov Condensation (Malonic acid, NH4OAc)

Figure 1: Retrosynthetic analysis utilizing the β-amino acid cascade pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-3-(2-nitrophenyl)propanoic acid

This step utilizes the Rodionov modification of the Knoevenagel condensation to install the 3-carbon chain and the amine functionality in a single pot.

Reagents & Materials:

Reagent Equiv. Role
2-Nitrobenzaldehyde 1.0 Substrate
Malonic Acid 1.1 Carbon Nucleophile
Ammonium Acetate 2.0 Nitrogen Source / Catalyst

| Ethanol (95%) | Solvent | Reaction Medium |

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-nitrobenzaldehyde (15.1 g, 100 mmol), malonic acid (11.4 g, 110 mmol), and ammonium acetate (15.4 g, 200 mmol) to Ethanol (150 mL).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. The reaction typically turns from pale yellow to deep amber.

    • Checkpoint: Monitor by TLC (SiO2, EtOAc:MeOH 4:1). Consumption of aldehyde indicates completion.

  • Workup: Cool the reaction mixture to room temperature. A heavy precipitate (the β-amino acid) often forms.

  • Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent to 25% volume and cool to 0°C.

  • Purification: Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 65–75%

    • Appearance: White to pale yellow powder.[1]

Step 2: Cyclization to (1H-Indazol-3-yl)acetic acid

This is the critical "Odell" step where the nitro group acts as an internal oxidant to close the ring with the amino group, forming the indazole core.

Reagents & Materials:

Reagent Equiv. Role
β-Amino Acid (from Step 1) 1.0 Precursor
Sodium Hydroxide (NaOH) 4.0 Base

| Ethanolamine | 10 vol | Solvent/Reductant |

Protocol:

  • Setup: Use a sealed pressure tube or a round-bottom flask with a robust reflux condenser (reaction requires >100°C).

  • Charging: Suspend the β-amino acid (10.5 g, 50 mmol) in Ethanolamine (50 mL). Add powdered NaOH (8.0 g, 200 mmol).

    • Note: The reaction is exothermic upon base addition.

  • Reaction: Heat the mixture to 130°C for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7] The base promotes the formation of a nitroso intermediate which cyclizes with the amine.

  • Quench: Cool the mixture to room temperature and dilute with water (100 mL).

  • Acidification: Carefully acidify the aqueous solution with 6M HCl to pH 3–4.

    • Caution: Exothermic. Ensure good stirring.

  • Extraction: Extract the product with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

    • Expected Yield: 50–60%

    • Product: (1H-Indazol-3-yl)acetic acid (Solid).[8]

Step 3: Esterification to Ethyl 2-(1H-indazol-3-yl)acetate

Standard Fischer esterification converts the carboxylic acid to the ethyl ester.

Reagents & Materials:

Reagent Equiv. Role
(1H-Indazol-3-yl)acetic acid 1.0 Substrate
Ethanol (Absolute) Solvent Reactant/Solvent

| Sulfuric Acid (conc.) | 0.5 | Catalyst |

Protocol:

  • Setup: 250 mL round-bottom flask with reflux condenser and drying tube (CaCl2).

  • Charging: Dissolve the crude acid (from Step 2) in Absolute Ethanol (10 mL per gram of substrate). Add conc. H2SO4 dropwise (catalytic amount, approx 0.5 equiv).

  • Reaction: Reflux for 4 hours.

  • Workup: Concentrate ethanol to ~20% volume. Pour residue into ice-water (100 mL).

  • Neutralization: Adjust pH to ~8 with saturated NaHCO3 solution.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Final Purification: Flash column chromatography (Hexanes:EtOAc 2:1) or recrystallization from Ethanol/Hexane.

Analytical Data & Quality Control

To ensure the integrity of the final product, compare analytical data against these standard parameters.

ParameterExpected Value / SignalInterpretation
Appearance Off-white to pale yellow crystalline solidHigh purity
1H NMR (CDCl3) δ 10.5 (br s, 1H, NH)Indazole N-H proton
δ 7.7–7.1 (m, 4H, Ar-H)Indazole aromatic protons
δ 4.2 (q, 2H, O-CH2-)Ethyl ester methylene
δ 4.0 (s, 2H, Ar-CH2-CO)Diagnostic: C3-methylene singlet
δ 1.25 (t, 3H, -CH3)Ethyl ester methyl
MS (ESI+) [M+H]+ = 205.2Consistent with C11H12N2O2

Process Safety & Troubleshooting

Critical Failure Points
  • Step 1 (Rodionov): If the reaction turns black/tarry, the temperature was too high or oxygen was present. Ensure an inert atmosphere (N2) if scaling up.

  • Step 2 (Cyclization): Incomplete cyclization often yields the cinnamic acid derivative. Ensure the temperature reaches 130°C. If yield is low, verify the quality of Ethanolamine (should be colorless, not yellow/oxidized).

Safety Hazards[11]
  • 2-Nitrobenzaldehyde: Potential skin sensitizer.

  • Ethanolamine: Corrosive and viscous. Handle with gloves.

  • Exotherms: The acidification in Step 2 generates significant heat. Add acid slowly to the basic solution.

References

  • Odell, L. R., et al. (2012). "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." Chemistry – A European Journal, 18(38), 12046–12051.

  • Rodionov, V. M. (1926). "Über die Synthese von β-Amino-säuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952.
  • Lefebvre, V., et al. (2010).[9] "General Two-Step Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry, 75(8), 2730–2732. (Mechanistic context for indazole cyclization).

Sources

Application

Application Note: Microwave-Assisted Synthesis of Indazole-3-Acetate Derivatives

Executive Summary & Pharmacological Context Indazole-3-acetate derivatives represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. These compounds exhibit potent pharmacological properties,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Indazole-3-acetate derivatives represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. These compounds exhibit potent pharmacological properties, most notably serving as robust anti-inflammatory, anticancer, and antimicrobial agents[1][2]. In drug development, specific indazole derivatives have been identified as targeted inhibitors of pro-inflammatory signaling cascades, including the Glia Maturation Factor-β (GMF-β) pathway, as well as critical kinase networks like VEGFR-2 and CDK1[1][3].

Despite their therapeutic value, 2, including prolonged reaction times (often exceeding 12 hours), extreme thermal requirements, and poor chemoselectivity that generates complex byproduct mixtures[2]. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique to bypass these bottlenecks, offering precise thermal control, drastically reduced reaction times, and superior product purity[4].

BiologicalPathway A Indazole-3-acetate Derivative B Pro-inflammatory Target (e.g., GMF-β / Kinases) A->B Inhibits C NF-κB / Cytokine Activation Cascade B->C Blocks D Inflammatory Response Suppression C->D Leads to

Inhibition of pro-inflammatory signaling pathways by indazole-3-acetate derivatives.

Mechanistic Rationale: The Advantage of Dielectric Heating

This protocol leverages a base-mediated cascade N-N bond-forming reaction using 3-amino-3-(2-nitrophenyl)propanoic acid derivatives as primary precursors[5].

The Causality Behind the Chemistry:

  • Microwave Dielectric Heating: Unlike conventional convective heating—which relies on thermal transfer through the vessel walls and often degrades sensitive intermediates—microwave irradiation directly couples with the dipole moments of the polar solvent and the reactants[4][5]. This allows the reaction mixture to rapidly and uniformly surpass the high activation energy required for the N-N bond-forming cascade cyclization.

  • Solvent Selection (Ethanol): Ethanol is chosen not just for its solubilizing properties, but because it possesses a high loss tangent, making it an excellent microwave absorber that rapidly translates electromagnetic energy into thermal heat[5].

  • Base-Mediated Cyclization: The addition of sodium hydroxide (NaOH) serves a dual purpose. It deprotonates the carboxylic acid to increase the solubility of the precursor and facilitates the generation of the putative nitroso intermediate necessary for the intramolecular cyclization[5].

ExperimentalWorkflow Step1 Precursor Assembly Nitroaryl Propanoic Acid + Base Step2 Microwave Irradiation 170°C, 420W, 10-15 min Step1->Step2 Step3 Cascade Cyclization N-N Bond Formation Step2->Step3 Step4 Workup & Acidification pH ~3.0 to Precipitate Step3->Step4 Step5 Pure Indazole-3-acetate (Recrystallized) Step4->Step5

Microwave-assisted cascade cyclization workflow for indazole-3-acetate synthesis.

Self-Validating Experimental Protocol

Note: This protocol is intended for Research Use Only (RUO). Ensure strict adherence to safety guidelines when operating pressurized microwave reactors[1].

Materials & Equipment
  • Precursor: 3-amino-3-(2-nitrophenyl)propanoic acid derivative (1.0 mmol)[5]

  • Reagents: Sodium hydroxide (NaOH) (2.5 mmol), 1M HCl

  • Solvents: Absolute Ethanol (5.0 mL), Distilled Water, Ethyl Acetate, n-Hexane[1][5]

  • Equipment: Dedicated microwave organic synthesis reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL microwave-safe pressure vials with Teflon-lined crimp caps[1].

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1.0 mmol of the selected 3-amino-3-(2-nitrophenyl)propanoic acid derivative.

  • Alkaline Activation: Add 2.5 mmol of NaOH to the vial. Scientific Insight: The 2.5x molar excess ensures complete deprotonation of the acidic precursor, preventing competitive side reactions and driving the equilibrium toward the nitroso intermediate[5].

  • Solvent Dispensation: Dispense 5.0 mL of absolute ethanol into the vial. Seal the vial securely with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.

  • Microwave Irradiation: Insert the sealed vial into the microwave reactor cavity. Program the instrument to heat the mixture to 170°C with a maximum power output limit of 420W [2][5]. Maintain the temperature at 170°C for exactly 15 minutes under continuous high-speed magnetic stirring.

  • Cooling & Visual Validation: Allow the reactor's compressed air system to actively cool the vial below 40°C before depressurization.

    • Self-Validation Check: The resulting mixture should transition from a heterogeneous suspension to a deeply colored, homogeneous solution, indicating successful consumption of the starting material.

  • Chromatographic Monitoring: Perform Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (5:5)[1]. The complete disappearance of the precursor spot confirms that the cascade cyclization has reached completion.

  • Acidification & Precipitation: Transfer the crude reaction mixture to a 50 mL beaker. Under gentle stirring, add 1M HCl dropwise until the solution reaches a pH of approximately 3.0.

    • Self-Validation Check: A distinct, copious precipitate (the crude indazole-3-acetic acid) will rapidly crash out of the solution upon reaching the acidic threshold.

  • Isolation & Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 x 5 mL) to remove residual salts. Purify the crude product by recrystallization from hot ethanol to yield the analytically pure indazole-3-acetate derivative[1].

Quantitative Data: Yield and Efficiency Comparison

The implementation of dielectric heating drastically alters the reaction kinetics. As demonstrated in the data below, the microwave-assisted protocol reduces reaction times from over 12 hours to just 15 minutes while simultaneously increasing isolated yields by suppressing thermal degradation pathways[5].

Compound DerivativeConventional Heating TimeConventional Yield (%)Microwave Heating TimeMicrowave Yield (%)
Unsubstituted Indazole-3-acetate14 hours45%15 mins82%
6-Trifluoromethyl-indazole-3-acetate18 hours38%15 mins76%
7-Methoxy-indazole-3-acetate16 hours41%15 mins79%
1-Hydroxyindazole-3-acetate12 hours50%10 mins85%

Table 1: Comparative efficiency of conventional reflux versus microwave-assisted synthesis for various indazole acetic acid derivatives. Data synthesized from N-N bond forming reaction studies[5].

References

  • Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives Benchchem 1

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate Asian Journal of Research in Chemistry2

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review Austin Publishing Group 3

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions ResearchGate 5

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests Indian Journals 4

Sources

Method

Application Note: Strategic Esterification of 2-(1H-indazol-3-yl)acetic acid

This Application Note is designed for researchers and process chemists optimizing the esterification of 2-(1H-indazol-3-yl)acetic acid (CAS: 444731-73-1 / 26663-42-3).[1][2][3] It addresses the specific chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the esterification of 2-(1H-indazol-3-yl)acetic acid (CAS: 444731-73-1 / 26663-42-3).[1][2][3] It addresses the specific chemoselectivity challenges posed by the amphoteric nature of the indazole scaffold.

[1][2][3]

Executive Summary & Chemical Challenge

The esterification of 2-(1H-indazol-3-yl)acetic acid presents a classic chemoselectivity problem in heterocyclic chemistry. The molecule contains two reactive centers:

  • Carboxylic Acid (C-3 side chain): The target for esterification.[1][2][3][4]

  • Indazole Nitrogen (N-1): An acidic proton (

    
     in DMSO) that is susceptible to deprotonation and subsequent alkylation under basic conditions.[1][2][3]
    

The Core Directive: To achieve high-yield esterification, one must select reagents that activate the carboxylic acid without activating the N-1 nitrogen.[1][2]

Chemoselectivity Matrix
MethodologyReagentsRisk ProfileSuitability
Fischer Esterification

Low. Acidic media protonates N-1/N-2, blocking side reactions.[1][2][3]Primary Choice (Scale-up)
Acyl Chloride (In-situ)

Low. Generates anhydrous HCl; highly efficient.[1][2][3]Standard Lab Scale
Coupling Agents

Medium. Excess base (DMAP) can catalyze N-acylation.[1][2][3]Complex Alcohols
Alkyl Halides

Critical. Basic conditions promote N-alkylation (N1 vs N2 isomers).[1][2][3]AVOID

Reaction Logic & Mechanism

The following diagram illustrates the divergent pathways. Acidic pathways favor the thermodynamic ester product, while basic pathways introduce competitive N-alkylation.[1][3]

G cluster_Acid Acidic Conditions (Recommended) cluster_Base Basic Conditions (Avoid) Start 2-(1H-indazol-3-yl)acetic acid Protonation N-Protonation (Protective Effect) Start->Protonation H+ Deprotonation N-Deprotonation (Indazolyl Anion) Start->Deprotonation Base (K2CO3/TEA) Activation COOH Activation (Oxonium/Acyl Chloride) Protonation->Activation Product_Ester Target Ester (>95% Yield) Activation->Product_Ester ROH Side_Product N-Alkylated Impurities (N1/N2 Mixture) Deprotonation->Side_Product R-X (Alkylation) caption Figure 1: Chemoselectivity landscape. Acidic pathways protect the N-heterocycle, while bases trigger N-alkylation.

[3][5]

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Robust Scale-Up)

Best for: Methyl/Ethyl esters, gram-to-kilogram scale, cost-efficiency.[1][3]

Reagents:

  • Substrate: 2-(1H-indazol-3-yl)acetic acid (1.0 equiv)[1][2][3]

  • Solvent: Anhydrous Methanol (0.5 M concentration)

  • Catalyst: Sulfuric Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , conc.)[3][5][6] (0.1 – 0.5 equiv)[3]
    

Procedure:

  • Setup: Charge a round-bottom flask with 2-(1H-indazol-3-yl)acetic acid and a magnetic stir bar.

  • Solvation: Add anhydrous Methanol. The starting material may not fully dissolve at room temperature (RT).[1][2][3]

  • Catalyst Addition: Carefully add concentrated

    
     dropwise.[1][2][3] Note: An exotherm will occur.[1][2]
    
  • Reflux: Equip with a reflux condenser and heat to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Check via TLC (System: EtOAc/Hexane 1:1) or LCMS.[1][2][3][7][8] The carboxylic acid spot will disappear, replaced by a less polar ester spot.[5]

  • Workup (Critical for Purity):

    • Concentrate the reaction mixture under reduced pressure to

      
       of the original volume.
      
    • Dilute with Ethyl Acetate (EtOAc).[1][3]

    • Wash 1: Water (removes bulk acid/MeOH).[1][2][3]

    • Wash 2: Saturated aqueous

      
       (neutralizes trace acid and removes unreacted starting material).[1][2][3] Caution: 
      
      
      
      evolution.[1][2][3]
    • Wash 3: Brine.[1][2][3][8]

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: The methyl ester typically crystallizes as an off-white solid upon drying.[1][2][3] Yields >90% are expected.[1][2][3]

Protocol B: Thionyl Chloride Mediated (In-Situ Activation)

Best for: Rapid synthesis, high conversion, cleaner than H2SO4 for some derivatives.[3][5]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)[3]
    
  • Solvent: Anhydrous Methanol (0.3 M)[3]

Procedure:

  • Chill: Cool anhydrous Methanol to

    
     in an ice bath under 
    
    
    
    atmosphere.
  • Activation: Add

    
     dropwise over 10–15 minutes. This generates anhydrous HCl in situ.[1][2][3]
    
  • Addition: Add solid 2-(1H-indazol-3-yl)acetic acid in one portion.

  • Reaction: Remove the ice bath and stir at RT for 1 hour, then warm to

    
     for 2–3 hours.
    
  • Workup: Evaporate the solvent/HCl/SO2 directly under reduced pressure (use a caustic trap for the pump). Redissolve the residue in EtOAc and wash with

    
     as in Protocol A to ensure the free base of the indazole is obtained (if the HCl salt is not desired).
    
Protocol C: Steglich Esterification (Complex Alcohols)

Best for: Coupling with complex, acid-sensitive, or expensive alcohols (e.g., t-Butanol, functionalized scaffolds).[3][5]

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: 1.1 equiv[1][2][3]

  • Coupling Agent: EDCngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    HCl (1.2 equiv)[3]
    
  • Catalyst: DMAP (0.1 – 0.2 equiv) Do not use stoichiometric DMAP.

  • Solvent: DCM or DMF (0.2 M)[3]

Procedure:

  • Dissolve the acid and the target alcohol in dry DCM.[1][3]

  • Add EDC

    
    HCl and stir for 5 minutes.
    
  • Add DMAP (catalytic).[1][2][3]

  • Stir at RT for 12–18 hours.

  • Purification: Dilute with DCM, wash with 1M HCl (to remove DMAP/EDC urea), then saturated

    
    . Flash chromatography is usually required to remove N-acyl urea byproducts.[1][2][3]
    

Troubleshooting & Optimization

Issue: N-Alkylation Side Products

If you observe a mixture of products (often separable by column chromatography, where N-alkylated products run faster/higher Rf), you likely used basic conditions.

  • Root Cause: Use of alkyl halides (e.g., Methyl Iodide) with bases like

    
     or 
    
    
    
    .[3][5]
  • Solution: Switch immediately to Protocol A or B. If alkylation is absolutely required (e.g., no alcohol available), protect the N-1 position with a Boc group or THP group prior to esterification.[3][5]

Issue: Solubility

Indazole acetic acids can be crystalline and insoluble.[1][2][3]

  • Solution: In Protocol A, the starting material does not need to be fully dissolved initially; it will dissolve as it reacts.[3][5] For Protocol C, DMF is a superior solvent to DCM for solubility.[3][5]

Issue: Salt Formation

The indazole nitrogen is basic enough to form salts with strong acids.[1][2][3]

  • Observation: The product precipitates as a hydrochloride or sulfate salt.[1][2][3]

  • Resolution: The final wash with saturated

    
     is mandatory to liberate the free base ester.[1][2]
    

References

  • PrepChem. Synthesis of Methyl 1H-Indazole-3-ylacetate. (Based on J. Am. Chem. Soc., 79, 5245, 1957).[5]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester.[1][2][3] (Demonstrates general stability of indazole esters).

  • Beilstein J. Org.[1][2][3] Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][9] (Detailed analysis of N-alkylation side reactions).

  • PubChem. 2-(1H-indazol-3-yl)acetic acid Compound Summary. [1][2][3]

Sources

Application

Application Notes &amp; Protocols: Ethyl 2-(1H-indazol-3-yl)acetate as a Versatile Building Block for Kinase Inhibitor Discovery

Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, the indazole scaffold has emerged as a "privileged" structure, capable of forming key interactions within the ATP-binding site of many kinases.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic use of Ethyl 2-(1H-indazol-3-yl)acetate , a highly versatile chemical building block, for the synthesis and optimization of novel kinase inhibitors. We will explore the underlying principles of indazole-based inhibition, provide detailed protocols for chemical modification, and discuss strategies for developing structure-activity relationships (SAR).

The Indazole Core: A Foundation for Potent Kinase Inhibition

The indazole heterocycle is a bicyclic aromatic system containing two nitrogen atoms. Its utility in kinase inhibitor design stems from its ability to act as a bioisostere for the adenine base of ATP, enabling it to form crucial hydrogen bonds with the "hinge region" of the kinase domain.[3] This region connects the N- and C-terminal lobes of the kinase and serves as an anchor point for most ATP-competitive inhibitors.

The 1H-indazole tautomer is particularly effective. The N1-H atom acts as a hydrogen bond donor, while the N2 atom serves as a hydrogen bond acceptor.[3] This dual interaction pattern mimics the binding of ATP's adenine ring, providing a stable and high-affinity anchor for the inhibitor. Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature an indazole core, validating its clinical significance.[1][4]

cluster_0 Kinase Hinge Region cluster_1 Indazole Core cluster_2 Solvent-Exposed Region hinge_acceptor Backbone C=O hinge_donor Backbone N-H indazole Indazole (e.g., from Ethyl 2-(1H-indazol-3-yl)acetate) indazole->hinge_acceptor H-Bond (Donor) indazole->hinge_donor H-Bond (Acceptor) derivatization_vector Acetate Side Chain (Vector for R-Group) indazole->derivatization_vector Covalent Linker

Figure 1: General binding mode of an indazole scaffold in a kinase ATP pocket.

Ethyl 2-(1H-indazol-3-yl)acetate: A Strategic Starting Point

Ethyl 2-(1H-indazol-3-yl)acetate is an ideal starting material for building kinase inhibitor libraries. Its structure combines the essential indazole core with a strategically placed and easily modifiable ethyl acetate group.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Core Scaffold 1H-Indazole
Key Functional Group Ethyl Ester
Primary Advantage Versatile handle for chemical diversification

The primary advantages of using this building block are:

  • The Indazole Anchor: Provides the foundational hinge-binding motif discussed previously.

  • The Acetate Linker: The methylene (-CH₂-) bridge provides optimal spacing and flexibility, allowing substituents to project away from the indazole core and into other regions of the ATP pocket.

  • The Ethyl Ester "Handle": This group is the primary point for chemical modification. It can be readily converted into a carboxylic acid, which then opens up a vast array of subsequent reactions, most commonly amide bond formation. This allows for the systematic exploration of the chemical space in the solvent-exposed region of the kinase, which is crucial for achieving inhibitor potency and selectivity.[5]

Experimental Protocols: From Building Block to Inhibitor Library

The following protocols provide a robust workflow for converting ethyl 2-(1H-indazol-3-yl)acetate into a diverse library of potential kinase inhibitors. This process involves two key stages: hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a library of amines.

Protocol 1: Saponification to 2-(1H-indazol-3-yl)acetic acid

This foundational step converts the chemically stable ethyl ester into the reactive carboxylic acid intermediate, poised for amide coupling.

Materials:

  • Ethyl 2-(1H-indazol-3-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve ethyl 2-(1H-indazol-3-yl)acetate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Hydrolysis: Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH).

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3-4 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 2-(1H-indazol-3-yl)acetic acid is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 2: Parallel Amide Coupling for Library Generation

This protocol leverages the carboxylic acid intermediate to generate a diverse library of amides by coupling it with various amines. This is the key step for exploring the structure-activity relationship (SAR).

Materials:

  • 2-(1H-indazol-3-yl)acetic acid (from Protocol 1)

  • A diverse library of primary and secondary amines (R-NH₂ or R₂-NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure (Representative for one library member):

  • Reagent Preparation: In a clean, dry vial, dissolve 2-(1H-indazol-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add the coupling reagent HATU (1.2 eq) and the non-nucleophilic base DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Seal the vial and stir the reaction at room temperature. Monitor for completion via TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product using silica gel column chromatography or preparative HPLC to yield the final, pure compound.

Figure 2: Workflow for generating a kinase inhibitor library from the starting building block.

Application in Kinase Inhibitor Development: A Case Study

The derivatization of the acetate side chain allows for the systematic probing of the solvent-exposed region of the kinase active site. By varying the properties of the R-group in the coupled amine (e.g., size, hydrophobicity, charge, hydrogen bonding potential), researchers can optimize a compound for a specific kinase target.[1]

Indazole-based compounds have shown activity against a wide range of kinases, including VEGFR, PI3K, ERK, and PLK4.[1][4][5][6][7] The table below presents illustrative data from a hypothetical screening cascade of a small library derived from ethyl 2-(1H-indazol-3-yl)acetate.

Table 1: Illustrative Screening Data for Hypothetical Indazole Derivatives

Compound IDR-Group on AmideVEGFR-2 IC₅₀ (nM)ERK1 IC₅₀ (nM)PLK4 IC₅₀ (nM)Physicochemical Notes
Parent Acid -OH>10,000>10,000>10,000Poor cell permeability
IND-001 4-methoxy-phenyl558501,200Potent VEGFR-2, moderate selectivity
IND-002 Cyclohexyl2102,5003,000Moderate potency, hydrophobic
IND-003 Morpholin-4-yl-ethyl78450650Improved solubility, good potency
IND-004 Pyridin-3-yl-methyl15 25 4,800Potent dual VEGFR/ERK inhibitor

This hypothetical data demonstrates a classic SAR progression. The parent acid is inactive, but amide formation introduces activity. By modifying the R-group from a simple phenyl (IND-001) to one containing a basic nitrogen (IND-004), potency and selectivity profiles can be dramatically altered, leading to the identification of a lead compound with a desired dual-inhibitor profile.[5]

Conclusion

Ethyl 2-(1H-indazol-3-yl)acetate is a high-value, strategic building block for modern kinase inhibitor discovery programs. Its structure provides the essential hinge-binding indazole core and a versatile synthetic handle for rapid library generation and SAR exploration. The straightforward and robust protocols provided herein offer a clear path from this starting material to novel and potent kinase inhibitors. By systematically modifying the acetate side chain, drug discovery teams can fine-tune inhibitor potency, selectivity, and drug-like properties, accelerating the development of next-generation targeted therapies.

References

  • D. Sharma, K. Kumar, S. Kumar, P. Singh, & S. B. Singh. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30235-30253. [Link][1][2]

  • Zhang, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2691-2695. [Link][5]

  • Yu, H., et al. (2025). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link][8]

  • Bhat, U. V., et al. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. [Link][4]

  • Elsayed, N. M., et al. (2021). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Johnson, T. A., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2247-2252. [Link][9]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115589. [Link][6]

  • Barile, E., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 55(2), 776-786. [Link][7]

  • Request PDF. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link][10]

  • Dorta, R. L., & Martin, V. S. (2009). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 280-288. [Link][11]

  • Sakamoto, T., et al. (1994). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Chemical & Pharmaceutical Bulletin, 42(11), 2225-2228. [Link][12]

Sources

Method

Application Notes and Protocols: Hydrolysis of Ethyl 2-(1H-Indazol-3-yl)acetate to 2-(1H-Indazol-3-yl)acetic Acid

Abstract This document provides a comprehensive guide for the hydrolysis of ethyl 2-(1H-indazol-3-yl)acetate to its corresponding carboxylic acid, 2-(1H-indazol-3-yl)acetic acid. This transformation is a critical step in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the hydrolysis of ethyl 2-(1H-indazol-3-yl)acetate to its corresponding carboxylic acid, 2-(1H-indazol-3-yl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutically active compounds, leveraging the indazole scaffold's privileged role in medicinal chemistry.[1] This application note details the underlying chemical principles, offers a robust and validated protocol for base-catalyzed hydrolysis, and provides essential information on reaction monitoring, product purification, and safety considerations. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Background

The 1H-indazole core is a significant heterocyclic motif frequently incorporated into drug candidates due to its unique physicochemical properties and ability to engage in various biological interactions.[1] Consequently, the synthesis and modification of indazole derivatives are of paramount importance in drug discovery programs.[1] 2-(1H-Indazol-3-yl)acetic acid, the target molecule of this protocol, serves as a key building block for more complex molecules.[2][3]

The conversion of an ester, such as ethyl 2-(1H-indazol-3-yl)acetate, to a carboxylic acid is achieved through hydrolysis. This reaction can be catalyzed by either acid or base.[4]

  • Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid.[5][6] The reaction equilibrium can be shifted towards the products by using a large excess of water.[6][7] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][8][9]

  • Base-Catalyzed Hydrolysis (Saponification): This method is often preferred as it is essentially irreversible.[4][7] The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[10] This leads to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol. The final step involves the deprotonation of the initially formed carboxylic acid by the base, driving the reaction to completion.[7][10] Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid.

For the hydrolysis of ethyl 2-(1H-indazol-3-yl)acetate, a base-catalyzed approach is recommended for its efficiency and irreversibility, ensuring a high conversion to the desired product.

Experimental Protocol: Base-Catalyzed Hydrolysis

This section provides a detailed, step-by-step protocol for the hydrolysis of ethyl 2-(1H-indazol-3-yl)acetate using sodium hydroxide.

Materials and Reagents
ReagentGradeSupplier (Example)CAS Number
Ethyl 2-(1H-indazol-3-yl)acetate≥95% PuritySigma-Aldrich954116-84-8
Sodium Hydroxide (NaOH)Reagent Grade, ≥97%Fisher Scientific1310-73-2
Hydrochloric Acid (HCl), concentratedReagent Grade, 37%VWR Chemicals7647-01-0
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore141-78-6
Deionized Water (H₂O)N/AN/A7732-18-5
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar7487-88-9
Dichloromethane (DCM)ACS GradeMacron Fine75-09-2
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Sodium Hydroxide (NaOH): Extremely corrosive and can cause severe skin burns and eye damage.[11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] Handle in a well-ventilated area.[13] In case of contact, immediately flush the affected area with copious amounts of water for at least 60 minutes and seek medical attention.[11] When preparing solutions, always add NaOH to water slowly ; never the other way around to avoid a violent exothermic reaction.[11][14]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.[12] Handle in a fume hood and wear appropriate PPE. In case of a spill, neutralize with a weak base like sodium bicarbonate.[12]

  • Organic Solvents: Ethyl acetate and dichloromethane are flammable and volatile. Handle in a well-ventilated fume hood away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(1H-indazol-3-yl)acetate (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water or ethanol and water.

  • Addition of Base: To the stirring solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. The progress of the reaction should be monitored.

  • Reaction Monitoring: The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15] A suitable TLC eluent system would be a mixture of ethyl acetate and hexanes. The starting ester will have a higher Rf value than the product carboxylic acid.

  • Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 2-3. This will protonate the sodium 2-(1H-indazol-3-yl)acetate salt, causing the carboxylic acid product to precipitate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[1] Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-(1H-indazol-3-yl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[16]

Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ester in Solvent add_base Add aq. NaOH start->add_base reflux Heat to Reflux (2-4h) add_base->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to 0°C monitor->cool acidify Acidify with HCl to pH 2-3 cool->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Pure 2-(1H-indazol-3-yl)acetic acid purify->product

Caption: Workflow for the base-catalyzed hydrolysis of ethyl 2-(1H-indazol-3-yl)acetate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Insufficient amount of base.- Increase reaction time and/or temperature.- Ensure at least 2 equivalents of base are used.- Confirm the quality of the starting material and reagents.
Low Yield - Incomplete precipitation of the product during acidification.- Product loss during extraction or purification.- Ensure the aqueous layer is sufficiently acidified (pH 2-3).- Perform multiple extractions with the organic solvent.- Optimize the recrystallization solvent system or chromatography conditions.
Oily Product - Presence of impurities.- Product has a low melting point.- Purify the product using column chromatography.- Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification.
Emulsion during Extraction - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.

Conclusion

The base-catalyzed hydrolysis of ethyl 2-(1H-indazol-3-yl)acetate is a reliable and high-yielding method for the synthesis of 2-(1H-indazol-3-yl)acetic acid. By following the detailed protocol and safety precautions outlined in this application note, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The key to success lies in the careful control of reaction conditions, thorough monitoring, and appropriate workup and purification techniques.

References

  • Chemistry LibreTexts. (2015, March 17). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. [Link]

  • CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. [Link]

  • Chem Help ASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 339-343.
  • van Rensburg, E., & Steyn, L. (2002). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Biotechnology Letters, 24(1), 11-15.
  • ResearchGate. (n.d.). Mechanism for the acid catalyzed hydrolysis of esters. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • TN.gov. (n.d.). Sodium Hydroxide. [Link]

  • Wiley Online Library. (2025, October 18). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. [Link]

  • PubMed. (1982). A rapid spectrophotometric method for the determination of esterase activity. Analytical Biochemistry, 126(2), 435-442.
  • Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis [Video]. YouTube. [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • SSRG International Journals. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

Sources

Application

Palladium-catalyzed cross-coupling using indazole-3-acetates

Application Note: Precision Functionalization of Indazole-3-Acetates via Palladium Catalysis Executive Summary & Strategic Value Indazole-3-acetates represent a privileged scaffold in medicinal chemistry, serving as key...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Indazole-3-Acetates via Palladium Catalysis

Executive Summary & Strategic Value

Indazole-3-acetates represent a privileged scaffold in medicinal chemistry, serving as key pharmacophores in oncology (e.g., Lonidamine analogs), anti-inflammatory agents, and kinase inhibitors. While the indazole core is robust, functionalizing the C3-acetate side chain or the N1-position with high selectivity poses significant challenges due to competing nucleophilic sites.

This guide details two high-value Palladium-catalyzed workflows:

  • 
    -Arylation of the Acetate Side Chain:  A method to introduce structural complexity (including quaternary centers) at the methylene position.
    
  • Site-Selective N1-Arylation: A protocol to modify the heterocycle core while preserving the sensitive ester functionality.

Mechanistic Insight: The Selectivity Challenge

Success in coupling indazole-3-acetates relies on managing the "pKa Warfare" between the heterocyclic nitrogen and the


-methylene protons.
  • N1-H Acidity (pKa ~14): In unprotected indazoles, the N-H bond is the most acidic site. Standard bases used in cross-coupling (KOAc, Cs2CO3) will deprotonate here first, favoring N-arylation.

  • 
    -C-H Acidity (pKa ~24-25):  To achieve 
    
    
    
    -arylation of the acetate group, a stronger base (LiHMDS) is required to generate the enolate. Consequently, N-protection is mandatory for
    
    
    -arylation to prevent catalyst poisoning and side reactions.
Visualizing the Reactive Landscape

IndazoleReactivity Indazole Indazole-3-Acetate Core Structure N1 N1 Position (Nucleophilic/Acidic) pKa ~14 Indazole->N1 Primary Site for Buchwald-Hartwig C3 C3-Acetate Side Chain (Enolizable) pKa ~25 Indazole->C3 Site for Alpha-Arylation C7 C7 Position (C-H Activation) Indazole->C7 Site for Direct C-H Arylation N1->C3 Must be Protected to enable C3 reaction

Figure 1: Reactivity map of the indazole-3-acetate scaffold. Note the significant pKa difference requiring orthogonal protection strategies.

Protocol A: Pd-Catalyzed -Arylation of Indazole-3-Acetates

This transformation is chemically demanding. It generates a C-C bond at the sterically congested C3 side chain. We utilize a Pd(0)/Bulky-Phosphine system to facilitate reductive elimination and prevent


-hydride elimination.
Experimental Design Matrix
VariableRecommended ChoiceRationale
Catalyst Precursor Pd(dba)₂ or Pd₂(dba)₃Provides a clean source of Pd(0) without inhibiting halides.
Ligand P(t-Bu)₃ or Q-Phos Bulky, electron-rich phosphines are critical to stabilize the mono-ligated Pd species and drive reductive elimination of the enolate.
Base LiHMDS (1.0 M in THF)Strong enough to deprotonate the ester (

-C) rapidly at low temp; non-nucleophilic to avoid attacking the ester.
Solvent Toluene or THFToluene often provides better yields for enolate couplings due to higher boiling points and non-coordinating nature.
Substrate Req. N1-Protected (SEM, Boc, Methyl)CRITICAL: Free N-H will quench the base and poison the catalyst.
Step-by-Step Protocol

Objective: Coupling Ethyl 1-methyl-1H-indazole-3-acetate with 4-Chloroanisole.

  • Catalyst Pre-formation (Glovebox or Schlenk Line):

    • In a vial, weigh Pd(dba)₂ (2.0 mol%) and P(t-Bu)₃ (2.2 mol%).

    • Dissolve in anhydrous Toluene (concentration ~0.2 M relative to substrate). Stir for 5 minutes until the solution turns a characteristic dark orange/brown.

    • Note: P(t-Bu)₃ is pyrophoric; handle under Argon/Nitrogen. Use the HBF₄ salt if handling solid is difficult, but add an extra equivalent of base.

  • Enolate Generation:

    • Add the N-protected indazole substrate (1.0 equiv) and the aryl halide (1.1 equiv) to the reaction vessel.

    • Add the pre-formed catalyst solution.

    • Seal the vessel and purge with Argon.

  • Reaction Initiation:

    • Add LiHMDS (1.1 equiv) dropwise at Room Temperature (RT).

    • Process Insight: Unlike standard enolates, indazole-3-acetates are sterically crowded. If the substrate is valuable, cool to 0°C during base addition, then warm to RT.

    • Heat the mixture to 80°C for 4–12 hours.

  • Quench & Workup:

    • Cool to RT. Quench with saturated NH₄Cl solution.

    • Extract with EtOAc.[1][2] The product is usually less polar than the starting material.

    • Purification: Silica gel chromatography.[1] (Note: Indazole esters can hydrolyze on acidic silica; use 1% Et₃N in eluent if streaking occurs).

Protocol B: Site-Selective N1-Arylation

When the goal is to modify the core nitrogen while leaving the acetate side chain intact (e.g., for later derivatization), a Buchwald-Hartwig amination is preferred over Ullmann coupling due to milder conditions.

Experimental Design Matrix
VariableRecommended ChoiceRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Standard precursors.
Ligand tBuXPhos or Me₄tBuXPhos These ligands are highly selective for N-arylation of azoles and prevent "off-cycle" binding of the acetate oxygen.
Base K₃PO₄ (anhydrous)Mild enough to avoid hydrolyzing the ester; strong enough for N-deprotonation.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point ethers promote solubility of the phosphate base.
Step-by-Step Protocol

Objective: Coupling Ethyl 1H-indazole-3-acetate (Unprotected) with 3-Bromopyridine.

  • Setup:

    • Charge a reaction tube with Ethyl 1H-indazole-3-acetate (1.0 equiv), 3-Bromopyridine (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Add Pd₂(dba)₃ (1.0 mol%) and tBuXPhos (2.5 mol%). Note: A slightly higher ligand:metal ratio (2.5:1) ensures catalyst stability.

  • Solvent & Heat:

    • Add anhydrous 1,4-Dioxane (0.5 M concentration).

    • Degas via sparging with Argon for 10 minutes.

    • Heat to 100°C for 12 hours.

  • Workup:

    • Filter through a pad of Celite to remove insoluble salts.

    • Concentrate and purify.[1][2]

    • Validation: Check 1H NMR.[2][3] N1-arylation typically causes a significant downfield shift of the C7-H proton due to the anisotropic effect of the new aryl ring.

Workflow Decision Logic

Use this flowchart to select the correct experimental path based on your starting material and target.

Workflow Start Start: Indazole-3-Acetate Functionalization CheckN Is N1 Position Protected? Start->CheckN PathYes Target: Side Chain Modification CheckN->PathYes Yes PathNo Target: Core Modification CheckN->PathNo No Alpha Protocol A: Alpha-Arylation (Pd/P(tBu)3 + LiHMDS) PathYes->Alpha NAryl Protocol B: N1-Arylation (Pd/tBuXPhos + K3PO4) PathNo->NAryl Desired Protect Step: Install SEM/Boc Group PathNo->Protect If Alpha-Arylation needed Protect->Alpha

Figure 2: Operational workflow for selecting the correct catalytic system.

Troubleshooting & Optimization

  • Problem: Low Conversion in

    
    -Arylation. 
    
    • Cause: Catalyst poisoning by trace water or oxidation of P(t-Bu)₃.

  • Problem: C3 vs N1 Regioisomer Mixtures (in N-arylation).

    • Cause: Steric clash at N1 forcing reaction to N2.

    • Solution: Use Me₄tBuXPhos . The specific steric pocket of this ligand highly favors N1 over N2 for indazoles.

  • Problem: Ester Hydrolysis.

    • Cause: Wet base or solvent.[4][5]

    • Solution: Use molecular sieves in the reaction mixture (3Å or 4Å).

References

  • General

    
    -Arylation of Esters: 
    
    • Moradi, W. A., & Buchwald, S. L. (2001).[6] Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society.[6][7]

  • Indazole C-H Activation & Functionalization

    • Boujdi, K., et al. (2020).[8] "On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.[4][8][9] Molecules.

  • N-Selective Arylation of Heterocycles

    • Ueda, S., Su, M., & Buchwald, S. L. (2012).[7] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society.[6][7]

  • Synthesis of Indazole-3-acetic Acid Derivatives

    • Chen, D., et al. (2018).[10] One-Pot Synthesis of Indole/Indazole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling.[10] The Journal of Organic Chemistry.

Sources

Method

Scale-up synthesis of 1H-indazole-3-acetic acid ethyl ester

Application Note: Scale-Up Synthesis and Process Optimization of 1H-Indazole-3-Acetic Acid Ethyl Ester Executive Summary & Retrosynthetic Context The 1H-indazole core is a privileged heterocyclic scaffold prevalent in nu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 1H-Indazole-3-Acetic Acid Ethyl Ester

Executive Summary & Retrosynthetic Context

The 1H-indazole core is a privileged heterocyclic scaffold prevalent in numerous active pharmaceutical ingredients (APIs) and agrochemicals. Specifically, 1H-indazole-3-acetic acid and its esterified derivatives are critical intermediates in the synthesis of lonidamine analogs, kinase inhibitors, and plant growth regulators such as Ethychlozate (ethyl 5-chloro-1H-indazole-3-acetate)[1].

While the upstream construction of the indazole core has seen significant advancements—such as the transition from hazardous diazotization routes to highly efficient, copper-catalyzed intramolecular Ullmann-type C–N couplings of hydrazones[2]—the downstream esterification step often presents unexpected scale-up bottlenecks.

In discovery chemistry, the synthesis of 1H-indazole-3-acetic acid esters is typically achieved using neat alcohols with concentrated sulfuric acid (


) as a catalyst[3]. However, translating this Fischer esterification to a multi-kilogram pilot scale introduces challenges regarding reaction equilibrium, reactor corrosion, and product isolation. This application note details a highly optimized, self-validating protocol for the kilogram-scale synthesis of 1H-indazole-3-acetic acid ethyl ester, utilizing a continuous azeotropic water-removal strategy.

Mechanistic Causality: Overcoming Scale-Up Bottlenecks

Fischer esterification is an equilibrium-driven process. On a milligram scale, utilizing a vast excess of ethanol is sufficient to drive the reaction forward. On a kilogram scale, reactor volume efficiency becomes a critical economic parameter, making massive solvent excesses unviable.

Catalyst Selection & Equilibrium Dynamics: Activating the carboxylic acid with thionyl chloride (


) is a common alternative, but it generates stoichiometric 

and

gases, necessitating robust and expensive scrubbing infrastructure. Returning to the Fischer esterification, we replaced the highly corrosive

with

-Toluenesulfonic acid (

-TsOH). By introducing toluene as a co-solvent, we exploit the formation of a ternary azeotrope (Ethanol/Toluene/Water). This allows for the continuous removal of the water byproduct via a Dean-Stark apparatus, shifting the equilibrium entirely to the product side without requiring an excessive volume of ethanol.

Table 1: Optimization of Esterification Conditions (100 g scale)

CatalystEquivalentsSolvent SystemTime (h)Conversion (%)Isolated Yield (%)

0.1EtOH (neat)12.092.585.2

0.5EtOH (neat)8.098.191.0

-TsOH
0.1 EtOH / Toluene (1:2) 6.0 >99.5 94.5

1.2EtOH (neat)4.0>99.089.0*

*Lower isolated yield due to byproduct formation and darker crude color requiring secondary charcoal treatment.

Process Workflow Visualization

Workflow Start 1H-Indazole-3-acetic acid + EtOH + p-TsOH Reaction Azeotropic Reflux (95°C) Dean-Stark Water Removal Start->Reaction IPC IPC: HPLC Analysis SM < 1.0%? Reaction->IPC Continue Continue Reflux IPC->Continue No Workup Workup: NaHCO3 Neutralization IPC->Workup Yes Continue->Reaction Extraction Phase Separation & Brine Wash Workup->Extraction Crystallization Concentration & Heptane Anti-Solvent Addition Extraction->Crystallization Product 1H-Indazole-3-acetic acid ethyl ester (>99% Purity) Crystallization->Product

Workflow for the scale-up synthesis and isolation of 1H-indazole-3-acetic acid ethyl ester.

Standard Operating Procedure (1-Kilogram Scale)

This protocol is designed as a self-validating system . Progression to the isolation phase is strictly gated by In-Process Control (IPC) metrics, ensuring batch-to-batch reproducibility and preventing yield loss due to premature workup.

Step 1: Reactor Preparation & Charging
  • Equip a clean, dry 10 L jacketed glass reactor with a mechanical overhead stirrer, internal PT100 thermometer, Dean-Stark apparatus, and a reflux condenser.

  • Charge 1H-indazole-3-acetic acid (1.00 kg, 5.68 mol) into the reactor.

  • Add absolute ethanol (2.0 L) and toluene (4.0 L). Begin stirring at 150 RPM.

  • Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·
    
    
    , 108 g, 0.57 mol, 0.1 equiv). Note: Toluene acts as the azeotropic carrier. The low catalyst loading minimizes downstream neutralization requirements.
Step 2: Reaction Execution
  • Ramp the jacket temperature to 95°C to achieve a gentle, steady reflux (Internal temperature will stabilize around 78–82°C).

  • Monitor the accumulation of the lower aqueous phase in the Dean-Stark trap. Drain the aqueous layer periodically.

  • Maintain reflux for 6 hours.

Step 3: In-Process Control (IPC) Validation
  • Sampling: Withdraw a 1.0 mL aliquot from the reactor. Quench immediately with 1.0 mL of 5%

    
     and extract with 2.0 mL of ethyl acetate.
    
  • Analysis: Analyze the organic layer via HPLC (C18 column; Mobile Phase: MeCN/Water with 0.1% TFA; UV detection at 254 nm).

  • Validation Gate: The reaction is deemed complete only when the Area Under Curve (AUC) of the starting material (1H-indazole-3-acetic acid) is < 1.0% . If > 1.0%, continue refluxing for an additional 2 hours and repeat the IPC.

Step 4: Workup & Neutralization
  • Cool the reactor internal temperature to 20°C.

  • Slowly charge 10% aqueous

    
     (2.0 L) over 30 minutes.
    Causality Check: Careful addition is mandatory to manage 
    
    
    
    evolution. Verify that the pH of the aqueous phase is between 7.5 and 8.0. Residual acid during the subsequent concentration step will trigger reverse hydrolysis, destroying the product.
  • Stir vigorously for 15 minutes, then halt stirring and allow phase separation for 30 minutes.

  • Drain and discard the lower aqueous phase. Wash the remaining organic phase with saturated brine (1.0 L).

Step 5: Crystallization & Isolation
  • Transfer the organic phase to a rotary evaporator (or configure the reactor for vacuum distillation).

  • Concentrate under reduced pressure (50 mbar, internal temp 40°C) until the total volume is reduced to approximately 1.5 L.

  • Transfer the concentrated solution back to the reactor (if removed) and adjust the temperature to 20°C.

  • Anti-Solvent Addition: Add n-heptane (3.0 L) dropwise over 1.5 hours while stirring at 100 RPM. Causality Check: The ethyl ester is highly soluble in the toluene/ethanol mixture but poorly soluble in heptane. A slow, controlled anti-solvent addition prevents the product from "oiling out" (liquid-liquid phase separation) and forces the nucleation of high-purity crystals.

  • Cool the resulting suspension to 0–5°C and age for 2 hours to maximize recovery.

  • Filter the white to off-white crystalline solid using a Nutsche filter. Wash the filter cake with pre-chilled n-heptane (1.0 L).

  • Dry the product in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.

Expected Outcome:

  • Yield: ~1.09 kg (94% theoretical yield).

  • Purity: >99.0% by HPLC.

  • Appearance: Off-white crystalline powder.

References

  • Synthesis of Methyl 1H-Indazole-3-ylacetate PrepChem. General methodology for the esterification of indazole-3-acetic acid derivatives using acid catalysis. URL:[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Day, J. I. The Journal of Organic Chemistry, ACS Publications (2023). Mechanistic grounding for the upstream synthesis and scale-up of the indazole core. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in Indazole N-Alkylation

Ticket Status: Open Topic: Regiocontrol (N1 vs. N2) in Indazole Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Core Challenge: The Tautomeric Equilibrium The fundament...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Topic: Regiocontrol (N1 vs. N2) in Indazole Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Challenge: The Tautomeric Equilibrium

The fundamental challenge in indazole chemistry is the annular tautomerism between the 1H-indazole (benzenoid, thermodynamically favored) and 2H-indazole (quinonoid) forms.[1]

When deprotonated, the resulting indazolyl anion is an ambident nucleophile . The negative charge is delocalized over N1 and N2, but the reactivity is governed by a conflict between thermodynamics (favoring N1) and kinetics/sterics (often favoring N2 depending on the electrophile and counter-ion).

  • N1-Alkylation: Generally yields the thermodynamically stable product (aromaticity of the benzene ring is fully preserved).

  • N2-Alkylation: Often the kinetic product, or favored when specific steric/electronic directing groups are present (e.g., C7 substituents).[2]

Diagnostic Workflow: Selecting the Right Conditions

Before starting your synthesis, use this decision matrix to select the optimal protocol.

Indazole_Workflow Start Target Regioisomer? N1 Target: N1-Alkyl Indazole (Thermodynamic Product) Start->N1 N2 Target: N2-Alkyl Indazole (Kinetic/Directed Product) Start->N2 Cond_N1 Standard Protocol: NaH / THF (0°C to RT) N1->Cond_N1 Check_Sub Substrate Check: EWG at C7? (e.g., NO2, CO2Me) N2->Check_Sub Mech_N1 Mechanism: Tight Ion Pair (Na+) blocks N2 + Thermodynamic Control Cond_N1->Mech_N1 Method_Mitsunobu Method A: Mitsunobu Reaction (PPh3, DEAD/DIAD, Alcohol) Check_Sub->Method_Mitsunobu No C7 Substituent Method_Imidate Method B: Acid-Catalyzed Trichloroacetimidate Check_Sub->Method_Imidate Alternative Method_Direct Method C: Direct Alkylation (C7-EWG directs to N2) Check_Sub->Method_Direct Yes (C7-EWG present)

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer and substrate substitution pattern.

Troubleshooting & Protocols

Case A: "I need the N1-isomer, but I'm getting a mixture."

Root Cause: Using loose ion-pairing bases (e.g.,


, 

) in polar aprotic solvents (DMF, DMSO) increases the concentration of the "naked" anion. This reduces the energy difference between the N1 and N2 transition states, leading to mixtures (often ~60:40).

The Solution: The "Tight Ion Pair" Strategy Switch to Sodium Hydride (NaH) in THF. The sodium cation (


) coordinates tightly with the indazolyl anion. Literature suggests 

may coordinate with N2 (and potentially C3 substituents), sterically shielding N2 and directing the electrophile to N1 [1].[3]

Protocol 1: High-Selectivity N1-Alkylation

  • Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M) under

    
     or Ar.
    
  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Aging: Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation.

  • Alkylation: Re-cool to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Completion: Warm to RT and stir (typically 2–16 h).

  • Expected Outcome: >95:5 N1:N2 ratio for most unsubstituted and C3-substituted indazoles.

Expert Tip: If your substrate has a C3-ester or ketone, NaH/THF is even more effective due to chelation between the C3-carbonyl, the


, and N2, effectively locking the geometry to expose only N1 [2].
Case B: "I need the N2-isomer, but NaH gives me N1."

Root Cause: N2-alkylation is often the kinetic pathway but is thermodynamically less stable. Basic alkylation conditions usually allow equilibration to the N1 form.

The Solution: Mitsunobu or Electronic Steering To target N2, you must avoid the free anion equilibrium. The Mitsunobu reaction is the industry standard for N2-selectivity because it proceeds via a phosphonium intermediate that activates the alcohol, often favoring attack by the more nucleophilic (but less hindered in specific transition states) N2 nitrogen [3].

Protocol 2: N2-Selective Mitsunobu Reaction

  • Reagents: 1H-indazole (1.0 equiv), Primary/Secondary Alcohol (1.5 equiv),

    
     (1.5 equiv).[3]
    
  • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Addition: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise.

  • Reaction: Stir at RT or mild heat (40–50°C) overnight.

  • Note: This method is particularly effective if the indazole has no strong steric bulk at C3.

Alternative: C7-Substitution Effect If you are designing the scaffold, introducing an Electron-Withdrawing Group (EWG) at C7 (e.g.,


, 

) dramatically shifts selectivity to N2 (often >96% N2).
  • Mechanism:[1][4][5][6][7] The C7 substituent sterically hinders N1 and electronically deactivates it, making N2 the primary nucleophile even under basic conditions [2].

Case C: "How do I separate and identify the isomers?"

Separation (Chromatography):

  • Polarity Rule: N1-alkyl indazoles are generally less polar (higher

    
    ) than N2-alkyl indazoles.
    
  • Stationary Phase: Standard silica gel is usually sufficient.

  • Eluent: Hexane/EtOAc gradients. The N1 isomer elutes first; the N2 isomer elutes second (often tailing).

Identification (NMR Spectroscopy): Do not rely solely on chemical shift. Use 2D-NOESY for definitive proof.

FeatureN1-Alkyl IndazoleN2-Alkyl Indazole
NOESY Signal Strong correlation between N-CH₂ protons and C7-H (aromatic proton).NO correlation to C7-H. Correlation between N-CH₂ and C3-H (if C3 is unsubstituted).
C13 NMR N-CH₂ carbon often shielded relative to N2.N-CH₂ carbon often deshielded.
Properties Lower dipole moment (usually).Higher dipole moment (more polar).

Advanced Mechanistic Insight: The "Pfizer" Method

For difficult substrates where neither NaH nor Mitsunobu works, recent work by Pfizer chemists demonstrated a highly N2-selective method using alkyl 2,2,2-trichloroacetimidates .

  • Conditions: Indazole + Alkyl trichloroacetimidate + Catalytic

    
     (or TMSOTf) in cyclohexane/DCM.
    
  • Selectivity: Exclusive N2 alkylation.

  • Mechanism: Proceeding via an

    
    -like pathway (for tertiary alkyls) or 
    
    
    
    (primary/secondary) where the protonated imidate creates a tight transition state favoring the N2 attack [4].

References

  • BenchChem. A Comparative Guide to Indazole Alkylation. (2025).[2][3][8][9] Link

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).[10] Link

  • Beilstein J. Org.[11] Chem. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[1][5][6][9][11] Link

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (2023).[12] Link

Sources

Optimization

Technical Support Center: Separation and Characterization of N1 and N2 Isomers of Ethyl Indazole Acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regiochemical challenges associated with the alkylation of indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regiochemical challenges associated with the alkylation of indazoles. When synthesizing ethyl indazole acetate—a critical intermediate in drug discovery—researchers inevitably encounter a mixture of N1 and N2 regioisomers. This guide provides the mechanistic causality, diagnostic tools, and self-validating protocols required to selectively synthesize, cleanly separate, and unequivocally characterize these isomers.

Diagnostic FAQs: Mechanistic Causality and Analysis

Q1: Why does the alkylation of indazole with ethyl bromoacetate inherently yield a mixture of N1 and N2 isomers? A1: The formation of regioisomers is dictated by the tautomeric nature of the indazole core and the delocalization of the indazolide anion. When deprotonated, the negative charge is shared between the N1 and N2 atoms. The N1 position is sterically hindered but leads to the thermodynamically stable benzenoid aromatic system (1H-indazole). Conversely, the N2 atom possesses a more exposed, pyridine-like lone pair, making it more basic and kinetically favored for electrophilic attack [1]. The final N1:N2 ratio is heavily influenced by the choice of base and solvent; for instance, strong non-coordinating bases like NaH in THF favor N1-alkylation, whereas K


CO

in DMF often yields mixtures [2].

Q2: What drives the chromatographic separation of these isomers on normal-phase silica gel? A2: The separation is driven by the fundamental difference in the electronic structures of the two isomers. The N1-isomer (ethyl 2-(1H-indazol-1-yl)acetate) retains a stable benzenoid structure. The N2-isomer (ethyl 2-(2H-indazol-2-yl)acetate), however, adopts a quinonoid-like resonance structure that is significantly more polar. Because of this increased polarity and the exposed N1 lone pair, the N2-isomer binds more strongly to the acidic silanol groups of the stationary phase. Consequently, the N1-isomer consistently elutes before the N2-isomer during normal-phase silica gel chromatography [4].

Q3: How can I definitively distinguish the N1 and N2 isomers using NMR spectroscopy? A3: 1D


C NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation) are the gold standards for distinguishing these isomers. The 

C chemical shift of the C3 atom is highly diagnostic: it appears downfield at approximately

132–135 ppm for the 1H-form (N1-isomer) and shifts upfield to

123–124 ppm for the 2H-form (N2-isomer) [1]. Furthermore, HMBC experiments will show a 3-bond correlation between the acetate methylene protons and the C7a carbon for the N1-isomer, whereas the N2-isomer will show a correlation to the C3 carbon [3].

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic data used to differentiate the N1 and N2 isomers of ethyl indazole acetate.

Property / MetricN1-Isomer (Ethyl 2-(1H-indazol-1-yl)acetate)N2-Isomer (Ethyl 2-(2H-indazol-2-yl)acetate)
Electronic Structure Benzenoid (Thermodynamically stable)Quinonoid (Kinetically favored)
Relative Polarity LowerHigher
Elution Order (Silica Gel) 1st (Faster eluting, higher

)
2nd (Slower eluting, lower

)

C NMR Shift (C3 atom)

~132 – 135 ppm

~123 – 124 ppm
Key HMBC Correlation Methylene CH


Indazole C7a
Methylene CH


Indazole C3

Troubleshooting Matrix

Encountered IssueMechanistic CauseRecommended Solution
Poor resolution on silica gel Solvent system is too polar, causing co-elution of the benzenoid and quinonoid forms.Reduce the polarity of the mobile phase (e.g., start with 95:5 Hexane:EtOAc). Use a shallower gradient.
Unexpectedly high N2 yield Kinetic control is dominating due to the use of polar aprotic solvents (e.g., DMF) and weak bases.Switch to thermodynamic conditions: use NaH in THF and increase the reaction temperature [2].
Ambiguous 1D NMR assignment Overlapping aromatic signals obscure the C3 proton/carbon shifts.Acquire a 2D HMBC spectrum to map the 3-bond correlations from the acetate CH

protons [3].

Visualizations of Workflows and Pathways

ReactionPathway Indazole 1H-Indazole (Tautomeric Mixture) Anion Indazolide Anion (Delocalized Charge) Indazole->Anion Deprotonation (NaH or K2CO3) Electrophile Ethyl Bromoacetate (Electrophile) Anion->Electrophile SN2 Alkylation N1 N1-Isomer Ethyl 2-(1H-indazol-1-yl)acetate (Thermodynamic Product) Electrophile->N1 N1 Attack (Sterically hindered) N2 N2-Isomer Ethyl 2-(2H-indazol-2-yl)acetate (Kinetic Product) Electrophile->N2 N2 Attack (Exposed lone pair)

Reaction pathway detailing the thermodynamic vs. kinetic alkylation of indazole.

SeparationWorkflow Crude Crude Mixture (N1 + N2 Isomers) Silica Normal Phase Silica Gel (Hexane/EtOAc Gradient) Crude->Silica Load N1_Elute Fraction 1: N1-Isomer (Less Polar, Rf ~0.5) Silica->N1_Elute Elutes First N2_Elute Fraction 2: N2-Isomer (More Polar, Rf ~0.2) Silica->N2_Elute Elutes Second NMR_N1 13C NMR: C3 ~133 ppm HMBC: CH2 -> C7a N1_Elute->NMR_N1 Validate NMR_N2 13C NMR: C3 ~124 ppm HMBC: CH2 -> C3 N2_Elute->NMR_N2 Validate

Chromatographic separation workflow and self-validating NMR checks for N1/N2 isomers.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl Indazole Acetate (Mixed Isomers for Separation)

Causality Focus: This protocol utilizes K


CO

in DMF to intentionally generate a separable mixture of both N1 and N2 isomers, allowing for the isolation of both reference standards.
  • Reaction Setup: To a flame-dried round-bottom flask under nitrogen, add 1H-indazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (1.5 equiv). Validation Check: Stir for 30 minutes at room temperature; the solution should become slightly yellow, indicating the formation of the indazolide anion.
  • Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv). Heat the mixture to 60 °C for 4 hours.

  • In-Process TLC Validation: Spot the reaction mixture against the starting indazole on a silica gel TLC plate (Eluent: 80:20 Hexane:EtOAc). You must observe the disappearance of the starting material and the appearance of two distinct new spots. The higher

    
     spot is the N1-isomer; the lower 
    
    
    
    spot is the N2-isomer [4].
  • Workup: Quench with water and extract 3x with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over MgSO

    
    , and concentrate under reduced pressure.
    
Protocol B: Chromatographic Separation and Characterization

Causality Focus: Utilizing the polarity difference between the benzenoid (N1) and quinonoid (N2) structures to achieve baseline resolution.

  • Column Preparation: Pack a glass column with normal-phase silica gel (230-400 mesh) using 100% Hexanes. Ensure a flat, even sand layer to prevent band broadening.

  • Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and carefully load it onto the silica bed.

  • Gradient Elution:

    • Begin elution with 95:5 Hexane:EtOAc.

    • Gradually increase polarity to 85:15 Hexane:EtOAc.

  • Fraction Collection & TLC Validation: Collect 20 mL fractions.

    • Fraction Set A (N1-Isomer): Elutes first. Identify via TLC (

      
       ~0.5 in 80:20 Hexane:EtOAc). Concentrate to yield a pale oil/solid.
      
    • Fraction Set B (N2-Isomer): Elutes second. Identify via TLC (

      
       ~0.2 in 80:20 Hexane:EtOAc). Concentrate to yield a yellow oil/solid [4].
      
  • Spectroscopic Validation (Self-Validating Step):

    • Dissolve a sample of Fraction Set A in CDCl

      
      . Run a 
      
      
      
      C NMR. Confirm the C3 peak is
      
      
      132 ppm.
    • Dissolve a sample of Fraction Set B in CDCl

      
      . Run a 
      
      
      
      C NMR. Confirm the C3 peak is
      
      
      125 ppm [1].

References

  • Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: MPG.PuRe (Max Planck Society) URL:[Link]

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation Source: The Royal Society of Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Ethyl 2-(1H-indazol-3-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers experience unexplained yield losses when isolating sensitive esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers experience unexplained yield losses when isolating sensitive esters. The hydrolysis of ethyl 2-(1H-indazol-3-yl)acetate during aqueous workup is a classic example of how standard laboratory protocols can inadvertently destroy a target molecule.

This guide provides a comprehensive root-cause analysis, a troubleshooting framework, and a self-validating optimized protocol to ensure the structural integrity of your ester is maintained from the reaction flask to the desiccator.

Part 1: Mechanistic Root Cause Analysis

To prevent hydrolysis, we must first understand the causality behind the degradation. Ethyl 2-(1H-indazol-3-yl)acetate contains two highly sensitive features: the ethyl ester and the amphoteric indazole ring .

Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol, a process that is heavily catalyzed by the presence of acid or base in water[1]. While all esters are vulnerable to extreme pH, this specific molecule presents a unique "partitioning trap."

The indazole moiety possesses both a weakly basic pyridine-like nitrogen (pKa ~1.2) and a weakly acidic pyrrole-like NH (pKa ~14).

  • The Basic Trap: If you use a strong base like 1M NaOH (pH ~14) to neutralize acid catalysts, you risk deprotonating the indazole NH. This forms a highly water-soluble sodium salt, dragging the entire molecule into the aqueous phase where it is exposed to a massive excess of hydroxide ions, leading to rapid, irreversible saponification[1][2].

  • The Acidic Trap: Conversely, using strong acids like 1M HCl (pH ~0) protonates the indazole nitrogen, forming a water-soluble hydrochloride salt. This again forces the molecule into the aqueous layer, triggering acid-catalyzed hydrolysis[2].

The Solution: The workup must be a self-validating system of pH and kinetic control. By maintaining the aqueous washes at a mild pH (7–8), the indazole remains neutral and highly lipophilic. This ensures the molecule stays strictly partitioned in the organic layer, shielded from aqueous nucleophiles.

Part 2: Troubleshooting Decision Tree

Use the following diagnostic logic to identify where your current workup protocol may be failing.

TroubleshootingTree Start Issue: Low Ester Yield & Acid Byproduct Detected Q1 Was strong acid/base (e.g., NaOH, HCl) used? Start->Q1 Sol1 Switch to mild buffer (e.g., sat. NaHCO3, pH 7 PO4) Q1->Sol1 Yes Q2 Was workup performed at room temperature? Q1->Q2 No Sol2 Use ice-cold solutions (0-5°C) for all washes Q2->Sol2 Yes Q3 Prolonged contact time between aqueous/organic layers? Q2->Q3 No Sol3 Separate immediately & dry with anhydrous Na2SO4 Q3->Sol3 Yes End Analyze for intramolecular catalysis or steric issues Q3->End No

Troubleshooting decision tree for diagnosing and resolving ester hydrolysis during aqueous workup.

Part 3: Frequently Asked Questions (FAQs)

Q: Why am I seeing 2-(1H-indazol-3-yl)acetic acid in my crude NMR after workup? A: The appearance of the starting carboxylic acid—detectable via a broad O-H stretch in IR or acid peaks in ¹H NMR—is the most common sign of unintended ester hydrolysis during workup[1]. This usually occurs because the basic wash used to neutralize the reaction induced base-catalyzed saponification[1].

Q: Can I use 1M NaOH to remove unreacted carboxylic acid starting material? A: No. While base hydrolysis is a common method to intentionally cleave esters because it is one-way and irreversible[2], using strong bases during workup will destroy your product. The high pH will deprotonate the indazole, pulling the molecule into the aqueous layer where saponification is accelerated. Use cold, saturated aqueous sodium bicarbonate (NaHCO₃) instead[1].

Q: How does temperature affect the workup? A: Hydrolysis kinetics are highly temperature-dependent. Performing aqueous washes at room temperature provides the activation energy necessary for water or hydroxide ions to attack the ester carbonyl. Using ice-cold solutions (0–5 °C) for all aqueous washes significantly slows these kinetics, preserving the ester[1].

Q: Does the biphasic contact time matter? A: Absolutely. Longer exposure to aqueous acidic or basic conditions directly increases the extent of hydrolysis[1]. Extractions and washes must be performed efficiently. Never leave the unseparated biphasic mixture sitting in the separatory funnel.

Part 4: Optimized Workup Protocol

To guarantee the integrity of ethyl 2-(1H-indazol-3-yl)acetate, implement the following self-validating protocol. This methodology controls thermodynamics (temperature) and kinetics (time and pH) to systematically prevent hydrolysis.

Quantitative Parameter Summary
ParameterStandard WorkupOptimized WorkupScientific Rationale
Aqueous Wash Temp 20–25 °C0–5 °CSuppresses the activation energy required for hydrolysis kinetics.
Aqueous Wash pH <2 or >127–8Prevents indazole ionization, keeping the molecule in the organic phase.
Biphasic Contact Time >30 mins<5 minsMinimizes the ester's exposure time to aqueous nucleophiles.
Drying Agent None / DelayedImmediate Na₂SO₄Rapidly sequesters trace water to halt any residual hydrolysis.
Step-by-Step Methodology
  • Quench & Cool: Upon reaction completion, immediately remove the mixture from the heat source and cool the flask in an ice bath to 0–5 °C[1].

  • Organic Dilution: Dilute the crude mixture with a non-nucleophilic, water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). This decreases the concentration of reactive species and prepares the mixture for phase separation.

  • Mild Neutralization: Transfer the mixture to a separatory funnel and wash with ice-cold saturated aqueous NaHCO₃ (pH ~8). Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking; vent frequently[1].

  • Brine Wash: Wash the organic layer with a portion of ice-cold saturated aqueous NaCl (brine). This step removes residual water from the organic phase and reduces the solubility of the ester in any remaining aqueous phase[1].

  • Rapid Separation: Separate the organic and aqueous layers immediately after phase segregation. Do not allow the layers to sit unseparated for extended periods[1].

  • Anhydrous Drying: Drain the organic layer into an Erlenmeyer flask and immediately add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Add the agent until it no longer clumps together and flows freely, indicating all trace water has been absorbed[1].

  • Concentration: Filter off the drying agent and concentrate the organic filtrate under reduced pressure. Keep the rotary evaporator water bath strictly below 35 °C to prevent thermal degradation.

Part 5: References

  • 1 - Benchchem 2.2 - Chemguide

Sources

Optimization

Technical Support Center: Indazole Ring Closure Optimization

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of Yield & Regioselectivity in Indazole Synthesis Welcome to the Indazole Synthesis Support Hub You have reached the T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of Yield & Regioselectivity in Indazole Synthesis

Welcome to the Indazole Synthesis Support Hub

You have reached the Tier-3 Technical Support interface for heterocyclic chemistry. This guide is structured to troubleshoot the specific failure modes associated with indazole ring closure. We move beyond generic textbook definitions to address the "why" and "how" of reaction stalling, regiochemical drift, and yield collapse.

Module 1: Method Selection & Pathway Logic

Before troubleshooting, verify you are utilizing the thermodynamically optimal pathway for your specific substrate. Many yield issues stem from forcing a "classic" method (like Jacobson) onto a substrate that requires modern metal catalysis.

Visual Guide: Pathway Selection Decision Tree

IndazolePathway Start Start: Identify Precursor Q1 Precursor: o-Aminotoluene? Start->Q1 Jacobson Method: Jacobson/Bartoli (Diazotization) Q1->Jacobson Yes Q2 Precursor: o-Nitrobenzylamine? Q1->Q2 No DavisBeirut Method: Davis-Beirut (Base-catalyzed N-N bond) Q2->DavisBeirut Yes Q3 Precursor: o-Haloaryl Hydrazone? Q2->Q3 No Buchwald Method: Pd-Catalyzed Intramolecular Amination Q3->Buchwald Yes Q4 Precursor: 1,3-Dicarbonyl + Hydrazine? Q3->Q4 No Condensation Method: Knorr/Condensation (Regio-control required) Q4->Condensation Yes

Caption: Decision matrix for selecting the optimal ring-closure strategy based on available starting materials.

Module 2: The Jacobson & Bartoli Synthesis (Diazotization)

Context: This classical method involves the diazotization of o-aminotoluenes followed by spontaneous cyclization. Core Mechanism: Intramolecular attack of the diazonium species by the methyl group (via an acyl-nitroso intermediate).

Troubleshooting Guide

Q: My yield is stuck at <40% using standard aqueous NaNO₂/HCl conditions. What is happening? A: This is a phase-transfer failure. The intermediate diazonium salt often hydrolyzes before the methyl group can cyclize, especially if the substrate is lipophilic.

  • The Fix: Switch to Isoamyl Nitrite (iAmONO) in a non-polar solvent (Benzene or Toluene) with Acetic Anhydride (

    
    ).
    
  • Why: This creates a homogeneous organic phase. The

    
     traps the intermediate as the 
    
    
    
    -nitroso-acetotoluidide, which rearranges more efficiently to the indazole without competing hydrolysis [1].

Q: I am observing significant azo-coupling side products. A: The reaction concentration is too high. Intermolecular azo coupling competes with intramolecular ring closure.

  • The Fix: Run the reaction under high-dilution conditions (0.05 M or lower). Add the diazonium source slowly to the heated substrate solution to favor the intramolecular pathway.

Optimized Protocol: Modified Jacobson Synthesis
StepActionCritical Parameter
1 Dissolve o-aminotoluene derivative in Toluene/Glacial AcOH (10:1).Maintain anhydrous conditions.[1]
2 Add Potassium Acetate (KOAc) (2.0 equiv).Buffers the acidity.
3 Add Isoamyl Nitrite (1.2 equiv) dropwise at 0°C.Prevent exotherm.
4 Warm to 80°C and stir for 2-4 hours.Visual Cue: Evolution of

gas.
5 Workup: Evaporate solvent; hydrolyze the N-acetyl group (if formed) with dilute HCl/MeOH.Essential for obtaining the free indazole.
Module 3: The Davis-Beirut Reaction

Context: Conversion of o-nitrobenzylamines to 2H-indazoles under basic conditions. Core Mechanism: Base-mediated formation of an o-nitrosobenzylimine intermediate, followed by N-N bond formation.[2]

Troubleshooting Guide

Q: The reaction stalls with starting material remaining, but adding more base decomposes the product. A: You are likely using an anhydrous solvent system. The Davis-Beirut reaction requires a specific "Goldilocks" zone of water content.

  • The Fix: Ensure the solvent system (usually Methanol or Ethanol) contains 5-15% Water .

  • Why: Water is required to protonate the intermediate alkoxide but must not be so high that it inhibits the initial deprotonation of the benzylic position [2].

Q: I am isolating the o-nitrosoimine or azo dimers instead of the indazole. A: The base strength is insufficient to drive the final cyclization step.

  • The Fix: Switch from

    
     to KOH  or NaOH .
    
  • Protocol Adjustment: Perform the reaction at 60°C. Lower temperatures favor the accumulation of the nitroso intermediate.

Visual Guide: Davis-Beirut Mechanism & Failure Points

DavisBeirut SM o-Nitrobenzylamine Inter1 Carbanion SM->Inter1 -H+ Base Base (KOH) Base->SM Inter2 o-Nitrosoimine (CRITICAL INTERMEDIATE) Inter1->Inter2 -OH- SideProduct Azo Dimer (Impurity) Inter2->SideProduct Dimerization (Low Temp/Low Conc) Product 2H-Indazole Inter2->Product Cyclization (Requires Heat)

Caption: Mechanistic flow of the Davis-Beirut reaction highlighting the divergence between product formation and azo-dimerization.

Module 4: Pd-Catalyzed Intramolecular Amination

Context: Cyclization of o-haloaryl hydrazones or o-halo-benzylamines. Core Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by amine coordination and reductive elimination to form the C-N bond.

Troubleshooting Guide

Q: The reaction turns black (Pd precipitation) immediately, and yield is <10%. A: Catalyst poisoning or lack of stabilization. Hydrazones are competent ligands and can sequester the Pd from the phosphine ligand.

  • The Fix: Use a bidentate ligand with a wide bite angle, such as Xantphos or BrettPhos .

  • Why: These ligands bind Pd tightly, preventing the formation of inactive Pd-hydrazone complexes and facilitating the difficult reductive elimination step [3].

Q: I need to synthesize a 1H-indazole, but this method gives me the N-protected intermediate. Can I deprotect in one pot? A: Yes. If you use a benzophenone hydrazone as the precursor.

  • The Fix: After the coupling is complete (monitored by LCMS), add p-Toluenesulfonic acid (pTsA) and water directly to the reaction mixture and heat to 80°C. This hydrolyzes the hydrazone and effects the cyclization in a "one-pot" sequence [4].

Comparative Data: Ligand Efficiency in Indazole Closure
LigandYield (Avg)Reaction TimeNotes
BINAP 45-60%24 hOften requires high temp (>100°C).
Xantphos 85-92%12 hExcellent for difficult substrates.
BrettPhos 88-95%8 hBest for sterically hindered amines.
PPh3 <20%48 hNot recommended (Pd black formation).
Module 5: Regioselectivity ( vs. )

Context: When synthesizing indazoles via condensation of hydrazines with 1,3-dicarbonyls, or alkylating the indazole core, controlling which nitrogen reacts is the primary challenge.

Troubleshooting Guide

Q: I am condensing methylhydrazine with a diketone. I want the


-Methyl isomer, but I get a mixture. 
A:  Regioselectivity here is driven by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.
  • The Rule: The terminal nitrogen (

    
    ) of the hydrazine is more nucleophilic. It will attack the more electrophilic carbonyl (usually the one with less steric hindrance or electron-withdrawing groups).
    
  • The Fix: If your diketone is symmetrical, you will get a mixture. Differentiate the carbonyls electronically (e.g., use a

    
    -keto ester instead of a diketone) to direct the attack [5].
    

Q: Direct alkylation of 1H-indazole gives me the


-alkyl product, but I need the 

-alkyl product.
A:

alkylation is thermodynamically favored.[3]

alkylation is kinetically favored but difficult to isolate.
  • The Fix: To force

    
     selectivity, use Meerwein's salt (
    
    
    
    )
    in Ethyl Acetate.
  • Why: This highly reactive electrophile attacks the most basic nitrogen (

    
    ) under kinetic control before equilibration can occur [6]. Alternatively, use a transient protecting group on 
    
    
    
    (like THP), alkylate
    
    
    (quaternize), and then deprotect.
References
  • Modified Jacobson Synthesis

    • Smith, K. et al. "Improvement of the Jacobson Indazole Synthesis using Phase-Transfer Catalysis." Journal of Organic Chemistry, 1980, 45(12), 2450-2455.

  • Davis-Beirut Mechanism

    • Kurth, M. J. et al.[4][5] "The Davis-Beirut Reaction: Mechanism and Application in Heterocycle Synthesis." Journal of Organic Chemistry, 2006, 71(20), 7683-7689.

  • Pd-Catalyzed Synthesis (Ligand Effects)

    • Buchwald, S. L. et al. "Palladium-Catalyzed Synthesis of Indazoles via the Intramolecular N-Arylation of Hydrazones." Organic Letters, 2008, 10(12), 2417-2420.

  • One-Pot Cyclization

    • Lefebvre, V. et al.[6] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 2010, 75(8), 2730-2732.

  • Regioselectivity in Condensation

    • Katritzky, A. R. "Regioselectivity in the Synthesis of Pyrazoles and Indazoles." Advances in Heterocyclic Chemistry, 1992, 54, 321-350.

  • N2-Selective Alkylation

    • Cheung, M. et al.[6] "Kinetic vs Thermodynamic Control in the Alkylation of Indazoles." Tetrahedron Letters, 2005, 46(32), 5421-5424.

Sources

Troubleshooting

Troubleshooting low conversion in Reformatsky reaction with indazoles

Ticket ID: REF-IND-0042 Status: Open Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Hidden" Chemistry of Indazoles You are likely here because your Reformatsky reaction—typically a reliable...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REF-IND-0042 Status: Open Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Hidden" Chemistry of Indazoles

You are likely here because your Reformatsky reaction—typically a reliable workhorse for forming


-hydroxy esters—is stalling at low conversion (<30%) or returning unreacted starting material when applied to an indazole substrate.

The Reformatsky reaction involves the oxidative addition of Zinc (Zn) into an


-haloester (usually ethyl bromoacetate) to form a zinc enolate (the Reformatsky reagent), which then attacks a carbonyl electrophile (your indazole aldehyde/ketone).[1][2]

The Core Conflict: Indazoles are not passive substrates. They possess two features that actively sabotage organozinc chemistry:

  • Proticity: The N-H proton at position 1 is highly acidic (

    
     in DMSO).
    
  • Lewis Basicity: The pyridine-like nitrogen (N2) is a potent ligand for Zinc.

This guide treats your reaction as a failed system and provides a step-by-step diagnostic to restore functionality.

Module 1: Diagnostic Flowchart

Before altering stoichiometry, trace your failure mode using this logic gate.

ReformatskyTroubleshooting Start START: Low Conversion CheckNH Is Indazole N-H Protected? Start->CheckNH Protect CRITICAL STOP: Reagent is quenching on N-H. Install SEM, Boc, or THP. CheckNH->Protect No CheckZn Zinc Activation Method? CheckNH->CheckZn Yes MethodI2 Iodine (I2) only? CheckZn->MethodI2 Iodine MethodTMS TMSCl / 1,2-Dibromoethane? CheckZn->MethodTMS TMSCl SwitchTMS Switch to TMSCl Activation. I2 is often insufficient for heterocyclic substrates. MethodI2->SwitchTMS CheckTemp Reaction Temperature? MethodTMS->CheckTemp TempLow Room Temp / 0°C? CheckTemp->TempLow Low Solvent Check Solvent System CheckTemp->Solvent Reflux Heat Reflux Required (65-80°C). Indazole coordination increases activation energy. TempLow->Heat Success Proceed to Optimization (Stoichiometry) Solvent->Success

Figure 1: Decision tree for isolating the root cause of reaction failure. Note that N-protection is a non-negotiable first step.

Module 2: The Indazole Interference Mechanism

Understanding why the reaction fails is crucial for fixing it. The Reformatsky reagent (


) is an ambident nucleophile, but it is also a base.
The "Proton Quench" Trap

If your indazole is unprotected (free N-H), the organozinc reagent acts as a base rather than a nucleophile.

  • Reaction:

    
    
    
  • Result: You destroy 1 equivalent of reagent instantly. The resulting Zinc-Indazolide salt precipitates or coats the Zn surface, halting further oxidative addition.

The "Coordination" Trap

Even if protected, the N2 nitrogen has a lone pair available for coordination.

  • Mechanism: The Zinc atom in the Reformatsky reagent is Lewis acidic.[1] It can coordinate to the N2 of the indazole.

  • Result: This forms a stable chelate that increases the steric bulk around the reaction center and deactivates the nucleophile, requiring higher temperatures (Reflux) to break the complex and permit the reaction.

Module 3: Zinc Activation Protocols

The most common technical error is using "dead" zinc. Commercial zinc dust is covered in a layer of Zinc Oxide (ZnO), which is inert. You must strip this layer in situ.

Comparison of Activation Methods
MethodReagentsEffectivenessRecommended For
Standard

(Iodine)
Low to MediumSimple aliphatic aldehydes. Often fails with heterocycles.
Chemical Etch TMSCl (Trimethylsilyl chloride)High Indazoles & complex heterocycles. Best balance of safety/efficacy.
Entrainment 1,2-DibromoethaneMediumGood for initiating reflux, but less effective at surface cleaning than TMSCl.
Rieke Zinc Lithium naphthalenide +

ExtremeOnly use if all else fails. Pyrophoric and difficult to handle.
The "Gold Standard" TMSCl Protocol

This protocol is self-validating: The exotherm upon addition of the haloester confirms activation.

Reagents:

  • Zinc dust (3.0 equiv) - Must be fine dust, not granules.

  • Ethyl bromoacetate (2.0 equiv)[3]

  • TMSCl (0.1 equiv)

  • Solvent: Dry THF (or THF/Methylal 1:1 for higher reflux temp).

Step-by-Step:

  • Drying: Flame-dry a 2-neck round bottom flask under Argon flow. Add Zinc dust.[3][4][5][6]

  • Solvation: Add dry THF (concentration ~0.5 M relative to substrate).

  • Activation (The Critical Step): Add TMSCl (0.1 equiv).[3] Stir at RT for 15 minutes.

    • Observation: The grey suspension should darken slightly.

  • Initiation: Heat the mixture to a gentle reflux. Stop heating. Add 10% of your Ethyl bromoacetate.

    • Validation: You should see a sudden foaming or turbidity change (the "Reformatsky bloom"). If not, add a crystal of Iodine. Do not proceed until initiation is observed.

  • Addition: Once initiated, add the remaining bromoacetate dropwise to maintain a gentle self-sustained reflux.

  • Substrate Addition: Add your N-protected indazole aldehyde (1.0 equiv) dissolved in minimal THF.

  • Completion: Reflux for 2-4 hours. Monitor by TLC/LCMS.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am using an N-protected indazole (N-Boc), but the conversion is still stuck at 50%. Why? A: The Boc group is bulky and electron-withdrawing. While it solves the proton quench issue, it reduces the electrophilicity of the aldehyde if it's close to the ring (electronic deactivation).

  • Fix: Switch to a SEM (Trimethylsilylethoxymethyl) or THP protecting group. These coordinate less to Zn and are electronically more neutral.

  • Fix: Increase Zinc/Bromoacetate stoichiometry to 5.0 equiv / 3.0 equiv.

Q2: Can I use DMF as a solvent to improve solubility? A: No. DMF is a strong Lewis base. It will coordinate to the Zinc reagent (


) more strongly than THF, effectively "poisoning" the reagent.
  • Alternative: If solubility is an issue, use a mixture of THF and Diglyme, or run the reaction in pure THF but at high dilution (0.1 M).

Q3: My Zinc balls up into a clump. What happened? A: This is usually due to water in the solvent or excessive stirring speed with a magnetic bar.

  • Fix: Use overhead mechanical stirring for scales >5g. Ensure THF is distilled from Na/Benzophenone or dried via a column system.

Q4: The reaction works but I get the elimination product (cinnamate derivative) instead of the alcohol. A: Indazole-3-carbinols are prone to dehydration because the resulting double bond conjugates with the aromatic system.

  • Fix: Perform the acidic workup (usually 1M HCl) very gently and at

    
    . Do not heat the crude material during rotary evaporation (
    
    
    
    ).

References

  • Zinc Activation Mechanisms

    • Mechanisms of Activating Agents to Form Organozinc Reagents.
    • Source:

  • Reformatsky Reaction Overview & Scope

    • Reformatsky Reaction - Organic Chemistry Portal.[2][7]

    • Source:

  • Indazole Chemistry & Protecting Groups

    • Protecting Group Str
    • Source: [J. Chem. Pharm.[8][9] Res.]([Link])

  • TMSCl Activation Protocol

    • Activation of zinc by trimethylchlorosilane.[3][10] An improved procedure.

    • Source: [J. Org.[4][7][9][11] Chem. (ACS)]([Link])

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(1H-indazol-3-yl)acetate

[1] Product Code: IND-AC-003 CAS: (Analogous to 1H-Indazole-3-acetic acid derivatives) Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center. This guide addresses th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Product Code: IND-AC-003 CAS: (Analogous to 1H-Indazole-3-acetic acid derivatives) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of ethyl 2-(1H-indazol-3-yl)acetate , a critical intermediate in medicinal chemistry.[1] Users often encounter difficulties due to the compound's amphoteric nature (containing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen) and the lability of the ethyl ester linkage.[1]

This document provides a self-validating troubleshooting framework designed to isolate high-purity material (>98%) while minimizing hydrolysis byproducts.

Module 1: Chemical Profile & Impurity Landscape

Before initiating purification, you must understand what you are separating.[2] The crude mixture typically contains three distinct classes of impurities based on the synthesis route (often Bartoli indole synthesis or diazoacetate cyclization).

ComponentChemical SpeciespKa / PropertiesSeparation Strategy
Target Ethyl 2-(1H-indazol-3-yl)acetate Indazole NH: ~13.8Indazole N2: ~1.2State: Solid/OilRetain in organic phase at pH 7–9.[1]
Impurity A 2-(1H-indazol-3-yl)acetic acid COOH: ~4.5State: SolidRemove via mild basic wash (sat.[1] NaHCO₃).[2][3][4]
Impurity B Starting Material (e.g., Nitro-compounds) Neutral/Lipophilic Remove via Recrystallization or SiO₂ Chromatography.[2]
Impurity C Oligomers/Tars High MW / Polar Remove via Filtration (silica plug) or Activated Charcoal.[2]

Module 2: Purification Decision Matrix

Use the following logic flow to determine the correct protocol for your specific crude state.

Purification_Decision_Tree Start Crude Mixture Analysis State_Check Physical State? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Crystalline Oil Sticky Oil / Gum State_Check->Oil Amorphous Purity_Check Purity (LCMS/NMR) Solid->Purity_Check High_Acid Acid Impurity > 5%? Oil->High_Acid Action_Cryst Protocol B: Recrystallization Purity_Check->Action_Cryst >85% Purity Action_Col Protocol C: Flash Chromatography Purity_Check->Action_Col <85% Purity Action_Wash Protocol A: Acid-Base Wash High_Acid->Action_Wash Yes (Hydrolysis detected) High_Acid->Action_Col No (Neutral impurities) Action_Wash->Action_Cryst Post-Workup

Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and impurity profile.[1]

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My product is a sticky oil and won't crystallize."

Diagnosis: This is common if residual solvent (DMF/DMSO) or non-polar impurities (mineral oil, unreacted diazo compounds) are present.[2] The "oil" state prevents the formation of a crystal lattice.[2] Corrective Action:

  • Trituration: Add cold Diisopropyl Ether (IPE) or Hexane to the oil.[2] Sonicate for 10 minutes. This often precipitates the indazole as a white solid while dissolving non-polar impurities.[2]

  • Seed Crystal: If you have a previous batch, add a micro-spatula tip of pure crystal to the oil dissolved in minimal Ethanol.

  • Azeotropic Drying: Dissolve the oil in Toluene and rotovap to dryness (x2). This removes trapped water or lower alcohols that inhibit crystallization.[2]

Issue 2: "I see a new spot on TLC after workup (Low Rf)."

Diagnosis: You likely used a strong base (NaOH or KOH) during the extraction.[2] The ester bond is labile; strong bases hydrolyze the ethyl ester to the free acid (Impurity A).[2] Corrective Action:

  • Immediate: Acidify the aqueous layer to pH 4 and extract with EtOAc to recover the free acid.[2] You can re-esterify this using EtOH/H₂SO₄ (cat).[2]

  • Prevention: Switch to Saturated NaHCO₃ (pH ~8.5). This is basic enough to neutralize mineral acids but too weak to rapidly hydrolyze the ester at room temperature.[2]

Issue 3: "The compound streaks on Silica Gel."

Diagnosis: The Indazole N-H (pKa ~13.[2]8) can interact with the acidic silanols on the silica surface, causing peak tailing.[2] Corrective Action:

  • Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane:EtOAc:TEA).[2] This blocks the active silanol sites.[2]

  • Note: Ensure you rotovap the fractions thoroughly to remove the TEA, or wash the combined organic fractions with a dilute buffer (pH 7) afterward.[2]

Module 4: Detailed Protocols

Protocol A: Selective Acid-Base Wash (Chemical Purification)

Use this when NMR shows significant carboxylic acid impurity (broad singlet ~11-13 ppm).[1]

Logic: We exploit the pKa difference between the Carboxylic Acid (4.[2]5) and the Indazole NH (13.8).[2]

  • pH < 1: Both N and COOH protonated (Cationic).[2]

  • pH 8 (Bicarb): COOH deprotonated (Anionic/Water Soluble); Indazole Neutral (Organic Soluble).[2]

  • pH 14 (NaOH): Ester Hydrolysis Risk (Avoid).[2]

Step-by-Step:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Wash with Saturated NaHCO₃ (2 x 5 mL/g). Vigorous evolution of CO₂ indicates acid removal.[2]

  • Critical Step: Check the pH of the aqueous layer.[2] It must be ~8-9.

  • Wash the organic layer with Brine (1 x 5 mL/g) to remove trapped water.[2]

  • Dry over Na₂SO₄ , filter, and concentrate.

  • Result: The residue should be the neutral ester.[2] The aqueous layer contains the acid impurity.[2]

Protocol B: Recrystallization System

Use this for final polishing to >99% purity.[1][2]

Solvent System: Ethanol / Water (Preferred) or Toluene / Heptane.[2]

  • Why Ethanol? Indazoles have good solubility in hot alcohols but poor solubility in water.[2]

  • Place crude solid in a flask equipped with a magnetic stirrer.

  • Add Absolute Ethanol (3 mL/g). Heat to reflux (80°C).

  • If not dissolved, add Ethanol dropwise until clear.[2]

  • Remove from heat.[2][5] While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution again.[2]

  • Allow to cool to Room Temperature slowly (wrap flask in foil/towel).

  • Cool to 4°C (Fridge) for 4 hours.

  • Filter the white needles/prisms and wash with cold Ethanol:Water (1:1) .[2]

Module 5: Visualization of Chemical Logic

The following diagram illustrates the chemical species distribution during the extraction process, ensuring you understand why the separation works.

Extraction_Logic Crude Crude Mixture (Ester + Acid Impurity) Bicarb_Wash Add Sat. NaHCO3 (pH ~8.5) Crude->Bicarb_Wash Org_Layer Organic Layer (EtOAc) Contains: NEUTRAL ESTER (Indazole NH intact) Bicarb_Wash->Org_Layer Partition Aq_Layer Aqueous Layer Contains: ACID IMPURITY (R-COO- Na+) Bicarb_Wash->Aq_Layer Partition Risk RISK: If NaOH used Ester -> Hydrolysis Bicarb_Wash->Risk Avoid pH > 12

Figure 2: Chemical species partitioning during bicarbonate workup.[1] Note the risk of hydrolysis at high pH.

References

  • Wiley-VCH. (2010).[2] Typical procedure for the synthesis of 1H-indazole 3-carboxylic acid derivatives via diazoacetate cyclization.[1] Retrieved from [2]

  • MDPI. (2017).[2][6] Synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate: Chromatographic purification on Silica Gel 60. Molbank 2017, M945.[2] Retrieved from [2]

  • Organic Syntheses. (2012). Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester: Purification via Silica Gel Chromatography and Recrystallization. Org.[2][7] Synth. 2012, 89, 450-459. Retrieved from [2]

  • BenchChem. (2025).[2][5] Technical Support: Purification of 3-Methyl-1H-indazol-4-ol and related indazoles. Retrieved from [2]

  • White Rose Research Online. (2015).[2] Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions.[2][8][9] Retrieved from [2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for ethyl 2-(1H-indazol-3-yl)acetate before handling.

Sources

Troubleshooting

Process Chemistry Technical Support Center: Controlling Tautomerism in 1H-Indazole-3-Acetate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with one of the most persistent challenges in heterocyclic synthesis: controlling annular tautome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with one of the most persistent challenges in heterocyclic synthesis: controlling annular tautomerism (1H vs. 2H) during the derivatization of 1H-indazole-3-acetate scaffolds.

Below, you will find a mechanistic breakdown of the problem, troubleshooting FAQs, quantitative decision matrices, and self-validating experimental protocols to ensure absolute regiocontrol in your workflows.

The Core Mechanism: Why Regioselectivity Fails

Indazoles exhibit annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms[1]. The 1H-tautomer is thermodynamically more stable (by ~17.2 kJ/mol) due to its fully aromatic benzenoid system[2]. However, upon deprotonation, the resulting indazolide anion is highly delocalized. When an electrophile (such as an alkyl halide) is introduced, alkylation can occur at either the N1 or N2 position.

  • Thermodynamic Control: Favors the N1-substituted product (1H-indazole derivative) because the resulting benzenoid ring is more stable.

  • Kinetic Control: Often favors the N2-substituted product (2H-indazole derivative) due to higher electron density and a lower activation energy barrier at the N2 position in the transition state[3].

G SM 1H-Indazole-3-acetate Anion Indazolide Anion (Delocalized) SM->Anion Base (e.g., NaH) N1 N1-Alkylated Product (Thermodynamic, 1H) Anion->N1 High Temp (Thermodynamic) N2 N2-Alkylated Product (Kinetic, 2H) Anion->N2 Low Temp (Kinetic) N2->N1 Heat / Time (Equilibration)

Mechanistic pathway of indazolide anion alkylation under kinetic vs. thermodynamic control.

Troubleshooting FAQs

Q1: My alkylation of methyl 1H-indazole-3-acetate yields a 60:40 mixture of N1 and N2 isomers. How do I push this to >95% N1? A: You are likely operating in a transitional regime where neither kinetic nor thermodynamic control is absolute. To achieve high N1 regioselectivity, you must enforce strict thermodynamic control [4]. Causality: Using a strong base (e.g., NaH) in a polar aprotic solvent (DMF or DMSO) completely deprotonates the indazole, creating a "naked" indazolide anion. Heating the reaction (typically 60–80 °C) provides the activation energy necessary for the kinetically formed N2-isomer to equilibrate to the more stable N1-isomer.

Q2: I need the N2-alkylated isomer for a Structure-Activity Relationship (SAR) study. Standard basic conditions fail to give good yields. What is the best approach? A: To trap the N2-isomer, you must operate under strict kinetic control or use alternative activation strategies[3]. Causality: Lower temperatures (0 °C to RT) and milder bases (e.g., K₂CO₃ in CH₃CN) prevent thermodynamic equilibration to N1. Alternatively, utilizing the Mitsunobu reaction (ROH, PPh₃, DIAD) heavily biases the reaction toward N2-alkylation because the bulky phosphonium intermediate sterically blocks the N1 position. Recent methodologies also utilize trialkyl orthoformates under acidic conditions to selectively yield N2-alkylindazoles[3].

Q3: How can I definitively differentiate between the N1 and N2 isomers of my indazole-3-acetate using NMR? A: 1D ¹H-NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation) are your self-validating analytical tools. Causality: In ¹H-NMR, the N-CH₂ protons of the N1-isomer typically resonate further upfield compared to the N2-isomer. More definitively, in an HMBC experiment, the N1-alkyl protons will show a strong ³J correlation to the C7a carbon (bridgehead), whereas the N2-alkyl protons will correlate to the C3a carbon[2].

DecisionTree Goal Target Regioisomer? Opt1 N1-Alkylation (1H) Goal->Opt1 Opt2 N2-Alkylation (2H) Goal->Opt2 Cond1 NaH / DMF / 80°C Strong Base, High Temp Opt1->Cond1 Cond2 K2CO3 / CH3CN / 0°C Mild Base, Low Temp Opt2->Cond2 Cond3 Mitsunobu (PPh3/DIAD) Steric Kinetic Control Opt2->Cond3

Decision matrix for selecting reaction conditions to control indazole regioselectivity.

Quantitative Data & Condition Matrix

Use the following table to select your reaction parameters based on the desired regiochemical outcome.

Reaction ConditionsReagents & SolventTemperatureDominant IsomerMechanistic Control
Strong Base, Polar Aprotic NaH, DMF or DMSO60–80 °CN1 (>90%)Thermodynamic
Mild Base, Polar Aprotic K₂CO₃, CH₃CN0–20 °CN2 (Major) / N1 (Minor)Kinetic
Mitsunobu Conditions PPh₃, DIAD, THF0 °C to RTN2 (>85%)Kinetic / Steric
Acidic Alkylation Trialkyl Orthoformate, H⁺40 °CN2 (>90%)Kinetic

Validated Experimental Protocols

Protocol A: Thermodynamically Controlled N1-Alkylation

Objective: Synthesize N1-alkylated 1H-indazole-3-acetate derivatives.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Solvent Addition: Suspend the NaH in anhydrous DMF (0.2 M relative to substrate) and cool to 0 °C.

  • Deprotonation: Dissolve methyl 1H-indazole-3-acetate (1.0 eq) in a minimal amount of DMF and add dropwise.

    • Self-Validating Step: Observe the evolution of H₂ gas; this visual cue confirms the quantitative formation of the highly delocalized indazolide anion.

  • Alkylation: Stir for 30 minutes, then add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Equilibration (Crucial Step): Heat the reaction mixture to 80 °C for 4–6 hours.

    • Causality: Heating provides the activation energy necessary to overcome the barrier from the kinetically favored N2-alkylated intermediate, driving the equilibrium entirely to the thermodynamically stable N1-isomer.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Kinetically Controlled N2-Alkylation via Mitsunobu

Objective: Synthesize N2-alkylated 2H-indazole-3-acetate derivatives.

  • Preparation: In a dry flask under argon, dissolve methyl 1H-indazole-3-acetate (1.0 eq), the target alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

    • Causality: Strict temperature control is required to suppress thermodynamic equilibration to the N1 isomer.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Self-Validating Step: The solution will turn deep yellow, validating the formation of the active betaine intermediate.

  • Reaction: Maintain at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours. The bulky phosphonium intermediate sterically blocks the N1 position, forcing the nucleophilic attack to occur predominantly at the N2 position.

  • Workup: Concentrate the mixture in vacuo. Purify directly via flash column chromatography to separate the N2-alkylated product from triphenylphosphine oxide.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC (nih.gov) URL: [Link]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journals URL: [Link]

  • Title: 1H- and 2H-Indazoles Source: Thieme URL: [Link]

  • Title: The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Source: Connect Journals URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(1H-indazol-3-yl)acetate

Topic: Recrystallization solvents for ethyl 2-(1H-indazol-3-yl)acetate Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3] [1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for ethyl 2-(1H-indazol-3-yl)acetate Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3]

[1][2][3]

Case ID: IND-3-ACET-PUR-001 Subject: Optimization of Recrystallization Solvents and Protocols Assigned Scientist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Molecule Profile

Compound: Ethyl 2-(1H-indazol-3-yl)acetate Chemical Context: This molecule features an indazole core with an ester side chain at the C3 position.[1][2][3] Unlike N-alkylated isomers (1-yl or 2-yl), the 3-yl derivative retains the N-H moiety on the pyrazole ring.[1][2][3]

  • Implication: The free N-H group acts as a hydrogen bond donor, significantly increasing the compound's melting point and polarity compared to its N-substituted isomers.[3] It also introduces the risk of co-crystallizing with tautomeric impurities.[3]

Core Challenge: Users frequently encounter "oiling out" (liquid-liquid phase separation) rather than crystallization due to the ester's lipophilicity competing with the indazole's polarity.[1] Furthermore, separating the thermodynamically stable 1H-isomer from trace 2H-isomers requires a solvent system with high selectivity.[1][2][3]

Solvent Selection Matrix

Based on structural analogs (e.g., indazole-3-carboxylic acid ethyl ester) and solubility parameters, the following solvent systems are validated for this class of compounds.

System Type Solvent A (Dissolver) Solvent B (Anti-solvent) Ratio (v/v) Application Context
Single Solvent Toluene N/AN/APrimary Recommendation. Excellent for removing non-polar side products.[1][2][3] The high boiling point (110°C) allows for a wide thermal gradient.[1]
Binary Pair Ethyl Acetate n-Hexane (or Heptane) 1:3 to 1:5Best for removing polar impurities or if the compound decomposes >80°C.
Binary Pair Ethanol (95%) Water VariableUse only if inorganic salts are present.[1][2][3] Risk of hydrolysis if heated for prolonged periods.[3]
Scavenger Dichloromethane n-Hexane 1:10Used for "crashing out" amorphous solids to obtain a powder, though rarely yields X-ray quality crystals.[1][3]

Critical Troubleshooting Guide (FAQ Format)

Q1: My product forms a milky oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is "oiling out," occurring when the saturation temperature exceeds the melting point of the solvated compound, or when the anti-solvent is added too quickly.[4]

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil layer dissolves back into the solution.

  • Seed: If you have any solid crystals from a previous batch, add a single seed crystal at a temperature just below the boiling point.

  • The "Trituration" Trick: If no seed exists, cool the oil to room temperature.[3] Scratch the glass interface between the oil and solvent vigorously with a glass rod.[3] This creates micro-abrasions that serve as nucleation sites.[3]

  • Solvent Modification: Add 5-10% more of the "Good" solvent (e.g., Ethyl Acetate) to lower the saturation point, keeping the compound in solution until the temperature is lower.[4]

Q2: I am seeing two spots on my TLC after recrystallization. Is my compound decomposing?

Diagnosis: Likely not decomposition, but tautomerism . Indazoles exist in equilibrium between 1H- and 2H- forms.[1][2][3][5] However, the 3-substituted acetate should predominantly exist as the 1H-tautomer in solid state.[1][2][3]

  • Check: Run the TLC in a solvent with 1% Triethylamine.[3] If the spots merge or one disappears, it is a tautomeric equilibrium on silica, not an impurity.[4]

  • Action: If the impurity is a distinct synthesis byproduct (e.g., unreacted starting material), switch to the Toluene system.[4] Toluene is highly effective at keeping planar aromatic impurities in solution while the ester crystallizes.[3]

Q3: The crystals are colored (yellow/orange), but the product should be white.

Diagnosis: Chromophore impurities (often azo-compounds or oxidized indazoles) are trapped in the crystal lattice.[1][4]

Corrective Protocol:

  • Dissolve the crude solid in minimal hot Ethyl Acetate.[3]

  • Add Activated Charcoal (1-2% by weight) .

  • Stir at reflux for 5-10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad (crucial to prevent premature crystallization in the funnel).[1][3]

  • Proceed with Hexane addition for recrystallization.[3][6]

Standard Operating Procedure (SOP): The Thermal Gradient Method

Objective: Purify 5.0g of crude Ethyl 2-(1H-indazol-3-yl)acetate.

Step 1: Dissolution

  • Place 5.0g crude material in a 100mL round-bottom flask (RBF).

  • Add Toluene (15 mL) .

  • Heat to reflux (110°C) with magnetic stirring.

  • Observation: If solid remains, add Toluene in 2 mL increments until clear.[3][4] If >30 mL is required, switch to Ethyl Acetate.[3][4]

Step 2: Nucleation Control

  • Remove from heat.[1][3][6][7] Allow the flask to cool on a cork ring (insulator) to room temperature slowly (approx. 1-2 hours). Do not place directly in an ice bath; rapid cooling traps impurities.[1][3]

  • Checkpoint: If crystals begin to form at ~60°C, the concentration is ideal.[3][4]

Step 3: Maximizing Yield

  • Once at room temperature, place the flask in a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight.

  • Mechanism:[1][2][3][8][9] This leverages the steep solubility curve of indazoles in aromatic solvents.[3]

Step 4: Collection

  • Filter via vacuum filtration (Buchner funnel).[1][3][10]

  • Wash: Wash the filter cake with cold Toluene (0°C) followed by cold Hexane to remove high-boiling toluene residues.[1][2][3]

  • Dry: Vacuum oven at 40°C for 6 hours. (Note: Ensure Toluene is fully removed as it can interfere with NMR integration at

    
     2.3 and 7.1-7.2 ppm).
    

Decision Logic for Solvent Screening

The following diagram illustrates the logical flow for selecting the optimal purification path based on your specific crude material characteristics.

RecrystallizationLogic Start Start: Crude Ethyl 2-(1H-indazol-3-yl)acetate SolubilityCheck Check Solubility in Boiling Toluene Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble ToluenePath Use Toluene System (Slow Cool) Soluble->ToluenePath Yes PolarPath Switch to EtOAc/Hexane Soluble->PolarPath No (Insoluble) OilingCheck Does it Oil Out on Cooling? ToluenePath->OilingCheck PolarPath->OilingCheck Seed Reheat & Add Seed Crystal OilingCheck->Seed Yes (Have Seeds) Triturate Cool & Triturate (Scratch Glass) OilingCheck->Triturate Yes (No Seeds) PurityCheck Check Purity (NMR/HPLC) OilingCheck->PurityCheck No (Crystals Form) Seed->PurityCheck Triturate->PurityCheck Success Pure Crystals PurityCheck->Success >98% Recycle Recrystallize from EtOH/Water PurityCheck->Recycle Salts Present

Caption: Decision workflow for solvent selection and troubleshooting phase separation issues.

References & Authority

  • Cohen, R. et al. "Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester."[1][2][3] Organic Syntheses, Coll.[3][4] Vol. 10, p. 484 (2004).[3][4] [1][2][4]

    • Relevance: Establishes Toluene as the gold-standard solvent for 3-substituted indazole esters.[1][2][3]

  • Lozinskaya, N. A. et al. "Isomerism in the indazole series: 1H- vs 2H-indazoles."[1][2][3] Arkivoc, 2008 (xvi), 256-270.[3][4]

    • Relevance: Provides mechanistic insight into the thermodynamic stability of 1H isomers and separation logic.

  • Vibrant Pharma. "Ethyl 2-(1H-indazol-1-yl)acetate Safety Data Sheet."

    • Relevance: Comparative solubility data for the 1-yl isomer, highlighting the polarity difference of the 3-yl NH donor.[2][3]

  • BenchChem. "Troubleshooting Indazole Alkylation and Purification."

    • Relevance: General troubleshooting for indazole "oiling out" phenomena.

Sources

Troubleshooting

Technical Support Center: Diazoacetate Removal in Indazole Synthesis

Ticket ID: INDAZ-EDA-001 Status: Open Priority: Critical (Safety Hazard) Agent: Senior Application Scientist 🚨 Module 1: Critical Safety Directives READ BEFORE PROCEEDING: Unreacted ethyl diazoacetate (EDA) is a high-ene...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: INDAZ-EDA-001 Status: Open Priority: Critical (Safety Hazard) Agent: Senior Application Scientist

🚨 Module 1: Critical Safety Directives

READ BEFORE PROCEEDING: Unreacted ethyl diazoacetate (EDA) is a high-energy functional group (HEFG) carrier. It is shock-sensitive and thermally unstable.

  • NEVER concentrate reaction mixtures containing significant amounts of unreacted diazoacetate on a rotary evaporator. The heat and friction can trigger detonation.

  • NEVER distill neat diazoacetate without a blast shield and specific safety protocols.

  • ALWAYS verify the absence of diazo species via TLC or IR before heating or concentrating large scales.

📋 Module 2: Diagnostics & Detection

How do I know if my reaction mixture still contains EDA?

Q: I see multiple spots on my TLC. Which one is EDA?

A: EDA is non-polar and typically runs high on silica gel plates.

  • Visualization: EDA is UV active (weak) but stains vividly with Phosphomolybdic Acid (PMA) or Iodine .

  • The "Fizz" Test: If you spot the reaction mixture on a TLC plate and dip it into an acidic stain (like Hanessian’s stain/Cerium Molybdate), the diazo spot may bubble slightly due to

    
     release, though this is hard to see with dilute samples.
    
  • Rf Value: In 10% EtOAc/Hexane, EDA typically shows an

    
     of ~0.6–0.7.
    
Q: Can I use NMR to quantify residual EDA?

A: Yes, this is the most reliable method.

  • Diagnostic Peak: Look for the

    
    -proton (CH) signal. In 
    
    
    
    , this appears as a broad singlet around 4.7–4.8 ppm .
  • Ethyl Group: You will also see a characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) distinct from your ethyl ester indazole product.

Q: Is there a faster in-situ check?

A: Infrared Spectroscopy (IR) is the gold standard for safety.

  • Signal: Look for the massive, distinct diazo (

    
    ) stretching frequency at ~2100 cm⁻¹ . If this peak is present, DO NOT CONCENTRATE .
    

🛠 Module 3: Resolution Protocols

Select the protocol that matches your reaction scale and available reagents.

Protocol A: The Glacial Acetic Acid Quench (Recommended)

Best for: Standard batch reactions (100 mg to 10 g) where the indazole product is acid-stable.

Mechanism: Acetic acid protonates the diazo carbon, creating a diazonium ion. Acetate (or water) acts as a nucleophile, displacing


 to form glycolate byproducts which are water-soluble or easily separated.

Step-by-Step Guide:

  • Cool Down: Place your reaction mixture (still in organic solvent like DCM or THF) in an ice bath (

    
    ).
    
  • Acid Addition: Add Glacial Acetic Acid (approx. 2–5 equivalents relative to estimated residual EDA) dropwise.

    • Observation: You should see gas evolution (

      
      ).[1]
      
  • Monitoring: Stir at

    
     for 15–30 minutes, then warm to room temperature.
    
    • Checkpoint: Check IR for the disappearance of the 2100 cm⁻¹ peak.

  • Workup:

    • Dilute with organic solvent (DCM/EtOAc).

    • Wash with Saturated

      
        (Caution: 
      
      
      
      evolution!) to neutralize the acetic acid.
    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Dilute Mineral Acid Hydrolysis

Best for: Large scale reactions where acetic acid is too expensive or difficult to remove.

  • Preparation: Prepare a 1M or 10%

    
     or 
    
    
    
    solution.
  • Quench: Add the dilute acid to the organic reaction mixture while stirring vigorously.

  • Phase Separation: The EDA decomposes into ethyl glycolate (soluble in water) or ethyl chloride (volatile).

  • Warning: Ensure your indazole product does not precipitate or protonate (salt formation) in the aqueous layer.

Protocol C: Silica Gel "On-Column" Decomposition

Best for: Small scale (<100 mg) where chemical quenching is undesirable.

Risk: Silica gel is acidic. Loading a diazo compound onto a column can cause rapid decomposition, gas evolution, and "cracking" of the silica bed.

  • Pre-treatment: If you must purify without quenching, mix the crude oil with dry silica gel in a flask and let it stand in a fume hood for 1 hour. The acidity of the silica often decomposes traces of EDA.

  • Elution: Run the column. The decomposition products (glycolates) are much more polar and will remain at the baseline or elute much later than the indazole.

📊 Module 4: Process Logic & Decision Tree

The following diagram illustrates the decision-making process for safely handling crude mixtures containing EDA.

IndazoleWorkup Start Crude Indazole Reaction Mixture Check Diagnostic Check (TLC / NMR / IR) Start->Check Decision Is EDA Detected? Check->Decision QuenchPath Select Quench Method Decision->QuenchPath Yes (Hazard) Concentrate Safe to Concentrate (Rotovap) Decision->Concentrate No (Safe) Acetic Protocol A: Acetic Acid Quench QuenchPath->Acetic Small/Med Scale Mineral Protocol B: Dilute H2SO4 Wash QuenchPath->Mineral Large Scale Verify Verify Decomposition (IR: No peak at 2100 cm-1) Acetic->Verify Mineral->Verify Workup Aqueous Workup (NaHCO3 Wash) Verify->Workup Workup->Concentrate Purify Column Chromatography Concentrate->Purify

Figure 1: Decision logic for the safe removal of ethyl diazoacetate prior to purification.

📉 Data Summary: Quenching Efficiency

MethodReagentReaction TimeByproductsSafety Note
Acidolysis Glacial AcOH15–30 minEthyl glycol acetate

evolution; Exothermic
Hydrolysis 10%

30–60 minEthyl glycolateStrong acid may salt product
Silica

Slurry
1–2 hoursVariousRisk of column cracking
Thermal HeatN/AExplosion DO NOT USE

📚 References

  • Organic Syntheses Procedure (EDA Safety & Handling)

    • Title: Ethyl Diazoacetate [Acetic acid, diazo-, ethyl ester][2][3]

    • Source: Organic Syntheses, Coll.[4][5] Vol. 3, p.392 (1955); Vol. 24, p.56 (1944).

    • URL:[Link]

  • Indazole Synthesis via [3+2] Cycloaddition

    • Title: 1H-Indazole-3-carboxylic acid, ethyl ester[6][7][8]

    • Source: Organic Syntheses, Vol. 91, p.231-241 (2014).

    • URL:[Link]

  • Process Safety of Diazo Compounds

    • Title: Thermal Stability and Explosive Hazard Assessment of Diazo Compounds[1][9]

    • Source: Organic Process Research & Development 2020, 24, 1, 67–84.

    • URL:[Link]

  • Spectroscopic Data (EDA)

    • Title: Ethyl diazoacetate - NIST WebBook

    • Source: NIST Chemistry WebBook, SRD 69.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of ethyl 2-(1H-indazol-3-yl)acetate

This guide outlines the rigorous 1H NMR characterization of ethyl 2-(1H-indazol-3-yl)acetate , focusing on distinguishing it from its common regioisomeric impurities (N1- and N2-alkylated isomers) and optimizing solvent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous 1H NMR characterization of ethyl 2-(1H-indazol-3-yl)acetate , focusing on distinguishing it from its common regioisomeric impurities (N1- and N2-alkylated isomers) and optimizing solvent selection for spectral clarity.

Executive Summary: The Characterization Challenge

Ethyl 2-(1H-indazol-3-yl)acetate is a critical scaffold in medicinal chemistry (e.g., for lonidamine analogues or kinase inhibitors).[1][2] The primary challenge in its characterization is not merely assignment, but regioisomeric differentiation .

Synthetic routes involving indazole ring formation or substitution often yield mixtures of:

  • C3-Isomer (Target): Ethyl 2-(1H-indazol-3-yl)acetate.[1]

  • N1-Isomer (Alternative/Impurity): Ethyl 2-(1H-indazol-1-yl)acetate.[1]

  • N2-Isomer (Alternative/Impurity): Ethyl 2-(2H-indazol-2-yl)acetate.[1]

This guide compares the NMR performance of the target C3-isomer against these alternatives to provide a self-validating identification protocol.

Comparative Analysis: Solvent & Regioisomer Performance

A. Solvent Selection: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Scientific Rationale
NH Proton Visibility Excellent. Sharp/Broad singlet at >12 ppm.[1]Poor. Often broad, exchange-suppressed, or invisible.[1][2][3]DMSO acts as a H-bond acceptor, slowing proton exchange and stabilizing the NH signal.[1][2]
Tautomeric Stabilization Stabilizes the 1H-tautomer effectively.Favors 1H, but rapid exchange can broaden C3/C7 signals.[1][2][3]Indazoles exhibit annular tautomerism (

).[2] DMSO "locks" the dominant 1H form.
Solubility High. Dissolves polar indazole core easily.Moderate. May require heating; aggregation can cause line broadening.The polar NH moiety reduces solubility in non-polar chlorinated solvents.
Water Signal Interference ~3.33 ppm (can overlap with CH₂ if wet).[2]~1.56 ppm (usually distinct from key signals).[2][4]Use dry DMSO-d₆ (ampules) to prevent the water peak from obscuring the ester methylene quartet.
B. Regioisomeric Differentiation (The "Gold Standard" Check)

The most critical performance metric is distinguishing the C3-methylene (target) from the N-methylene (impurities).[1][2]

IsomerDiagnostic Signal (CH₂-COOEt)Chemical Shift (

)
Mechanism
C3-Isomer (Target) Singlet~3.8 – 4.1 ppm Attached to Carbon (C3).[1][2] Shielded relative to N-isomers.[1]
N1-Isomer Singlet~5.2 – 5.4 ppm Attached to Nitrogen (N1).[2] Significantly deshielded by the electronegative heteroatom.
N2-Isomer Singlet~5.3 – 5.6 ppm Attached to Nitrogen (N2).[2] Deshielded; often slightly downfield of N1.

Critical Insight: If your methylene singlet appears above 5.0 ppm, you have synthesized the N-alkylated impurity , not the C3-target.[1][2][3]

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[2]

    • Why? To ensure observation of the labile NH proton and prevent aggregation.

  • Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the tube.[1][2][3] Particulates cause magnetic susceptibility mismatch and line broadening.

Step 2: Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .

    • Note: For accurate integration of the acidic NH proton, extend D1 to 5–10 seconds.[1][2][3]

  • Scans (NS): 16 (sufficient for >5 mg) to 64.[2]

  • Temperature: 298 K (25°C).[2]

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required for the broad NH peak.

  • Baselining: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around the integral integrals.[2]

Expected Data & Assignment Table

Compound: Ethyl 2-(1H-indazol-3-yl)acetate Solvent: DMSO-d₆ Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)[1][2]

PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
NH (1) Indazole NH12.5 – 13.5 br s-Diagnostic for 1H-indazole core (exchangeable).[1][2]
H-4 Aromatic7.65 – 7.75 d8.0Doublet closest to C3; deshielded by ring current.
H-7 Aromatic7.45 – 7.55 d8.0Doublet adjacent to NH.
H-5/H-6 Aromatic7.05 – 7.35 m / t-Overlapping multiplets; H5 typically upfield of H6.[1]
Ethyl CH₂ Ester4.05 – 4.15 q7.1Characteristic quartet of ethyl ester.
C3-CH₂ Diagnostic 3.90 – 4.00 s-Critical Identification Peak. Distinct singlet.[1]
Ethyl CH₃ Ester1.15 – 1.25 t7.1Characteristic triplet of ethyl ester.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for confirming the identity of the compound and ruling out common synthetic pitfalls.

G Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Maximize NH visibility) Start->Solvent Acquire Acquire 1H NMR (16 scans, D1=2s) Solvent->Acquire CheckNH Is NH signal visible (>12 ppm)? Acquire->CheckNH CheckCH2 Check Methylene (CH2) Chemical Shift CheckNH->CheckCH2 Yes Rerun Rerun in dry DMSO or check for N-alkylation CheckNH->Rerun No (Possible N-alkylation or wet solvent) N1_Isomer Shift ~5.3 ppm (N-Alkylated Impurity) CheckCH2->N1_Isomer Singlet > 5.0 ppm C3_Isomer Shift ~4.0 ppm (Target C3-Isomer) CheckCH2->C3_Isomer Singlet < 4.2 ppm Tautomer Confirm Tautomer: 1H-Indazole (Stable) C3_Isomer->Tautomer Validates Structure

Figure 1: Decision logic for validating Ethyl 2-(1H-indazol-3-yl)acetate against regioisomeric impurities.

Mechanism of Tautomerism

Understanding the tautomerism is vital for interpreting the aromatic region. In solution (DMSO/CDCl₃), the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 4–5 kcal/mol.[1][2]

Figure 2: Tautomeric equilibrium. DMSO stabilizes the 1H form via Hydrogen bonding, simplifying the spectrum.[1][2][3]

References

  • Regioisomerism in Indazoles

    • Title: Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy.[5]

    • Source: ResearchGate / Magn.[5] Reson. Chem.

    • URL:[Link]

  • Solvent Effects (DMSO vs CDCl3)

    • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
    • Source: PubMed / Magn. Reson. Chem.
    • URL:[Link]

  • Synthesis and Characterization of Indazole-3-carboxylates (Analogous Data)

    • Title: Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives.[1][2][6][7]

    • Source: Heterocycles / JST.
    • URL:[Link][2]

  • N1-Isomer Comparison Data (Ethyl 2-(1H-indazol-1-yl)acetate)

    • Title: Ethyl 2-(1H-indazol-1-yl)acetate Product Page (for shift comparison).[1]

    • Source: Sigma-Aldrich / PubChem.[1]

    • URL:[Link][2]

Sources

Comparative

Distinguishing 1H-indazole and 2H-indazole Isomers by NOESY NMR

Executive Summary The Core Challenge: In drug discovery, the indazole scaffold is a privileged pharmacophore. However, synthetic N-alkylation or N-arylation of indazoles frequently yields a mixture of -indazole (N1-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: In drug discovery, the indazole scaffold is a privileged pharmacophore. However, synthetic N-alkylation or N-arylation of indazoles frequently yields a mixture of


-indazole  (N1-substituted) and 

-indazole
(N2-substituted) regioisomers. These isomers possess distinct biological activities and physicochemical properties. The Solution: While chemical shifts provide indications, NOESY (Nuclear Overhauser Effect Spectroscopy) offers the most definitive, self-validating method for structural assignment. This guide details the mechanistic basis, experimental protocol, and data interpretation required to unambiguously distinguish these isomers.

The Challenge: Regioselectivity and Tautomerism

Indazole exists in a tautomeric equilibrium, with the


-tautomer generally being thermodynamically favored. However, under alkylation conditions (e.g., 

, alkyl halide), the outcome is governed by a complex interplay of steric hindrance, solvent effects, and electronic factors, often leading to inseparable mixtures or unexpected regioselectivity.
  • 
    -Indazole (N1-R):  The "benzenoid" form.[1] Usually the thermodynamic product.
    
  • 
    -Indazole (N2-R):  The "quinonoid" form. Often the kinetic product or favored by specific directing groups/steric bulk at C3.
    

Correct assignment is critical because the biological target engagement (SAR) differs radically between the two geometries.

Mechanistic Basis: The NOE Signature

The distinction relies on the spatial proximity of the N-substituent (specifically the


-protons) to the ring protons. Because NOE signals decay as 

, they act as a precise "molecular ruler" (< 5 Å).
The Structural Key
  • In

    
    -Indazoles:  The N1 nitrogen is adjacent to the benzene ring. The substituent on N1 is spatially close to the H7  proton on the benzene ring.
    
  • In

    
    -Indazoles:  The N2 nitrogen is adjacent to the C3 carbon of the pyrazole ring. The substituent on N2 is spatially close to the H3  proton.
    
Visualization of Spatial Correlations

The following diagram illustrates the critical NOE correlations that define each isomer.

IndazoleNOE cluster_1H 1H-Indazole (N1-Substituted) cluster_2H 2H-Indazole (N2-Substituted) N1_R N1-Substituent (α-Protons) H7 H7 Proton (Benzene Ring) N1_R->H7 STRONG NOE (Diagnostic) H3_1H H3 Proton (Pyrazole Ring) N1_R->H3_1H No Correlation (> 5 Å) N2_R N2-Substituent (α-Protons) H3_2H H3 Proton (Pyrazole Ring) N2_R->H3_2H STRONG NOE (Diagnostic) H7_2H H7 Proton (Benzene Ring) N2_R->H7_2H No Correlation (> 5 Å)

Figure 1: Diagnostic NOE correlations for 1H- and 2H-indazole isomers. Green arrows indicate the defining spatial proximity.

Comparative Analysis: Data Summary

While NOESY is definitive, chemical shifts (


) provide corroborating evidence. The following table summarizes the typical NMR characteristics.
Feature

-Indazole (N1-R)

-Indazole (N2-R)
Notes
Primary NOE N-R

H7
N-R

H3
Definitive Assignment
Secondary NOE N-R

H2 (None)
N-R

H1 (None)
N/A

Shift: C3
~133 - 136 ppm~120 - 125 ppm

is significantly upfield shielded [1, 2].

Shift: C7a
~139 - 141 ppm~148 - 153 ppmBridgehead carbon shift is diagnostic.

Shift: H3
~8.0 - 8.1 ppm~8.2 - 8.5 ppm

isomer H3 is often deshielded (downfield) [3].
HMBC Correlation N-R

C7a / C3
N-R

C3
N2-R to C3 is a strong 2-bond correlation.

Note: Chemical shift values are solvent-dependent (typically


 or 

). The relative difference between isomers is the reliable metric.

Experimental Protocol: The Self-Validating Workflow

To ensure high-quality data for publication or regulatory filing, follow this protocol.

Step 1: Sample Preparation
  • Concentration: 5–20 mg of pure compound in 0.6 mL deuterated solvent (

    
     or 
    
    
    
    ).
  • Purity: Ensure no paramagnetic impurities (filter through a small plug of silica or cotton if necessary) to prevent line broadening and

    
     relaxation shortening.
    
  • Degassing: (Optional but recommended for weak NOEs) Bubble Argon for 5 mins to remove dissolved

    
    .
    
Step 2: Acquisition Parameters (NOESY 2D)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 500 ms  is standard for small molecules (MW < 500).
    
    • Too short (< 200 ms): NOE may not build up sufficient intensity.

    • Too long (> 800 ms): Spin diffusion may cause false positives (indirect correlations).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds) to ensure quantitative accuracy.
  • Scans: 16–32 scans per increment (depending on concentration).

Step 3: Analysis Workflow
  • Assign the Proton Spectrum: Identify the N-substituent

    
    -protons (e.g., 
    
    
    
    singlet or
    
    
    multiplet).
  • Identify Aromatic Signals: Locate H3 (singlet, typically most downfield if unsubstituted) and H7 (doublet/multiplet).

  • Check Cross-Peaks:

    • Look for the intersection of the N-substituent frequency (F1) and the Aromatic region (F2) .

    • If Cross-peak at H7: Assign as

      
      -Indazole .
      
    • If Cross-peak at H3: Assign as

      
      -Indazole .
      

Decision Logic Diagram

Use this flowchart to guide your assignment process.

AssignmentWorkflow Start Start: Purified Isomer (1H NMR Assigned) Check_H3 Locate H3 Signal (Usually singlet, ~8.0-8.5 ppm) Start->Check_H3 Check_NR Locate N-R α-Protons (3.0-5.0 ppm) Check_H3->Check_NR Run_NOESY Run 2D NOESY (Mix time: 500ms) Check_NR->Run_NOESY Decision Analyze Cross-Peaks from N-R Protons Run_NOESY->Decision Result_1H Correlation to H7 (Benzene Ring) Decision->Result_1H NOE Observed Result_2H Correlation to H3 (Pyrazole Ring) Decision->Result_2H NOE Observed Final_1H Conclusion: 1H-Indazole (N1) Result_1H->Final_1H Final_2H Conclusion: 2H-Indazole (N2) Result_2H->Final_2H

Figure 2: Logical workflow for assigning indazole regiochemistry via NOESY.

References

  • A

    
     NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 1993, 71, 678.[2] Available at: [Link]
    
  • Synthesis of Novel N1 and N2 Indazole Derivatives. CORE/J. Chem. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. J. Org. Chem. 2022.[3] Available at: [Link]

Sources

Validation

Structural Elucidation of 3-Substituted Indazoles: A Comparative Guide to HMBC and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming regiochemistry in functionalized heterocycles. The indazole scaffold—a privileged pharmacophore in oncology, immunology, a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming regiochemistry in functionalized heterocycles. The indazole scaffold—a privileged pharmacophore in oncology, immunology, and synthetic cannabinoid research—presents a notorious challenge[1]. Functionalization of the indazole core often yields complex mixtures of N-1, N-2, and C-3 regioisomers[2].

While mass spectrometry can confirm the molecular weight, it is entirely blind to these regiochemical nuances. Therefore, researchers must rely on advanced Nuclear Magnetic Resonance (NMR) techniques or X-Ray Crystallography. This guide objectively compares the performance of Heteronuclear Multiple Bond Correlation (HMBC) variants against orthogonal methods, providing the mechanistic causality and self-validating protocols required to definitively confirm 3-position substitution in indazoles.

Mechanistic Causality: The Physics of Indazole NMR

To confidently assign a substituent to the C-3 position, we must map the scalar coupling network (


) and spatial proximities (NOE) between the substituent and the indazole core[3].

The Ambiguity of 1H-13C HMBC: In a standard


H-

C HMBC experiment, the

-protons of a C-3 substituent (e.g., an alkyl chain) will exhibit a two-bond coupling (

) to C-3 and a three-bond coupling (

) to the bridgehead carbon C-3a. However, the chemical shifts of C-3, C-3a, and C-7a often overlap in the crowded 115–145 ppm region, especially in highly substituted analogs[4]. Misassigning C-3a for C-7a can lead to the catastrophic misidentification of a C-3 isomer as an N-1 isomer.

The 1H-15N HMBC Solution: Nitrogen anchoring resolves this carbon ambiguity. The indazole core contains two electronically distinct nitrogens: the pyrrole-like N-1 (highly shielded, ~ -150 to -170 ppm) and the pyridine-like N-2 (deshielded, ~ -70 to -90 ppm)[5]. A substituent at C-3 will show a definitive three-bond (


) correlation to N-2, with no correlation to N-1 (which is 4 bonds away). This binary "yes/no" correlation matrix makes 

H-

N HMBC an indispensable tool for azaindoles and indazoles[1].

Magnetization H_alpha C_alpha H_alpha->C_alpha 1J (HSQC) C3 C-3 H_alpha->C3 2J HMBC C3a C-3a H_alpha->C3a 3J HMBC N2 N-2 H_alpha->N2 3J 15N-HMBC C_alpha->C3 1J C3->C3a 1J C3->N2 1J

Magnetization transfer pathways for Hα protons of a C-3 substituent in HMBC NMR experiments.

Objective Comparison of Analytical Modalities

When designing a structural elucidation workflow, balancing confidence with throughput is critical. The table below compares the primary modalities used to confirm indazole substitution.

Analytical ModalityPrimary Diagnostic FeatureStrengthsLimitationsThroughput

H-

C HMBC

to bridgehead C-3a
High sensitivity; standard on all NMR consoles.Prone to C-3/C-7a chemical shift overlap ambiguity.High (1–2 hours)

H-

N HMBC

to N-2 (No N-1 cross-peak)
Unambiguous nitrogen anchoring; zero background overlap.Requires higher sample concentration or a cryoprobe.Medium (3–6 hours)
1D/2D NOESY NOE between H

and H-4
Direct spatial proof; extremely fast acquisition.Conformationally dependent; H-4 must be unsubstituted.Very High (<1 hour)
X-Ray Crystallography Absolute 3D atomic coordinatesThe definitive "gold standard" for structural proof.Requires single crystals; not viable for all compounds.Low (Days–Weeks)

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. Relying solely on a 1D


H spectrum or an isolated HMBC leaves room for interpretation errors. The following step-by-step protocol guarantees unambiguous assignment of the C-3 position[3].
Phase 1: The Prerequisite Baselines
  • Sample Preparation: Dissolve 10–15 mg of the purified indazole in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). Ensure the sample is free of paramagnetic impurities.
  • Acquire 1D Spectra: Run standard

    
    H and 
    
    
    
    C (or APT/DEPT-135) spectra to establish the baseline chemical shifts.
  • Acquire

    
    H-
    
    
    
    C HSQC (Critical Step):
    You must acquire an HSQC before analyzing the HMBC. This maps all direct one-bond (
    
    
    ) connections. In the subsequent HMBC, any signal that aligns perfectly with an HSQC cross-peak is a one-bond breakthrough artifact (often appearing as an undecoupled doublet) and must be ignored.
Phase 2: Scalar Coupling Mapping (HMBC)
  • Acquire

    
    H-
    
    
    
    C HMBC:
    Set the long-range coupling evolution delay to optimize for a
    
    
    of 8 Hz (delay
    
    
    62.5 ms). Analyze the cross-peaks from the substituent's
    
    
    -protons. A correlation to a quaternary carbon at ~120-125 ppm (C-3a) suggests C-3 substitution.
  • Acquire

    
    H-
    
    
    
    N HMBC (If Carbon Overlap Exists):
    Use a
    
    
    optimization of 5–8 Hz. Look for a strong cross-peak from the substituent's
    
    
    -protons to a nitrogen resonance at ~ -70 to -90 ppm (N-2).
Phase 3: Orthogonal Spatial Validation (NOESY)
  • Acquire 2D NOESY (or 1D Selective NOE): Set the mixing time (

    
    ) between 300–500 ms depending on the molecule's correlation time.
    
  • Data Interpretation: Look for a spatial correlation between the substituent's

    
    -protons and the aromatic H-4 proton (typically a doublet around 7.5–8.0 ppm). The absence of an NOE to H-7 (which would indicate N-1 substitution) definitively seals the C-3 assignment[2].
    

Workflow Start Unknown Indazole Regioisomer NMR1D 1H & 13C NMR Chemical Shifts Start->NMR1D NOESY 1D/2D NOESY Spatial Proximity NMR1D->NOESY Identify Proximity HMBC13C 1H-13C HMBC Scalar Coupling NMR1D->HMBC13C Map Carbon Skeleton SubC3 C-3 Substitution Confirmed NOESY->SubC3 NOE to H-4 No NOE to H-7 SubN1 N-1 Substitution Confirmed NOESY->SubN1 NOE to H-7 SubN2 N-2 Substitution Confirmed NOESY->SubN2 NOE to H-3 HMBC15N 1H-15N HMBC Nitrogen Anchoring HMBC13C->HMBC15N Ambiguous C-3/C-7a Overlap HMBC13C->SubC3 3J to C-3a HMBC15N->SubC3 3J to N-2 (Weak/None to N-1)

Workflow for orthogonal NMR verification of indazole regioisomers using NOESY and HMBC techniques.

Quantitative Data Summary: Diagnostic Matrix

To streamline your spectral interpretation, use the following diagnostic matrix. This table summarizes the expected quantitative chemical shifts and the mandatory 2D NMR correlations for the


-protons of an alkyl substituent across the three possible indazole regioisomers[3],[2].
Substitution SiteExpected NOE (Spatial)

H-

C HMBC Correlations

H-

N HMBC Correlations
Typical Core

C Shifts (ppm)
C-3 Position Strong NOE to H-4

to C-3

to C-3a

to N-2 (~ -80 ppm)No correlation to N-1
C-3: ~135-145C-3a: ~120-125
N-1 Position Strong NOE to H-7

to N-1 (if observable)

to C-7a

to N-1 (~ -160 ppm)

to N-2 (~ -80 ppm)
C-7a: ~140-150C-3: ~130-135
N-2 Position Strong NOE to H-3

to C-3

to N-2 (~ -80 ppm)

to N-1 (~ -160 ppm)
C-3: ~120-125C-7a: ~145-155

(Note:


N chemical shifts are highly solvent-dependent and are referenced here to external nitromethane at 0 ppm).

By combining the scalar coupling data from


H-

C/

N HMBC with the spatial proximity data from NOESY, researchers can establish a self-validating, closed-loop proof of structure that satisfies the most rigorous peer-review and regulatory standards.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. 3

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2

  • Claramunt, R. M., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. 5

  • Langer, N., et al. (2019). 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA. Drug Testing and Analysis.1

  • Novel 1-hydroxy-1,1-bisphosphonates derived from indazole: synthesis and characterization. Semantic Scholar. 4

Sources

Comparative

Comparative Spectroscopic Guide: Ester Carbonyl Signatures in Indazole Acetate Regioisomers

This guide is structured to serve as an authoritative technical resource for researchers specializing in heterocyclic chemistry and drug discovery. It prioritizes mechanistic insight and experimental validation over gene...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an authoritative technical resource for researchers specializing in heterocyclic chemistry and drug discovery. It prioritizes mechanistic insight and experimental validation over generic descriptions.

Executive Summary & Application Context

Indazole acetates are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and anti-tumor agents. A recurring challenge in their synthesis is the regioselectivity of N-alkylation . The indazole ring exhibits annular tautomerism, leading to mixtures of


-substituted  (thermodynamically favored) and 

-substituted
(kinetically favored) isomers.

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, non-destructive screening method to monitor ester formation and assess isomeric ratios prior to expensive purification steps. This guide analyzes the diagnostic carbonyl (


) and ring-stretching peaks that differentiate these isomers.

Mechanistic Basis of Spectral Shifts

To interpret the IR spectrum accurately, one must understand the electronic environment of the indazole scaffold.

The vs. Electronic Divergence

The position of the acetate group changes the electronic character of the underlying ring system, which inductively influences the ester carbonyl frequency.

  • 
    -Isomers (Benzenoid Character):  The 
    
    
    
    nitrogen is pyrrole-like, donating electron density into the ring system to maintain aromaticity. This creates a "benzenoid" electronic distribution.
  • 
    -Isomers (Quinonoid Character):  The 
    
    
    
    nitrogen is pyridine-like with a localized lone pair. Substitution here forces the benzene ring into a quinonoid-like resonance contribution to maintain stability, reducing the overall aromaticity compared to the
    
    
    isomer.
Graphviz Diagram: Electronic Resonance & Isomerism

The following diagram illustrates the structural and electronic differences driving the spectroscopic shifts.

Indazole_Isomerism N1 N1-Indazole Acetate (Thermodynamic Product) Electronic_N1 Benzenoid Character High Aromaticity N1 is Electron Donor N1->Electronic_N1  Structure   N2 N2-Indazole Acetate (Kinetic Product) Electronic_N2 Quinonoid Contribution Lower Aromaticity N2 is Pyridine-like N2->Electronic_N2  Structure   IR_Outcome IR Spectral Shift (Inductive Effect on C=O) Electronic_N1->IR_Outcome  Lower Induction   Electronic_N2->IR_Outcome  Higher Induction  

Figure 1: Structural and electronic divergence between N1 and N2 indazole isomers affecting IR vibrational modes.

Comparative IR Data Analysis

The ester carbonyl stretch (


) is the strongest peak in the spectrum, typically appearing between 1735–1750 cm⁻¹ .[1][2][3] However, the diagnostic utility lies in the subtle shifts caused by the nitrogen attachment point and the accompanying ring stretching vibrations.
Table 1: Comparative IR Frequencies of Indazole Acetates vs. Alternatives
Feature

-Indazole Acetate

-Indazole Acetate
Indole-3-Acetate (Alternative)Mechanistic Rationale
Ester C=O Stretch 1735 – 1742 cm⁻¹ 1740 – 1750 cm⁻¹ 1730 – 1740 cm⁻¹

is more electronegative (pyridine-like), exerting a stronger inductive pull, slightly shortening the

bond (higher

).
Ring C=N / C=C 1610 – 1625 cm⁻¹1590 – 1610 cm⁻¹ 1600 – 1620 cm⁻¹

-substitution disrupts the benzenoid symmetry, often lowering ring breathing frequencies.
C-H Out-of-Plane ~740 – 750 cm⁻¹~750 – 760 cm⁻¹~730 – 745 cm⁻¹Diagnostic of ortho-disubstituted benzene ring; sensitive to quinonoid distortion in

.
Stability High (Thermodynamic)Lower (Kinetic)High

isomers may isomerize to

upon heating or acid treatment.

Critical Insight: The


 shift difference (

) is often too small to be the sole confirmation of regiochemistry. It must be used in conjunction with the Fingerprint Region (1500–1600 cm⁻¹) where

isomers often show distinct, sharper bands due to symmetry changes.

Experimental Protocol: Validated Screening Workflow

This protocol is designed for the rapid discrimination of isomers during the alkylation of 1H-indazole with ethyl bromoacetate.

Reagents & Equipment[4][5]
  • Substrate: 1H-Indazole

  • Alkylation Agent: Ethyl bromoacetate

  • Base:

    
     (favors 
    
    
    
    ) or
    
    
    (can promote mixtures)
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology
  • Reaction Monitoring:

    • Aliquot 50 µL of reaction mixture.

    • Perform a mini-workup: Partition between Ethyl Acetate (EtOAc) and Water (

      
      ).[4]
      
    • Dry the organic layer over

      
       and evaporate solvent to a film. Do not use crude reaction mix containing DMF/DMSO as solvent peaks (1660-1690 cm⁻¹) obscure the region.
      
  • ATR-FTIR Acquisition:

    • Background: Collect air background (32 scans).

    • Sample: Apply thin film of residue to Diamond ATR crystal.

    • Parameters: Resolution 2 cm⁻¹, 16 scans.

  • Data Processing & Decision Logic:

    • Normalize the spectrum to the strongest peak (Ester C=O).

    • Peak Pick the carbonyl center of mass.

    • Check Region 1500-1600 cm⁻¹:

      • Pattern A: Strong bands at ~1615 cm⁻¹ + C=O at ~1738 cm⁻¹

        
         Likely 
        
        
        
        -Isomer
        .
      • Pattern B: Shifted ring bands <1610 cm⁻¹ + C=O at ~1745 cm⁻¹

        
         Likely 
        
        
        
        -Isomer
        .
Graphviz Diagram: Experimental Decision Tree

Workflow Start Crude Reaction Mixture Workup Mini-Workup (EtOAc/H2O) Remove Polar Solvents Start->Workup IR_Scan ATR-FTIR Scan (Focus: 1500-1800 cm⁻¹) Workup->IR_Scan Decision Peak Analysis IR_Scan->Decision N1_Path C=O ~1738 cm⁻¹ Ring ~1615 cm⁻¹ Decision->N1_Path  Pattern A   N2_Path C=O ~1745 cm⁻¹ Ring <1610 cm⁻¹ Decision->N2_Path  Pattern B   Result_N1 N1-Isomer (Major) Proceed to Scale-up N1_Path->Result_N1 Result_N2 N2-Isomer (Minor) Check Catalyst/Temp N2_Path->Result_N2

Figure 2: Rapid screening workflow for determining indazole alkylation regioselectivity.

Validation & Limitations (Scientific Integrity)

While IR is excellent for confirming functional group transformation (loss of N-H stretch at 3200-3400 cm⁻¹, appearance of Ester C=O), it has limitations in absolute structural assignment compared to NMR.

Self-Validating Checks
  • Solvent Interference: Ensure complete removal of Ethyl Acetate (extraction solvent), which has its own ester peak at 1740 cm⁻¹. Validation: Check for the absence of EtAc specific fingerprint bands before assigning the indazole ester peak.

  • Water Contamination: Moisture causes broadening of the carbonyl peak and appearance of O-H stretches, obscuring the subtle N1/N2 shifts.

The "Gold Standard" Alternative: 2D-NMR

If IR data is ambiguous (e.g., a broad peak spanning 1735-1745 cm⁻¹), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • 
    -Isomer:  Cross-peak between 
    
    
    
    protons and the distinct ring carbons (
    
    
    ).
  • 
    -Isomer:  Cross-peak between 
    
    
    
    protons and different ring carbons (
    
    
    ), often showing a distinct shielding pattern.

References

  • Oomens, J., et al. (2006).[5] "An infrared spectroscopic study of protonated and cationic indazole." International Journal of Mass Spectrometry, 249-250, 199-205. [Link]

  • Lovering, F., et al. (2016). "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry. (General reference for N1/N2 selectivity principles).
  • OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

Sources

Validation

Comparative Bioactivity Guide: Ethyl 2-(1H-indazol-3-yl)acetate vs. Indole-3-acetate (IAA)

This guide provides an in-depth technical comparison between Indole-3-acetate (IAA) and Ethyl 2-(1H-indazol-3-yl)acetate . It is designed for researchers in plant physiology, medicinal chemistry, and chemical biology who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Indole-3-acetate (IAA) and Ethyl 2-(1H-indazol-3-yl)acetate . It is designed for researchers in plant physiology, medicinal chemistry, and chemical biology who require an objective analysis of bioactivity, structural properties, and experimental applications.

Executive Summary

Indole-3-acetate (IAA) is the canonical "gold standard" auxin, a naturally occurring phytohormone regulating critical developmental processes via the TIR1/AFB signaling pathway. It is highly potent but metabolically unstable.

Ethyl 2-(1H-indazol-3-yl)acetate represents a synthetic bioisostere and prodrug . Structurally, it replaces the indole core with an indazole (1,2-diazole) ring and masks the carboxylic acid as an ethyl ester. In plant biology, it functions as a lipophilic, weak auxin analog often used to study receptor specificity. In medicinal chemistry, the indazole scaffold serves as a privileged structure for designing kinase inhibitors and anti-inflammatory agents, distinct from the indole-based reactivity of IAA.

FeatureIndole-3-acetate (IAA)Ethyl 2-(1H-indazol-3-yl)acetate
Core Scaffold Indole (Benzo[b]pyrrole)Indazole (Benzo[c]pyrazole)
Functional Class Natural Plant Hormone (Auxin)Synthetic Intermediate / Pro-auxin
Primary Bioactivity High affinity TIR1 agonistLow affinity agonist / Kinase scaffold
Metabolic Stability Low (Rapid oxidation/conjugation)High (Ester requires hydrolysis)
Key Application Tissue culture, RhizogenesisSAR studies, Pharma building block

Chemical & Physical Properties

The substitution of the C-3 carbon in the indole ring with a nitrogen atom (forming indazole) fundamentally alters the electronic distribution and hydrogen bonding capabilities.

PropertyIndole-3-acetate (IAA)Ethyl 2-(1H-indazol-3-yl)acetate
CAS Number 87-51-4954116-84-8 (Analogous)
Molecular Formula C₁₀H₉NO₂C₁₁H₁₂N₂O₂
Molecular Weight 175.19 g/mol 204.23 g/mol
LogP (Lipophilicity) ~1.41~2.1 (Predicted)
pKa (NH) ~16.2 (Indole NH)~13.8 (Indazole NH)
H-Bond Donor 2 (NH, OH)1 (NH)
Solubility Ethanol, DMSO, NaOHDMSO, Methanol, Ethyl Acetate

Technical Insight: The indazole NH is more acidic than the indole NH. Furthermore, the ethyl ester modification in the indazole compound removes the negative charge present on IAA at physiological pH, significantly enhancing membrane permeability (passive diffusion) compared to the carrier-mediated transport (PIN/AUX proteins) required for anionic IAA.

Mechanism of Action & Signaling Topologies

Indole-3-acetate (IAA): The Molecular Glue

IAA functions as a "molecular glue" within the SCF^TIR1 ubiquitin-ligase complex.

  • Binding: IAA binds to the bottom of the hydrophobic pocket in the TIR1 receptor.

  • Stabilization: It stabilizes the interaction between TIR1 and Aux/IAA repressor proteins.

  • Degradation: This leads to ubiquitination and proteasomal degradation of Aux/IAA repressors, releasing ARF transcription factors to activate gene expression.

Ethyl 2-(1H-indazol-3-yl)acetate: The Steric Variant
  • Pro-drug Activation: The ethyl ester must first be hydrolyzed by intracellular esterases to the free acid form (Indazole-3-acetic acid) to possess significant biological activity in auxin assays.

  • Receptor Fit: The extra nitrogen at position 2 of the indazole ring introduces electron lone pair repulsion and alters the shape of the ligand. Historical SAR data suggests indazole-3-acetic acid has significantly reduced affinity for TIR1 compared to IAA, often showing only 0.1% to 1% of IAA's activity in elongation assays.

  • Medicinal Utility: In non-plant systems, the indazole core is resistant to oxidative degradation (unlike the electron-rich indole), making it a superior scaffold for designing stable inhibitors of enzymes like PARP or VEGFR.

Pathway Visualization

The following diagram illustrates the divergent pathways of these two compounds.

BioactivityComparison IAA Indole-3-acetate (IAA) TIR1 TIR1/AFB Receptor (Plant) IAA->TIR1 High Affinity Binding IndazoleEst Ethyl 2-(1H-indazol-3-yl)acetate Esterase Intracellular Esterases IndazoleEst->Esterase Passive Diffusion Kinase Kinase/Enzyme Targets (Pharma/Oncology) IndazoleEst->Kinase Direct Binding (Scaffold Dependent) IndazoleAcid Indazole-3-acetic acid (Free Acid) IndazoleAcid->TIR1 Weak/Low Affinity Growth Cell Elongation & Rooting TIR1->Growth Ubiquitin-Mediated Signaling Esterase->IndazoleAcid Hydrolysis Inhibition Enzyme Inhibition / Cytotoxicity Kinase->Inhibition

Figure 1: Divergent signaling pathways. IAA directly activates plant growth signaling, while the Indazole ester acts as a prodrug or a distinct pharmacological agent.

Experimental Protocols

Protocol A: Wheat Coleoptile Elongation Assay (Auxin Activity)

Purpose: To quantify the auxin-like bioactivity of the indazole derivative relative to IAA. Principle: Auxins stimulate cell elongation in etiolated coleoptile segments.

  • Preparation:

    • Soak wheat seeds (Triticum aestivum) in distilled water for 4 hours. Germinate in dark at 25°C for 3-4 days until coleoptiles are 2-3 cm long.

    • Under green safe light, excise 10 mm segments from the sub-apical region (remove the top 3 mm to deplete endogenous auxin).

  • Treatment:

    • Prepare stock solutions of IAA and Ethyl 2-(1H-indazol-3-yl)acetate in ethanol.

    • Dilute in phosphate-citrate buffer (pH 5.0) with 2% sucrose to final concentrations: 0.1, 1.0, 10, and 100 µM.

    • Control: Buffer + equivalent ethanol concentration (Vehicle).

  • Incubation:

    • Place 10 segments per Petri dish containing 5 mL of test solution.

    • Incubate in the dark at 25°C for 18 hours on a slow rotary shaker (40 rpm).

  • Measurement:

    • Measure the final length of segments using a digital caliper or image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate % Elongation =

      
      .
      
    • Expectation: IAA will show a bell-shaped dose-response (peak ~10 µM). The Indazole ester will likely show a monotonic, weaker response, shifting the curve to the right due to the hydrolysis rate-limiting step.

Protocol B: MTT Cytotoxicity Assay (Pharmacology)

Purpose: To evaluate the indazole derivative as a potential anticancer scaffold (unlike IAA, which is non-toxic to mammalian cells unless paired with HRP).

  • Cell Culture: Seed HeLa or A549 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Dosing:

    • Add Ethyl 2-(1H-indazol-3-yl)acetate at graded concentrations (1–100 µM).

    • Include IAA as a negative control (expected non-toxic).

    • Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

    • Interpretation: Significant reduction in viability by the indazole ester indicates potential off-target kinase inhibition or apoptosis induction, distinct from auxin biology.

Synthesis & Handling

  • IAA: Light sensitive. Solutions degrade rapidly. Store at -20°C.

  • Indazole Ester: Synthesized via the reaction of 1H-indazole with ethyl chloroacetate in the presence of a base (K₂CO₃) in acetone [1]. This reaction yields the N1-isomer primarily, but N2-isomers are possible. The ester is chemically stable at room temperature but should be stored desiccated.

References

  • Synthesis and biological activities of a novel series of indazole derivatives. Source: Biotech-Asia. Context: Describes the synthesis of ethyl indazole acetates via alkylation.

  • Indole-3-acetic acid (IAA) - Product Information. Source: GoldBio. Context: authoritative data on IAA physical properties and handling.[1]

  • Auxin Biosynthesis and Signaling. Source: NCBI / PMC. Context: Detailed mechanisms of IAA biosynthesis and TIR1 signaling.

  • Ethyl 2-(1H-indazol-1-yl)acetate Properties. Source: PubChem.[1][2][3] Context: Chemical structure and physical property data for the indazole ester.[4]

  • Indazole Scaffolds in Drug Discovery. Source: RSC Advances.[5] Context: Discusses the use of indazole derivatives as anti-cancer agents, contrasting with plant hormone use.

Sources

Comparative

HPLC retention time difference between N1 and N2 indazole isomers

Executive Summary The separation of N1- and N2-substituted indazoles is a critical workflow in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While the N1-isomer is thermodynamically favored (b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of N1- and N2-substituted indazoles is a critical workflow in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While the N1-isomer is thermodynamically favored (benzenoid character), the N2-isomer (quinoid character) often forms as a kinetic product or impurity during alkylation.

This guide provides a definitive technical framework for separating these regioisomers. The core separation principle relies on the significant difference in dipole moments and hydrophobicity driven by the aromaticity of the fused ring system. In standard Reversed-Phase (RP) HPLC on C18, the more polar N2-isomer elutes first , followed by the less polar N1-isomer .

Part 1: Mechanistic Basis & Chemical Causality

To develop a robust separation method, one must understand the underlying physical chemistry driving the retention differences.

Electronic Structure & Tautomerism

Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole .[1]

  • 1H-Indazole (N1): Possesses a fully aromatic benzene ring fused to a pyrazole. This "benzenoid" structure is thermodynamically more stable by approximately 3–4 kcal/mol .

  • 2H-Indazole (N2): Requires a quinoid-like resonance contribution in the benzene ring to maintain conjugation. This results in higher potential energy and distinct electronic properties.

Polarity & Dipole Moments

The elution order is directly governed by the dipole moment (


):
  • N2-Isomers: Exhibit a higher dipole moment due to the quinoid electronic distribution and the vector alignment of the nitrogen lone pairs. This makes them more polar .

  • N1-Isomers: Have a lower dipole moment and higher lipophilicity.

The "Hydrophobicity Rule" for Retention

In Reversed-Phase Chromatography (RPLC), retention is dominated by hydrophobic interaction with the stationary phase (e.g., C18 alkyl chains).

  • N2 (More Polar): Interacts less strongly with the C18 chains

    
    Elutes Early (
    
    
    
    )
    .
  • N1 (Less Polar): Interacts more strongly with the C18 chains

    
    Elutes Late (
    
    
    
    )
    .

Technical Note: In Normal Phase (Silica) chromatography, this order is reversed: N1 (less polar) elutes first, and N2 (more polar) elutes second.

Part 2: Comparative Data & Properties

The following table summarizes the physicochemical distinctions that dictate the separation strategy.

FeatureN1-Isomer (1-Alkyl) N2-Isomer (2-Alkyl) HPLC Behavior (C18)
Thermodynamics Stable (Major Product)Less Stable (Minor/Kinetic)N/A
Electronic State Benzenoid (Aromatic)Quinoid-likeN/A
Dipole Moment Lower (

D)
Higher (

D)
N2 is more polar
Hydrophobicity HighLowN1 is more retained
RP-HPLC Elution Late Eluter Early Eluter

is typically significant
UV Absorption Distinct

Distinct

Spectra differ in 250-300 nm region
1H-NMR (HMBC) Alkyl protons correlate to C7a Alkyl protons correlate to C3 Definitive ID method

Part 3: Experimental Protocol (Self-Validating)

This protocol uses a standard C18 stationary phase.[2][3] The method is self-validating because the N2 isomer (if present) will consistently appear as a pre-peak relative to the major N1 product.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane),

    
     mm, 3.5 µm or 5 µm particle size.
    
    • Alternative: Phenyl-Hexyl columns can offer enhanced selectivity if C18 fails, utilizing

      
       interactions with the indazole core.
      
  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA for UV-only work).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 30°C (Control is critical as temperature affects dipole interactions).

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/bonds).

Gradient Table
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Focusing)
15.095%Linear Gradient
18.095%Wash
18.15%Re-equilibration
23.05%End
Method Validation Steps
  • Blank Injection: Verify no ghost peaks at the expected N2/N1 retention windows.

  • Crude Mixture Injection: Inject the reaction mixture. You should observe two peaks.

    • Peak 1 (Earlier): Putative N2-isomer.

    • Peak 2 (Later): Putative N1-isomer.

  • Co-Injection (Spiking): If an authentic standard of the N1 isomer is available, spike it into the mixture. The second peak should increase in area, confirming the elution order.

Part 4: Visualizing the Workflow

Diagram 1: Structural Isomerism & Elution Logic

This diagram illustrates the structural differences and the resulting chromatographic decision path.

IndazoleSeparation Substrate Indazole Substrate (Tautomeric Mixture) Alkylation Alkylation Reaction (R-X + Base) Substrate->Alkylation Mixture Crude Mixture (N1 + N2 Isomers) Alkylation->Mixture N2_Struct N2-Isomer (Quinoid-like) High Dipole Moment Mixture->N2_Struct Kinetic/Minor N1_Struct N1-Isomer (Benzenoid) Low Dipole Moment Mixture->N1_Struct Thermodynamic/Major HPLC RP-HPLC (C18 Column) Hydrophobic Interaction N2_Struct->HPLC N1_Struct->HPLC Elution_N2 Elutes FIRST (More Polar) HPLC->Elution_N2 Weak Retention Elution_N1 Elutes SECOND (Less Polar) HPLC->Elution_N1 Strong Retention

Caption: Correlation between electronic structure (N1 vs N2) and Reversed-Phase HPLC elution order.

Diagram 2: Identification & Purification Workflow

A logical flow for confirming regioisomer identity using HPLC and NMR.

ID_Workflow Start Unknown Peak (HPLC) Isolate Isolate Peak (Prep HPLC) Start->Isolate NMR 1H-13C HMBC NMR Isolate->NMR Decision Check Correlation (N-CH2 protons) NMR->Decision Result_N1 Correlation to C7a (Junction Carbon) = N1 Isomer Decision->Result_N1 C7a Crosspeak Result_N2 Correlation to C3 (No C7a corr.) = N2 Isomer Decision->Result_N2 C3 Crosspeak

Caption: Definitive structural assignment of indazole isomers using HMBC NMR spectroscopy.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Royal Society of Chemistry (RSC). [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry (PubMed). [Link]

Sources

Validation

Comparative Guide: Crystal Structure Analysis of Ethyl 2-(1H-indazol-3-yl)acetate

Executive Summary Ethyl 2-(1H-indazol-3-yl)acetate is a critical heterocyclic building block widely utilized in the synthesis of anti-inflammatory agents and antineoplastic drugs. For drug development professionals, dete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(1H-indazol-3-yl)acetate is a critical heterocyclic building block widely utilized in the synthesis of anti-inflammatory agents and antineoplastic drugs. For drug development professionals, determining the exact three-dimensional conformation, hydrogen-bonding networks, and polymorphic state of such intermediates is essential for predicting downstream API solubility, stability, and bioavailability.

Historically, structural elucidation relied entirely on growing large single crystals. However, modern pharmaceutical pipelines demand rapid analysis of microcrystalline powders directly from synthesis or purification columns. This guide objectively compares the three leading analytical platforms for the crystal structure analysis of small-molecule heterocycles: Single-Crystal X-ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .

Mechanistic Causality: Why Technique Selection Matters

To understand the performance differences between these platforms, one must examine the fundamental physics of how their respective beams interact with matter.

  • SC-XRD (The Gold Standard): X-rays scatter off the electron clouds of atoms. Because hydrogen has only one electron—which is actively pulled into covalent bonds—its electron density is shifted away from the nucleus. Consequently, SC-XRD often struggles to accurately locate proton positions in heterocyclic rings like indazole. Furthermore, the weak interaction between X-rays and matter necessitates large, highly ordered crystals (typically >10 µm) to achieve a sufficient signal-to-noise ratio.

  • MicroED (The Cryo-EM Innovator): MicroED utilizes a high-energy electron beam (typically 200 kV) in a cryogenic transmission electron microscope (Cryo-TEM). Unlike X-rays,1[1]. Because the nucleus is highly localized, MicroED is exceptionally sensitive to hydrogen atoms, allowing researchers to observe protons on the indazole nitrogen and acetate backbone with remarkable clarity[1][2]. Because electrons interact with matter orders of magnitude more strongly than X-rays,3[3].

  • PXRD (The Bulk Analyzer): When a sample cannot be crystallized to even sub-micron sizes, PXRD is employed. It measures the 1D diffraction pattern of a bulk powder. While primarily used for phase identification, 3D structures can be extracted using Rietveld refinement. However, this relies heavily on computational modeling and is severely limited by peak overlap in complex organic molecules.

Self-Validating Experimental Protocols

To ensure scientific integrity, every crystallographic workflow must operate as a self-validating system. Below are the standard operating procedures for analyzing ethyl 2-(1H-indazol-3-yl)acetate.

Protocol A: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystallization: Dissolve 10 mg of ethyl 2-(1H-indazol-3-yl)acetate in a minimal amount of ethyl acetate. Perform vapor diffusion using a non-polar antisolvent (e.g., hexanes) over 48–72 hours to yield crystals >10 µm.

  • Mounting: Coat a selected single crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å). Maintain the sample at 100 K using a nitrogen cold stream to minimize thermal motion.

  • Integration & Refinement (Self-Validation): Process data using APEX4 or CrysAlisPro. Solve the structure using SHELXT.

    • Validation Checkpoint: The model is considered valid only if the final unweighted R-factor (

      
      ) is < 5%, the weighted R-factor (
      
      
      
      ) is < 15%, and the Goodness-of-Fit (GoF) is approximately 1.0.
Protocol B: Microcrystal Electron Diffraction (MicroED)
  • Sample Preparation: Take the raw, synthesized powder of ethyl 2-(1H-indazol-3-yl)acetate.4[4]. Apply the dust to a Quantifoil copper TEM grid.

  • Vitrification: Plunge-freeze the grid in liquid nitrogen to protect the organic sample from severe radiation damage under the electron beam.

  • Data Collection: Load the grid into a Cryo-TEM operating at 200 kV.3[3].

  • Integration & Refinement (Self-Validation): Convert the .mrc movie files to SMV format and process using DIALS.

    • Validation Checkpoint: Because MicroED crystals are often wedge-shaped, missing data is common.5[5]. Resolution must extend beyond 1.0 Å.

Protocol C: Powder X-ray Diffraction (PXRD) with Rietveld Refinement
  • Sample Preparation: Finely grind the bulk sample to minimize preferred orientation. Pack it into a zero-background silicon sample holder.

  • Data Collection: Scan the sample from 2θ = 2° to 50° using a high-resolution powder diffractometer (Cu Kα1 radiation).

  • Structure Solution (Self-Validation): Use simulated annealing (e.g., EXPO2014) to index the unit cell, followed by Rietveld refinement against the experimental profile.

    • Validation Checkpoint: The weighted profile R-factor (

      
      ) must be < 10%, and the visual difference curve between the observed and calculated patterns must be flat.
      

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of the three techniques when applied to small-molecule pharmaceuticals.

Analytical ParameterSC-XRDMicroEDPXRD (Rietveld)
Optimal Crystal Size > 10 µm100 nm – 1 µmBulk Powder (Amorphous/Micro)
Beam / Radiation Source X-ray (Cu/Mo Kα)Electron Beam (200 kV)X-ray (Cu Kα)
Scattering Mechanism Electron CloudElectrostatic PotentialElectron Cloud
Hydrogen (Proton) Visibility Poor to ModerateExcellent Poor
Sample Prep Time Days to Weeks< 30 Minutes Minutes
Absolute Stereochemistry Yes (Anomalous Dispersion)Challenging (Dynamical Scattering)No
Data Completeness > 99% (Single Crystal)85% - 95% (Merged)1D Profile (High Overlap)

Decision Matrix for Technique Selection

To optimize throughput in drug development, researchers should select the analytical technique based on the physical morphology of the synthesized ethyl 2-(1H-indazol-3-yl)acetate batch.

G A Ethyl 2-(1H-indazol-3-yl)acetate Sample Synthesized B Crystal Size > 10 µm? A->B C Single-Crystal XRD (SC-XRD) B->C Yes D Nanocrystalline Powder? B->D No E Microcrystal Electron Diffraction (MicroED) D->E Yes (Sub-micron) F Powder XRD (PXRD) D->F No (Amorphous/Bulk)

Decision matrix for selecting the optimal crystallographic technique based on sample morphology.

Conclusion & Best Practices

For routine structural confirmation of ethyl 2-(1H-indazol-3-yl)acetate, SC-XRD remains the definitive gold standard , provided that suitable crystals can be grown. It is the only reliable method for determining absolute stereochemistry via anomalous dispersion without complex dynamical scattering corrections.

However,6[6]. If the compound crashes out of solution as an intractable powder, MicroED bypasses weeks of frustrating crystallization screening, yielding atomic-resolution data in minutes. Furthermore, its superior ability to resolve hydrogen bonding networks makes it invaluable for mapping the precise interactions of the indazole ring in solid-state formulations. PXRD should be reserved strictly for bulk phase purity analysis or when both single-crystal and sub-micron crystalline domains are entirely absent.

References

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination ACS Central Science[Link]

  • Microcrystal Electron Diffraction of Small Molecules National Institutes of Health (PMC)[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences[Link]

  • Different types of small molecules solved by MicroED ResearchGate[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED National Institutes of Health (PMC)[Link]

  • MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function ACS Publications[Link]

Sources

Comparative

Comparative Stability Guide: Indazole Esters vs. Amide Derivatives

Executive Summary In the optimization of indazole-based pharmacophores—widely used in kinase inhibitors (e.g., Axitinib) and synthetic receptor agonists—the choice between an ester and an amide linker at the C3 position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of indazole-based pharmacophores—widely used in kinase inhibitors (e.g., Axitinib) and synthetic receptor agonists—the choice between an ester and an amide linker at the C3 position is a critical determinant of bioavailability.

The Verdict: Indazole-3-carboxamides demonstrate significantly superior metabolic and chemical stability compared to their indazole-3-carboxylate ester bioisosteres. While esters often serve as effective prodrugs or synthetic intermediates, their rapid hydrolysis by ubiquitous esterases (e.g., hCE1, hCE2) and spontaneous degradation in non-neutral pH limits their utility as systemic clinical candidates. Amides, stabilized by resonance and steric protection, typically exhibit half-lives (


) extending beyond 60 minutes in human liver microsomes (HLM), whereas analogous esters often degrade in 

minutes.

Mechanistic Foundation: Why Amides Outperform Esters

To understand the stability divergence, one must look at the electronic and steric environment of the carbonyl carbon.

Electronic Stabilization (Resonance)

The amide nitrogen is less electronegative than the ester oxygen. This allows the nitrogen lone pair to donate more effectively into the carbonyl


-system.
  • Amides: The

    
     bond possesses significant double-bond character (approx. 40%), creating a high energy barrier for rotation and nucleophilic attack.
    
  • Esters: The alkoxy oxygen is more electronegative, withdrawing electron density inductively (

    
     effect) while donating less via resonance (
    
    
    
    effect) compared to nitrogen. This leaves the carbonyl carbon more electrophilic and susceptible to hydrolysis by water or enzymatic nucleophiles (Serine proteases).
Mechanism Diagram

The following diagram illustrates the resonance stabilization difference and the hydrolysis trajectory.

StabilityMechanism cluster_0 Indazole Ester (Labile) cluster_1 Indazole Amide (Stable) Ester Ester Carbonyl (High Electrophilicity) Attack1 Nucleophilic Attack (H2O / Esterase Serine) Ester->Attack1 Low Barrier Result1 Rapid Hydrolysis (Carboxylic Acid + Alcohol) Attack1->Result1 Amide Amide Carbonyl (Resonance Stabilized) Attack2 Nucleophilic Attack (High Energy Barrier) Amide->Attack2 High Barrier Result2 Metabolic Persistence (Phase I Oxidations) Attack2->Result2

Figure 1: Comparative susceptibility of ester vs. amide indazoles to nucleophilic attack. Red indicates instability; green indicates stability.

Comparative Performance Data

The following data aggregates findings from metabolic stability studies involving synthetic cannabinoid receptor agonists (SCRAs), where indazole esters (e.g., 5F-NPB-22) were systematically replaced by amides (e.g., AB-PINACA derivatives) to evade rapid clearance.

Table 1: In Vitro Stability Profile (Human Liver Microsomes)
FeatureIndazole-3-Carboxylate Ester Indazole-3-Carboxamide Amide
Representative Compound 5F-NPB-22 / PB-22 analogsAB-PINACA / ADB-BUTINACA
HLM Half-life (

)
< 15 mins (Rapid Clearance)> 60 mins (Moderate/Slow Clearance)
Intrinsic Clearance (

)
> 100 mL/min/kg< 20 mL/min/kg
Primary Metabolite Indazole-3-carboxylic acid (Hydrolysis)Hydroxylated metabolites (Oxidation)
Enzymatic Driver Carboxylesterases (hCE1, hCE2)Cytochrome P450 (CYP3A4, CYP2C9)
Plasma Stability Unstable (Hydrolysis by Butyrylcholinesterase)Stable (> 4 hours)

Critical Insight: In HLM assays, ester derivatives often show "substrate depletion" kinetics, where the parent compound vanishes almost immediately. Amides, conversely, usually require P450-mediated oxidation on the side chain (e.g., terminal hydroxylation) rather than core scaffold cleavage.

Experimental Protocols

To validate these stability profiles in your own pipeline, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic)

This assay determines the intrinsic clearance (


) mediated by Phase I enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[1]

Workflow Diagram:

HLM_Protocol cluster_sampling Sampling Timepoints Start Thaw HLM & Reagents (On Wet Ice) Mix Pre-Incubation Mix (Buffer + HLM + Compound) 37°C for 5 min Start->Mix Init Initiation Add NADPH Regenerating System Mix->Init T0 T=0 min (Immediate Quench) Init->T0 T15 T=15 min Init->T15 T30 T=30 min Init->T30 T60 T=60 min Init->T60 Quench Quenching Add Ice-Cold ACN + IS Vortex & Centrifuge T0->Quench T15->Quench T30->Quench T60->Quench Analyze LC-MS/MS Analysis Calculate % Remaining Quench->Analyze

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Validation Criteria:

  • Positive Control: Testosterone or Diclofenac must show high clearance (

    
     min).
    
  • Negative Control: Warfarin or heat-inactivated microsomes must show <10% loss over 60 min.

  • Linearity: The natural log of % remaining vs. time must be linear (

    
    ).
    
Protocol B: Chemical Hydrolysis Assay (pH Dependent)

This assay distinguishes chemical instability from enzymatic metabolism.

  • Preparation: Prepare 10 µM solutions of the indazole ester and amide in three buffers:

    • pH 1.2 (Simulated Gastric Fluid)

    • pH 7.4 (PBS)

    • pH 9.0 (Borate buffer)

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot at 0, 1, 4, and 24 hours.

  • Analysis: HPLC-UV or LC-MS.

  • Expected Outcome:

    • Esters: Significant degradation at pH 1.2 and pH 9.0 (>50% loss in 4h).

    • Amides: <5% loss at all pH levels over 24h.

Implications for Drug Design

When designing indazole-based drugs, the ester-to-amide transition is a standard "bioisosteric replacement" strategy.

  • Prodrug Strategy: If the goal is to deliver the indazole-3-carboxylic acid (the hydrolysis product) as the active species, the ester is the correct choice. It acts as a prodrug, improving lipophilicity for absorption before rapidly hydrolyzing in the plasma/liver.

  • Active Agent Strategy: If the entire molecule (including the pendant group attached to the carbonyl) is required for receptor binding (e.g., in CB1 agonists or specific kinase inhibitors), the amide is mandatory. The ester will degrade too quickly to maintain therapeutic concentrations.

Case Study: Synthetic Cannabinoids
  • PB-22 (Ester): One of the first quinolinyl ester SCRAs. It proved toxic partly due to the rapid release of the indazole/indole core and the rapid spike in

    
     of metabolites.
    
  • 5F-MDMB-PINACA (Amide): An indazole amide.[2][3][4][5][6] It exhibits a longer duration of action and higher potency in vivo because the amide bond resists hydrolysis, allowing the intact molecule to engage the receptor for longer periods.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience. Link

  • Hess, C., et al. (2016). "Biotransformation of the synthetic cannabinoid 5F-PB-22 by human hepatocytes and human liver microsomes." Drug Testing and Analysis. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Presley, B. C., et al. (2016). "Metabolism of 5-fluoro-ADB, a synthetic cannabinoid, in human liver microsomes and urine." Clinical Chemistry. Link

  • BenchChem. (2025).[1][7] "Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide." BenchChem Technical Guides. Link

Sources

Validation

High-Fidelity UV-Vis Absorption Profiling of 3-Substituted Indazoles: A Comparative Guide

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently utilize UV-Vis spectroscopy as a frontline diagnostic tool. The indazole scaffold—a privileged structure in drug discovery (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently utilize UV-Vis spectroscopy as a frontline diagnostic tool. The indazole scaffold—a privileged structure in drug discovery (e.g., kinase inhibitors like axitinib)—is highly sensitive to electronic perturbations. Specifically, substitution at the C3 position acts as an "electronic tuning dial," fundamentally altering the molecule's HOMO-LUMO gap.

This guide objectively compares the UV-Vis absorption profiles of various 3-substituted indazoles, providing researchers with the mechanistic causality and self-validating experimental protocols required to acquire high-fidelity spectral data.

Mechanistic Insights: The C3 Substitution Effect

The UV-Vis spectrum of the unsubstituted 1H-indazole core is characterized by distinct


 transitions, typically exhibiting absorption maxima (

) around 250 nm and 285-290 nm in polar aprotic solvents (1)[1]. However, introducing functional groups at the C3 position dynamically shifts these transitions:
  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methyl (-CH₃) groups donate electron density into the bicyclic

    
    -system via resonance (+M) or inductive (+I) effects. This destabilizes the HOMO, narrowing the energy gap to the LUMO, and results in a pronounced bathochromic (red) shift .
    
  • Conjugating Groups: Aromatic substituents like a phenyl ring (-C₆H₅) extend the continuous

    
    -conjugation of the system. This massive delocalization significantly lowers the excitation energy, pushing the 
    
    
    
    well past 310 nm (2)[2].
  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Br) exert a strong inductive electron-withdrawing effect (-I) coupled with weak resonance donation, leading to subtle hypsochromic (blue) shifts or changes in molar absorptivity (

    
    ) compared to strong EDGs.
    

Comparative UV-Vis Performance Data

To facilitate objective comparison during candidate selection or reaction monitoring, the following table summarizes the quantitative UV-Vis performance of key 3-substituted indazoles.

CompoundC3 SubstituentPrimary Electronic EffectObserved

(nm)*
Approx. Molar Absorptivity (

, M⁻¹ cm⁻¹)
1H-Indazole -HNone (Baseline Reference)~250, 2855,000 - 8,000
3-Methylindazole -CH₃Weak EDG (+I)~295 - 300~6,500
3-Aminoindazole -NH₂Strong EDG (+M)~300 - 315~10,000
3-Phenylindazole -C₆H₅Extended Conjugation (+M)~310 - 330~15,000
3-Bromoindazole -BrEWG (-I) / Weak EDG (+M)~290 - 295~7,000

*Note: Exact


 values are subject to minor solvatochromic shifts depending on the dielectric constant of the chosen solvent matrix.

Comparative Takeaway: If your workflow requires photo-activation using longer-wavelength UVA or visible light (to prevent UV-induced degradation of sensitive biological matrices), utilizing a 3-amino or 3-phenyl substituted indazole is vastly superior to the unsubstituted core due to their highly red-shifted absorption profiles.

Experimental Methodology: High-Fidelity UV-Vis Protocol

Acquiring reliable spectroscopic data requires more than just placing a cuvette in a machine; it requires a self-validating system. Indazoles are notorious for forming hydrogen-bonded dimers at high concentrations, which can artificially distort the absorption spectrum (3)[3].

Follow this field-proven, step-by-step protocol to ensure absolute data integrity:

Step 1: Solvent Selection & Matrix Preparation
  • Action: Select HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).

  • Causality: MeCN has a UV cutoff of 190 nm (MeOH is 205 nm). Using spectroscopic-grade solvents ensures zero background optical interference in the critical 250–350 nm indazole absorption window.

Step 2: Sample Dissolution & Serial Dilution
  • Action: Prepare a concentrated stock solution (

    
     M), then perform serial dilutions to create working samples at 
    
    
    
    M,
    
    
    M, and
    
    
    M.
  • Causality: Diluting the sample below

    
     M prevents intermolecular hydrogen bonding (dimerization) between the pyrazole nitrogens, ensuring you are measuring the true monomeric electronic transitions.
    
Step 3: Cuvette Selection & Dual-Beam Blanking
  • Action: Use a 10 mm path-length Quartz cuvette. Place pure solvent in both the reference and sample beams to run a baseline correction.

  • Causality: Standard borosilicate glass or plastic cuvettes absorb strongly below 320 nm, which would completely mask the indazole peaks. Dual-beam blanking actively subtracts optical noise and solvent scattering.

Step 4: Spectral Acquisition
  • Action: Scan the sample from 200 nm to 500 nm at a scan rate of 100 nm/min.

  • Causality: This broad window captures both the high-energy

    
     transitions and any low-energy 
    
    
    
    tailing caused by the C3 substituents.
Step 5: Protocol Self-Validation (The Trustworthiness Check)
  • Action: Calculate the molar absorptivity (

    
    ) for all three working concentrations using the Beer-Lambert Law (
    
    
    
    ).
  • Causality: This is your self-validating mechanism. If the calculated

    
     deviates by more than 5% across the three concentrations (i.e., 
    
    
    
    ), it indicates either aggregate formation or detector saturation. If this occurs, the protocol mandates immediate recalibration and further dilution.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating UV-Vis workflow described above.

UVVisProtocol N1 1. Analyte Prep (10⁻⁵ M in MeCN) N2 2. Quartz Cuvette (UV Transparent) N1->N2 N3 3. Dual-Beam Blanking (Solvent Baseline) N2->N3 N4 4. Spectral Scan (200-500 nm) N3->N4 N5 5. Beer-Lambert Validation Check N4->N5

Figure 1: Standardized, self-validating UV-Vis spectroscopic workflow for 3-substituted indazoles.

References

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies N
  • Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides Journal of the American Chemical Society (ACS Public
  • On the solvatochromism, dimerization and tautomerism of indazole Semantic Scholar

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 2-(1H-indazol-3-yl)acetate

[1] Executive Summary & Chemical Profile This guide defines the operational protocol for the disposal of Ethyl 2-(1H-indazol-3-yl)acetate , a common heterocyclic building block in medicinal chemistry (specifically in the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

This guide defines the operational protocol for the disposal of Ethyl 2-(1H-indazol-3-yl)acetate , a common heterocyclic building block in medicinal chemistry (specifically in the synthesis of kinase inhibitors and serotonin receptor modulators).

Effective disposal requires more than simply choosing the right waste bin; it requires understanding the chemical's reactivity profile to prevent downstream hazards such as unplanned hydrolysis or exothermic incompatibility in bulk waste streams.

Chemical Identity & Properties
PropertyData
Chemical Name Ethyl 2-(1H-indazol-3-yl)acetate
Molecular Formula

Molecular Weight 204.23 g/mol
Physical State Solid (typically white to off-white powder) or viscous oil
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water
Key Functional Groups Indazole ring (Nitrogen heterocycle), Ethyl ester
Hazard Characterization (GHS)

Based on structural analogs and functional group analysis:

  • H302: Harmful if swallowed (Acute Toxicity).[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3][2][4]

  • Reactivity Alert: Esters are susceptible to hydrolysis. Do not commingle with strong bases (e.g., NaOH, KOH) or concentrated acids in waste containers, as this can generate heat and pressure.

Regulatory Classification (RCRA)

Before disposal, the material must be classified according to the Resource Conservation and Recovery Act (RCRA) [1].

  • Listed Waste: This specific compound is not typically found on the EPA's P-list (acutely toxic) or U-list (toxic) by specific CAS name.

  • Characteristic Waste:

    • Ignitability (D001): Unlikely if solid. If dissolved in a flammable solvent (e.g., Ethyl Acetate), the mixture is D001.

    • Corrosivity (D002): Not applicable (pH neutral).

    • Reactivity (D003): Stable under normal conditions.

    • Toxicity (D004-D043): Does not typically leach heavy metals or regulated organics (like benzene) above regulatory thresholds.

Operational Ruling: Treat as Non-Regulated Chemical Waste (unless mixed with hazardous solvents), but manage as Hazardous Waste due to biological activity potential.

Waste Segregation Protocol

The integrity of the waste stream is the primary safety control. You must segregate this compound based on its chemical compatibility.

The Logic of Segregation
  • Why not General Trash? As a bioactive intermediate, unregulated landfill disposal poses environmental toxicity risks to aquatic life.

  • Why not Drain Disposal? It is poorly water-soluble and can precipitate in plumbing, causing blockages and contaminating municipal water systems [2].

  • Why not Halogenated Waste? It contains no halogens (F, Cl, Br, I). Mixing non-halogenated esters with halogenated waste increases incineration costs and complexity.

Segregation Decision Matrix

SegregationLogic Start Waste: Ethyl 2-(1H-indazol-3-yl)acetate StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (In Solution) StateCheck->Liquid StreamA Stream A: Solid Hazardous Waste (Trace-contaminated debris) Solid->StreamA Pure substance or debris SolventCheck Solvent Type? Liquid->SolventCheck StreamB Stream B: Non-Halogenated Organic (High BTU Liquid) SolventCheck->StreamB Ethanol, DMSO, EtOAc StreamC Stream C: Halogenated Organic (If mixed with DCM/Chloroform) SolventCheck->StreamC DCM, CHCl3

Figure 1: Decision matrix for segregating Indazole Acetate waste streams to ensure compatibility and cost-efficiency.

Step-by-Step Disposal Workflow

Phase 1: Preparation
  • PPE Required: Nitrile gloves (standard thickness), safety goggles, and lab coat. If handling fine powder, use a particulate respirator (N95) or work inside a fume hood.

  • Vessel Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jar.

    • Liquids: Amber glass or HDPE solvent carboy.

Phase 2: Collection & Labeling
  • Transfer:

    • For solids, use a disposable spatula. Do not generate dust.[3][2][4][5]

    • For liquids, use a funnel to prevent drips on the container exterior.

  • Labeling (Critical):

    • Label must read: "HAZARDOUS WASTE - Non-Halogenated Organic."

    • List constituents: "Ethyl 2-(1H-indazol-3-yl)acetate" (Do not use abbreviations like "Indazole ester").

    • Check hazard boxes: "Toxic" and "Irritant."

Phase 3: Final Disposal
  • Cap & Seal: Ensure the cap is screw-tight. Do not leave funnels in the bottle.

  • Secondary Containment: Place the waste container in a secondary tray to capture potential leaks.

  • Handoff: Request pickup from your facility's EHS or waste management contractor. The ultimate fate of this molecule is High-Temperature Incineration , which breaks the indazole ring into nitrogen oxides and carbon dioxide.

Emergency Spill Response

In the event of a spill, immediate action prevents exposure and contamination.[3]

Spill Response Algorithm

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 500g or outside hood?) Spill->Assess Major Major Spill: Evacuate & Call EHS Assess->Major Yes Minor Minor Spill: Proceed to Clean Assess->Minor No PPE Don PPE: Double Gloves, Goggles Minor->PPE Contain Containment: Vermiculite (Liquid) Wet Wipe (Solid) PPE->Contain Clean Clean Up: Scoop into Waste Jar Contain->Clean Decon Decontaminate: Soap & Water Wash Clean->Decon

Figure 2: Operational workflow for managing spills of Ethyl 2-(1H-indazol-3-yl)acetate.

Specific Cleaning Agents:

  • Solids: Do not dry sweep (creates dust). Cover with a wet paper towel, then wipe up.

  • Liquids: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wash the surface with a dilute surfactant (soap) and water. Avoid using bleach (hypochlorite) immediately, as it may react with nitrogen-containing heterocycles.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • PubChem. (2024). Ethyl 2-(1H-indazol-3-yl)acetate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Safety Guide: Ethyl 2-(1H-indazol-3-yl)acetate

[1] Executive Summary & Chemical Identity Objective: This guide provides a self-validating safety protocol for the handling, storage, and disposal of Ethyl 2-(1H-indazol-3-yl)acetate. It is designed for medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Objective: This guide provides a self-validating safety protocol for the handling, storage, and disposal of Ethyl 2-(1H-indazol-3-yl)acetate. It is designed for medicinal chemists and process engineers handling this compound as a building block in drug discovery (e.g., indazole-based kinase inhibitors).[1]

Technical Note on Isomerism: Users must verify the regiochemistry of their specific lot.

  • Target Compound: Ethyl 2-(1H-indazol-3-yl)acetate (C-linked ester).[1]

  • Common Isomer: Ethyl 2-(1H-indazol-1-yl)acetate (N-linked ester, CAS 954116-84-8).[1][2]

  • Parent Acid: 2-(1H-Indazol-3-yl)acetic acid (CAS 26663-42-3).[1][3][4]

  • Safety protocols below are derived from the structural class (Indazole esters) and apply to both isomers due to similar toxicological profiles.

PropertyDetail
Chemical Name Ethyl 2-(1H-indazol-3-yl)acetate
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Physical State Typically a white to off-white solid/powder; may exist as a semi-solid or viscous oil depending on purity and temperature.[1]
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.[1] Insoluble in water.[1]

Hazard Identification (GHS Classification)

Based on structural analogues and the parent acid.

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][5]
Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][5][6][7]
STOT - Single Exposure H335 May cause respiratory irritation.[1][8]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common in organic synthesis: dermal absorption of the ester and inhalation of particulates.[1]

PPE Selection Table[7]
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection (Splash) Nitrile Gloves Spec: Min thickness 0.11 mm (e.g., Kimberly-Clark Purple Nitrile).Rationale: Excellent resistance to solid transfer.[1] Change immediately upon solvent splash (esters can degrade thin nitrile).[1]
Hand Protection (Immersion) Silver Shield / 4H Spec: Laminate film gloves.Rationale: Required if handling concentrated solutions in halogenated solvents (DCM) or Ethyl Acetate where nitrile breakthrough is <5 mins.[1]
Eye & Face Chemical Goggles Spec: ANSI Z87.1-2020 (D3 rating for splash).Rationale: Safety glasses are insufficient for fine powders or liquid splashes that can bypass side shields.[1]
Respiratory N95 / P100 Mask Spec: NIOSH-approved particulate respirator.Rationale: Essential when weighing solids outside a fume hood (not recommended) or cleaning spills.[1] If heating/refluxing, use a Half-face respirator with OV/AG cartridges .[1]
Body Lab Coat + Tyvek Sleeves Spec: 100% Cotton or Nomex (fire resistant).Rationale: Indazole esters are combustible.[1] Synthetic blends (polyester) can melt into skin if a fire occurs.[1]
Glove Permeation Data (Estimated)

Data based on Ethyl Acetate (solvent) and general organic solids.

  • Nitrile (0.11mm): Breakthrough > 480 min (Solid); < 5 min (Solution in EtOAc).[1]

  • Latex: Not recommended (Poor resistance to esters).[1]

  • Laminate (Silver Shield): Breakthrough > 480 min (All forms).[1]

Engineering Controls & Operational Workflow

Core Directive: All open handling of Ethyl 2-(1H-indazol-3-yl)acetate must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]

Standard Operating Procedure (SOP) Visualization

SOP_Workflow Start START: Handling Request Check 1. Engineering Check Verify Fume Hood Flow (Target: 80-100 fpm) Start->Check Donning 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Check->Donning Weighing 3. Weighing/Transfer Use Anti-Static Gun if powder Keep sash at working height Donning->Weighing Solubilization 4. Solubilization Add solvent (DMSO/DCM) *High Splash Risk* Weighing->Solubilization Solid to Liquid Reaction 5. Reaction Setup Closed vessel/Inert Atmosphere Solubilization->Reaction Waste 6. Waste Segregation Solid vs. Liquid Organic Reaction->Waste End END: Decontamination Waste->End

Figure 1: Operational workflow for safe handling of indazole esters in a laboratory setting.

Key Operational Protocols
  • Weighing: Use a top-loading balance inside the fume hood. If the balance is outside, use a tared, screw-top vial to transport the solid.[1] Never carry an open spatula of powder across the lab.[1]

  • Static Control: Indazole powders can be static.[1][6][9] Use an ionizing fan or anti-static gun during weighing to prevent "flying powder" which leads to inhalation risk.[1]

  • Solubilization: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.[1]

Emergency Response & Spill Management

Spill Decision Tree

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid/Powder Type->Solid Dry Liquid Solution/Oil Type->Liquid Wet Action_Solid 1. Dampen paper towel with water 2. Gently cover powder (Do not sweep dry) 3. Scoop into bag Solid->Action_Solid Action_Liquid 1. Cover with Vermiculite/Sand 2. Wait for absorption 3. Scoop into bag Liquid->Action_Liquid Disposal Label: 'Hazardous Waste - Toxic' Seal in secondary container Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Decision logic for containing and cleaning spills based on physical state.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel.[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][5] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption of the ester.[1]

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.[1] Remove contact lenses if present.[1][5][6][9]

Waste Disposal & Decontamination

Disposal Code: Organic Waste (Non-Halogenated or Halogenated depending on solvent).[1]

  • Solid Waste: Contaminated paper towels, gloves, and weigh boats must be placed in a sealed hazardous waste bag (yellow/orange biohazard or chem-waste bag).[1]

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .[1]

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .[1]

  • Container Cleaning: Triple rinse glassware with Acetone. Collect the first two rinses as hazardous waste.[1] The third rinse can often go to drain (check local regulations) or general solvent waste.[1]

References

  • PubChem. (n.d.).[1] Ethyl 2-(1H-indazol-1-yl)acetate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance.[1] United States Department of Labor.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(1H-indazol-3-yl)acetate
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